Atrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJVTOOROXGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
| Record name | ATRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8300 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ATRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020112 | |
| Record name | Atrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Atrazine is a white crystalline solid. Melting point 173-175 °C. Sinks in water. A selective herbicide used for season-long weed control in a variety of crops., Colorless or white, odorless, crystalline powder. [herbicide]; [NIOSH], Solid, COLOURLESS CRYSTALS., Colorless or white, odorless, crystalline powder., Colorless or white, odorless, crystalline powder. [herbicide] | |
| Record name | ATRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8300 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Atrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/299 | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041830 | |
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| Record name | ATRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ATRAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/300 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Atrazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), 205 °C/101 kPa, No boiling point at normal pressure; decomposes on heating, decomposes, Decomposes | |
| Record name | ATRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8300 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Atrazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ATRAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/300 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Atrazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 33.0 mg/L at 25 °C, In water, 34.7 mg/L at 26 °C, 183 g/kg DMSO; 52 g/kg chloroform; 28 g/kg ethyl acetate; 18 g/kg methanol; 12 g/kg diethyl ether; 0.36 g/kg pentane, 0.0347 mg/mL at 26 °C, Solubility in water, g/100ml at 25 °C: (none), 0.003% | |
| Record name | ATRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8300 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Atrazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Atrazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.2 at 68 °F (est) (USCG, 1999) - Denser than water; will sink, 1.23 g/cu cm at 22 °C, Relative density (water = 1): 1.2, 1.19 | |
| Record name | ATRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8300 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Atrazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ATRAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/300 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Atrazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
3e-07 mmHg at 68 °F (NTP, 1992), 0.0000003 [mmHg], 2.89X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: (negligible), 0.0000003 mmHg | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8300 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Atrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/299 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Atrazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ATRAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/300 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Atrazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless powder, Colorless or white, crystalline powder | |
CAS No. |
1912-24-9 | |
| Record name | ATRAZINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Atrazine [ANSI:BSI:ISO] | |
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| Record name | Atrazine | |
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| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(1-methylethyl)- | |
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| Record name | Atrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atrazine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ATRAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/300 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
347 to 351 °F (NTP, 1992), 177.0 °C, 173 °C, 173-177 °C, 340 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Physical Properties of Atrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrazine, a triazine herbicide, has been a cornerstone of weed management in agriculture for decades.[1] Its efficacy in controlling broadleaf and grassy weeds has contributed significantly to crop yields, particularly in corn and sugarcane.[1] However, its widespread use has also led to concerns regarding its environmental fate and potential toxicological effects, making a thorough understanding of its chemical and physical properties paramount for researchers, environmental scientists, and professionals in drug development who may study its metabolic pathways and potential off-target effects. This technical guide provides a detailed overview of the chemical structure and key physical properties of this compound, supplemented with standardized experimental protocols and visual representations to facilitate a comprehensive understanding.
Chemical Structure of this compound
This compound is a synthetic compound belonging to the triazine class of herbicides. Its chemical structure is characterized by a 1,3,5-triazine (B166579) ring substituted with a chlorine atom at the 2-position, an ethylamino group at the 4-position, and an isopropylamino group at the 6-position.[2]
IUPAC Name: 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine Molecular Formula: C₈H₁₄ClN₅[3] CAS Number: 1912-24-9[3]
Caption: Chemical structure of this compound (C₈H₁₄ClN₅).
Physical Properties of this compound
The physical properties of a chemical are crucial in determining its environmental distribution, bioavailability, and potential for human exposure. The following table summarizes the key physical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 215.68 g/mol | [4] |
| Appearance | White, odorless crystalline solid | [1][5] |
| Melting Point | 173-175 °C | [5] |
| Boiling Point | Decomposes at 200 °C | [1][4] |
| Water Solubility | 33 mg/L at 25 °C | [4] |
| Vapor Pressure | 3.0 x 10⁻⁷ mmHg at 20 °C | [5] |
| Octanol-Water Partition Coefficient (log Kow) | 2.61 | |
| pKa | 1.68 |
Experimental Protocols for Determination of Physical Properties
The accurate determination of physical properties is essential for regulatory assessment and scientific research. The following sections outline the standardized methodologies for measuring the key physical properties of this compound, primarily based on the OECD Guidelines for the Testing of Chemicals.
Melting Point Determination
The melting point of this compound is determined using standard methods such as the capillary tube method. A small, powdered sample of this compound is packed into a capillary tube and heated in a calibrated apparatus. The temperature at which the substance is observed to melt is recorded as the melting point.
Boiling Point Determination
As this compound decomposes at its boiling point, the determination of a precise boiling point is not feasible.[1][4] The decomposition temperature is typically determined by thermogravimetric analysis (TGA), where the sample is heated at a constant rate, and the temperature at which significant mass loss occurs is recorded.
Water Solubility
The water solubility of this compound can be determined using the flask method. A supersaturated solution of this compound in deionized water is prepared and allowed to equilibrate at a constant temperature (e.g., 25 °C) with continuous stirring. After equilibration, the solution is filtered to remove undissolved solid, and the concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[6][7][8]
Vapor Pressure Measurement
The vapor pressure of this compound, a critical parameter for assessing its volatility, can be measured using the gas saturation method. A stream of inert gas is passed over a sample of this compound at a known, constant temperature and flow rate. The amount of this compound that volatilizes and is carried by the gas stream is trapped and quantified. The vapor pressure is then calculated from the amount of substance transported and the volume of gas passed.
Octanol-Water Partition Coefficient (Kow)
The octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, is a key parameter in predicting its environmental fate and bioaccumulation potential. The shake-flask method is a common technique for its determination.[9][10] Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of this compound is then added to this two-phase system, and the mixture is shaken until equilibrium is reached. The concentration of this compound in both the n-octanol and water phases is then measured, and the Kow is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For this compound, which is a weak base, the pKa of its conjugate acid is determined. This can be accomplished through methods such as spectrophotometry or potentiometric titration. In a spectrophotometric titration, the UV-Visible absorbance of an this compound solution is measured at various pH values. The pKa is then determined from the inflection point of the absorbance versus pH curve.[11]
Analytical Workflow for this compound Determination
The detection and quantification of this compound in environmental and biological samples are crucial for monitoring and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly sensitive method for this purpose.[12][13][14]
Caption: General workflow for this compound analysis using GC-MS.
Conclusion
This technical guide provides a foundational understanding of the chemical structure and physical properties of this compound. The presented data, summarized in a clear tabular format, and the detailed experimental protocols based on internationally recognized guidelines, offer valuable resources for scientists and researchers. The inclusion of visual representations of the chemical structure and a common analytical workflow aims to enhance comprehension and practical application of this knowledge in various scientific disciplines. A thorough grasp of these fundamental characteristics is essential for ongoing research into the environmental behavior, toxicological profile, and potential remediation strategies related to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. NCCOS | Data Collection [products.coastalscience.noaa.gov]
- 5. This compound | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rc.usf.edu [rc.usf.edu]
- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. JEOL USA blog | Pesticide Residue Analysis with GC-MS/MS [jeolusa.com]
- 13. epa.gov [epa.gov]
- 14. Analytical method for the determination of this compound and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Atrazine's Mechanism of Action as a Photosynthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atrazine, a widely utilized triazine herbicide, exerts its phytotoxic effects by potently inhibiting photosynthesis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's inhibitory action on Photosystem II (PSII). It details the herbicide's interaction with the D1 protein, the consequential disruption of the photosynthetic electron transport chain, and the resulting physiological damage to susceptible plants. This document also presents quantitative data on this compound's efficacy, outlines key experimental protocols for its study, and provides visual representations of the core biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Photosystem II
This compound's primary mode of action is the targeted inhibition of the photosynthetic electron transport chain within the chloroplasts of plants[1][2][3]. Specifically, it disrupts the function of Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes responsible for water oxidation and plastoquinone (B1678516) reduction[4][5][6].
The herbicide acts as a competitive inhibitor, binding to the Q_B binding site on the D1 protein, a core subunit of the PSII reaction center[1][2][4][5][7]. This binding pocket is normally occupied by plastoquinone (PQ), the mobile electron carrier that accepts electrons from the primary quinone acceptor, Q_A[4][7]. By occupying the Q_B site, this compound physically blocks the binding of plastoquinone, thereby halting the flow of electrons from Q_A to PQ[1][3][4][8].
This blockage of the electron transport chain has several immediate and downstream consequences:
-
Inhibition of ATP and NADPH Synthesis: The interruption of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, the production of NADPH, another essential product of the light-dependent reactions, is also halted[1][3][4].
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron transfer leads to an over-reduction of the preceding electron carriers. This results in the formation of highly reactive triplet chlorophyll (B73375) and singlet oxygen, which are types of reactive oxygen species (ROS)[3][9][10].
-
Oxidative Damage: The accumulation of ROS leads to significant oxidative stress within the chloroplast, causing damage to lipids, proteins, and pigments, ultimately leading to cellular damage and plant death[4][9][10].
Signaling Pathway of Photosynthetic Electron Transport and this compound Inhibition
The following diagram illustrates the normal flow of electrons in Photosystem II and the point of inhibition by this compound.
Caption: this compound competitively binds to the Q_B site on the D1 protein of PSII, blocking electron transfer to the plastoquinone pool.
Quantitative Data on this compound Inhibition
The inhibitory effect of this compound on photosynthesis can be quantified through various parameters. The following tables summarize key quantitative data from published studies.
Table 1: Photosynthetic Inhibition by this compound in Submerged Macrophytes [11]
| Plant Species | I1 (µg/L) | I50 (µg/L) |
| Potamogeton perfoliatus | ~20 | ~95 |
| Ruppia maritima | ~20 | ~95 |
| Myriophyllum spicatum | ~20 | ~95 |
| Zannichellia palustris | ~20 | ~95 |
| Average | 20 | 95 |
| I1: Concentration causing 1% inhibition of photosynthesis. I50: Concentration causing 50% inhibition of photosynthesis. |
Table 2: Effect of this compound on Growth of Chlamydomonas reinhardtii [12]
| This compound Concentration (µM) | Growth Inhibition after 48h (%) | Growth Inhibition after 96h (%) |
| 0.1 | Not significant | Not significant |
| 0.25 | Significant | Significant |
| 0.5 | Significant | Significant |
| 1.0 | Significant | Significant |
| 2.0 | Drastic Inhibition | Drastic Inhibition |
| IC50 for growth was determined to be 0.20 µM after 48h and 0.27 µM after 96h. |
Table 3: this compound Concentrations Used in Experimental Studies
| Study Focus | Organism | This compound Concentration(s) | Reference |
| Photosynthetic Inhibition | Submerged Vascular Plants | 20 µg/L (I1), 95 µg/L (I50) | [11] |
| Growth Inhibition | Chlamydomonas reinhardtii | 0.1, 0.25, 0.5, 1, 2 µM | [12] |
| Chlorophyll Fluorescence | Foxtail Millet | 2.5, 12.5, 22.5, 32.5 mg/kg soil | [9] |
| Oxidative Stress | Phaeodactylum tricornutum | >100 µg/L | [13] |
| Leaf Fluorescence Assay | Perennial Warm-season Grasses | 10⁻⁵, 10⁻⁶, 10⁻⁷ M | [14][15] |
Experimental Protocols
Characterizing the inhibitory action of this compound on photosynthesis involves several key experimental techniques. Detailed methodologies for these assays are provided below.
Chlorophyll Fluorescence Measurement
This non-invasive technique is used to assess the efficiency of Photosystem II and detect stress induced by herbicides like this compound. The principle is that when electron transport is blocked, excess light energy absorbed by chlorophyll is dissipated as fluorescence[16][17].
Experimental Workflow: Chlorophyll Fluorescence Assay
Caption: Workflow for assessing this compound-induced stress using chlorophyll fluorescence.
Detailed Protocol:
-
Plant Material: Excise leaf discs from control and this compound-treated plants or use intact leaves[16].
-
Dark Adaptation: Place the leaf samples in complete darkness for a period of 15-30 minutes to ensure all reaction centers are open.
-
Treatment: For in vitro assays, float leaf discs on solutions containing a range of this compound concentrations (e.g., 10⁻⁷ to 10⁻⁵ M) or a control solution[14][15]. For in vivo studies, plants are treated with this compound beforehand[9].
-
Measurement:
-
Measure the minimal fluorescence level (Fo) by applying a weak, non-actinic measuring light.
-
Apply a short, intense pulse of saturating light to close all PSII reaction centers and measure the maximal fluorescence level (Fm).
-
-
Calculation: Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm. A decrease in Fv/Fm indicates stress and inhibition of PSII.
-
Analysis: Compare the Fv/Fm values of this compound-treated samples to control samples to quantify the inhibitory effect.
Oxygen Evolution Assay
This method directly measures the rate of photosynthetic oxygen production, which is a direct consequence of water splitting at PSII. Inhibition of PSII by this compound leads to a decrease in the rate of oxygen evolution.
Experimental Workflow: Oxygen Evolution Assay
Caption: Workflow for measuring the effect of this compound on photosynthetic oxygen evolution.
Detailed Protocol:
-
Biological Material: Isolate intact chloroplasts from plant tissue or use a suspension of photosynthetic microorganisms like Chlamydomonas reinhardtii[18].
-
Assay Setup:
-
Calibrate a Clark-type oxygen electrode or a similar oxygen sensor.
-
Add the chloroplast or algal suspension to the temperature-controlled reaction chamber of the oxygen electrode.
-
-
Treatment: Inject known concentrations of this compound into the chamber and allow for a short incubation period.
-
Measurement:
-
Illuminate the sample with a light source of known intensity to initiate photosynthesis.
-
Record the change in oxygen concentration over time.
-
-
Calculation: The rate of oxygen evolution is calculated from the slope of the oxygen concentration curve.
-
Analysis: Plot the rate of oxygen evolution as a function of this compound concentration to determine the I50 value.
Radiolabeled this compound Binding Assay
This assay directly measures the binding of this compound to its target site in PSII. It utilizes this compound that has been labeled with a radioactive isotope (e.g., ¹⁴C or ³H).
Experimental Workflow: Radiolabeled this compound Binding Assay
Caption: Workflow for a radiolabeled this compound binding assay to characterize its interaction with thylakoid membranes.
Detailed Protocol:
-
Membrane Preparation: Isolate thylakoid membranes from chloroplasts.
-
Incubation:
-
Incubate the thylakoid membranes with various concentrations of radiolabeled this compound.
-
In parallel, a set of samples is incubated with the radiolabeled this compound plus a large excess of unlabeled this compound to determine non-specific binding.
-
-
Separation: Separate the thylakoid membranes (with bound this compound) from the incubation medium (containing free this compound) by rapid filtration through a glass fiber filter or by centrifugation[19][20].
-
Washing: Quickly wash the filters or pellets with ice-cold buffer to remove any remaining unbound radiolabeled this compound.
-
Quantification: Measure the amount of radioactivity retained on the filters or in the pellets using a scintillation counter.
-
Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd), which reflects the binding affinity, and the maximum number of binding sites (Bmax).
-
Conclusion
This compound's efficacy as a herbicide is directly attributable to its specific and high-affinity binding to the Q_B site on the D1 protein of Photosystem II. This interaction initiates a cascade of events, beginning with the blockade of electron transport and culminating in oxidative damage and plant death. The experimental protocols detailed in this guide provide robust methods for quantifying the inhibitory effects of this compound and for studying the molecular interactions at its target site. A thorough understanding of this mechanism is crucial for the development of new herbicides and for assessing the environmental impact of existing compounds.
References
- 1. scbt.com [scbt.com]
- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brainly.com [brainly.com]
- 9. The Growth, physiological and biochemical response of foxtail millet to this compound herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential patterns of reactive oxygen species and antioxidative mechanisms during this compound injury and sucrose-induced tolerance in Arabidopsis thaliana plantlets [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Effects of this compound on photosynthesis and defense response and the underlying mechanisms in Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. repository.arizona.edu [repository.arizona.edu]
- 16. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]
- 17. Low-Cost Chlorophyll Fluorescence Imaging for Stress Detection - ProQuest [proquest.com]
- 18. Carbon black nanoparticles to sense algae oxygen evolution for herbicides detection: this compound as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
atrazine environmental fate and transport in soil and water
An In-depth Technical Guide to the Environmental Fate and Transport of Atrazine in Soil and Water
Introduction
This compound (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective triazine herbicide used extensively for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1][2][3] Its widespread use, combined with its chemical properties, has led to its frequent detection in soil, surface water, and groundwater, raising concerns about its environmental impact.[1][2][4] This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, persistence, and transport mechanisms of this compound in terrestrial and aquatic environments, intended for researchers and environmental scientists.
Physicochemical Properties of this compound
The environmental behavior of this compound is fundamentally governed by its physical and chemical properties. It is a colorless, crystalline solid with moderate aqueous solubility and a tendency to persist in the environment.[3][5] These characteristics influence its mobility and fate in soil and water systems.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₈H₁₄ClN₅ | [7] |
| Molecular Weight | 215.69 g/mol | [7] |
| Appearance | Colorless solid/powder | [3] |
| Water Solubility | 33 mg/L (at 22-25 °C) | [8][9][10] |
| Melting Point | 175 °C | [3][8] |
| Boiling Point | 200 °C (decomposes) | [3] |
| Vapor Pressure | 3.0 x 10⁻⁷ mmHg (at 20 °C) | N/A |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.61 - 2.75 | [6] |
| pKa (Acid Dissociation Constant) | 1.7 | [8] |
Environmental Fate: Degradation and Persistence
The fate of this compound in the environment is determined by a combination of biotic and abiotic degradation processes, which dictate its overall persistence.
Degradation Pathways
This compound degradation proceeds through several key pathways, primarily microbial N-dealkylation and chemical hydrolysis.[11][12] The s-triazine ring itself is stable, but some microorganisms are capable of cleaving it.[13]
-
Microbial (Biotic) Degradation : This is the principal mechanism for this compound dissipation in soils.[14] The primary pathways are:
-
N-Dealkylation : Microorganisms remove the ethyl and isopropyl side chains, forming metabolites such as deethylthis compound (B13485) (DEA) and deisopropylthis compound (B29266) (DIA).[11][14][15] These metabolites are generally more mobile than the parent this compound compound.[11]
-
Dechlorination-Hydrolysis : The chlorine atom at the C-2 position is replaced by a hydroxyl group, forming hydroxythis compound.[11][14] This reaction is catalyzed by the enzyme this compound chlorohydrolase (encoded by the atzA gene) found in certain bacteria.[2] Hydroxythis compound is less mobile and less phytotoxic than this compound.[11][12]
-
Ring Cleavage : Some specialized bacteria can utilize this compound as a sole source of carbon and nitrogen, leading to the complete mineralization of the s-triazine ring to ammonia (B1221849) and carbon dioxide.[13][14] This process involves a series of enzymatic steps following initial hydrolysis.[3]
-
-
Chemical (Abiotic) Degradation :
-
Hydrolysis : This is a slow process in water but is significantly catalyzed by soil surfaces, particularly at low pH.[11] It results in the formation of hydroxythis compound.
-
Photolysis : Direct photodegradation of this compound in soil or water is generally not a significant dissipation pathway.[15] However, in the atmosphere, vapor-phase this compound can be degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of about 14 hours.[15][16]
-
Environmental Persistence
This compound is considered moderately to highly persistent in the environment. Its half-life varies significantly depending on environmental conditions such as soil type, pH, temperature, moisture, and microbial activity.[2][15][16]
Table 2: Environmental Persistence (Half-life) of this compound
| Environment | Typical Half-Life (t½) | Conditions & Notes | References |
| Surface Soil | 14 - 109 days (Median ~60 days) | Varies greatly with soil type, pH, moisture, and temperature. Can persist for up to 4 years in some cases. | [1][3][15][16][17] |
| Subsurface Soil | Can be years | Lower microbial activity and cooler temperatures lead to much slower degradation. | [1] |
| Water (Surface) | 60 - 190 days | Slow biodegradation. Photolysis half-life in sunlit water is ~168 days. | [10][15][16][18] |
| Water (Anaerobic) | ~578 days | Degradation is very slow in the absence of oxygen. | [16] |
| Groundwater | Very Persistent (can be decades) | Little to no biodegradation observed under typical anaerobic aquifer conditions. | [1][4][15] |
| Atmosphere | ~14 hours | Rapid degradation by hydroxyl radicals. | [15][16] |
Environmental Transport: Sorption, Leaching, and Runoff
The movement of this compound from its application site is a major cause of widespread environmental contamination. Transport is primarily mediated by its interaction with soil particles and its movement with water through leaching and surface runoff.
Sorption and Desorption in Soil
Sorption—the binding of this compound to soil particles—is a critical process that controls its availability for degradation, plant uptake, and transport.[11][19]
-
Mechanisms : this compound adsorption is primarily attributed to reactions with soil organic matter and clay surfaces, involving mechanisms like hydrogen bonding.[20]
-
Influencing Factors :
-
Soil Organic Matter : This is the single most important factor. Sorption increases significantly with higher organic carbon content.[11][19]
-
Soil pH : Sorption increases as pH decreases.[11][21] At lower pH, the this compound molecule can become protonated, increasing its affinity for negatively charged soil colloids.
-
Clay Content : Soils with higher clay content tend to adsorb more this compound, though this effect is often secondary to organic matter.[20]
-
-
Sorption Coefficients : The tendency of this compound to sorb to soil is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). A low Koc value indicates that this compound does not bind strongly to soil and has a higher potential for mobility.[22]
Table 3: Soil Sorption Coefficients for this compound
| Coefficient | Typical Value Range | Interpretation | References |
| Kd (Soil-Water Partition Coefficient) | 0.48 - 3.26 L/kg | Highly variable depending on soil properties. | [9][21][23] |
| Koc (Organic Carbon Partition Coefficient) | ~100 - 160 L/kg | Indicates modest affinity for organic carbon, classifying it as a mobile pesticide. | [9][18][22] |
Leaching and Groundwater Contamination
Due to its moderate solubility and relatively weak sorption to soil, this compound has a high potential to leach through the soil profile and contaminate groundwater.[5][16] This process is exacerbated by:
-
Preferential Flow : Rapid water movement through macropores (e.g., root channels, cracks) can carry this compound deep into the soil profile, bypassing the more biologically active topsoil where degradation would occur.[11]
-
Soil Type : Leaching is more pronounced in sandy soils with low organic matter compared to clay or loam soils.[15]
-
Colloid-Facilitated Transport : this compound can adsorb to mobile colloidal particles, which are then transported through preferential flow paths into groundwater.[24]
Surface Runoff
This compound is frequently lost from agricultural fields via surface runoff, leading to the contamination of adjacent rivers, streams, and lakes.[15] The magnitude of runoff loss is influenced by:
-
Rainfall Timing and Intensity : The greatest losses occur when a high-intensity rainfall event happens shortly after herbicide application.[25][26][27] A gentle rain can move this compound into the soil, reducing the amount available for subsequent runoff.[25]
-
Soil Moisture : Runoff begins sooner on wet soils, increasing the potential for this compound loss compared to dry soils where more initial infiltration occurs.[25][26]
-
Tillage Practices : Conservation tillage and no-till systems can reduce sediment-bound this compound loss by minimizing soil erosion, but may not always reduce this compound loss in the water phase of runoff.[25]
Key Experimental Protocols
Accurate assessment of this compound's environmental fate and transport relies on robust analytical methodologies.
Sample Extraction and Analysis
The standard approach involves extracting this compound from an environmental matrix (soil or water) followed by quantification using chromatography.
-
Extraction from Water : Solid Phase Extraction (SPE) using C18 cartridges is a common and effective method for extracting and concentrating this compound from water samples.[28]
-
Extraction from Soil : Several methods are used, including:
-
Mechanical Shaking : Shaking the soil sample with a solvent mixture (e.g., methanol:water) for an extended period (e.g., 1 hour).[28][29]
-
Sonication : Using ultrasonic waves to enhance extraction with a solvent like acetonitrile:water.[28][29]
-
Dispersive Solid Phase Extraction (dSPE) : A cleanup technique often used in "QuEChERS" style methods.[30]
-
-
Analysis and Quantification :
-
Gas Chromatography (GC) : A highly sensitive and specific technique, often coupled with detectors like a Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD), or Electron Capture Detector (ECD).[29][31]
-
High-Performance Liquid Chromatography (HPLC) : Also widely used, typically with a UV or diode array detector.[31][32]
-
Enzyme-Linked Immunosorbent Assay (ELISA) : A rapid and cost-effective screening method, suitable for field use, with sensitivity comparable to GC for many applications.[29][31]
-
Determination of Sorption Coefficients (Kd/Koc)
The batch equilibrium method is the standard protocol for determining the sorption characteristics of this compound in soil.[8][21]
Protocol Steps:
-
Preparation : Prepare a stock solution of this compound in a background electrolyte solution (e.g., 0.01 M CaCl₂). A series of dilutions are made from this stock.
-
Equilibration : A known mass of soil is placed in a centrifuge tube with a known volume of one of the this compound solutions.
-
Shaking : The tubes are shaken for a predetermined time (e.g., 24 hours) to allow the system to reach equilibrium between the adsorbed and solution phases.
-
Separation : The tubes are centrifuged at high speed to separate the soil from the solution.
-
Analysis : The supernatant is carefully removed and analyzed for the equilibrium concentration of this compound (Cₑ) using HPLC or another suitable method.
-
Calculation : The amount of this compound adsorbed to the soil (Cₛ) is calculated by the difference between the initial and equilibrium concentrations. The Kd value is the slope of the linear plot of Cₛ versus Cₑ. The Koc is then calculated by dividing Kd by the fraction of organic carbon in the soil.
Conclusion
This compound's environmental behavior is a complex interplay of its inherent chemical properties and diverse environmental factors. Its moderate persistence, particularly in subsurface environments, and its high mobility in soil contribute to its frequent detection in ground and surface waters. The primary degradation mechanisms involve microbial dealkylation and hydrolysis, while transport is dominated by leaching and surface runoff, processes that are highly sensitive to soil type, organic matter content, pH, and rainfall patterns. Understanding these interconnected pathways is essential for developing effective management strategies to mitigate the environmental risks associated with this compound use.
References
- 1. assets.nationbuilder.com [assets.nationbuilder.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Still present after all these years: persistence plus potential toxicity raise questions about the use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Ref: G 30027) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Adsorption mechanisms of this compound isolated and mixed with glyphosate formulations in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. extension.umd.edu [extension.umd.edu]
- 10. Degradation of Residual Herbicide this compound in Agri-Food and Washing Water [mdpi.com]
- 11. This compound retention and transport in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation and mineralization of this compound by a soil bacterial isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradation of this compound by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. This compound Fact Sheet [npic.orst.edu]
- 17. researchgate.net [researchgate.net]
- 18. ojs.wiserpub.com [ojs.wiserpub.com]
- 19. researchgate.net [researchgate.net]
- 20. "Kinetics and Mechanisms of this compound Adsorption and Desorption in Soils" by V. P. Evangelou, W. W. Witt et al. [uknowledge.uky.edu]
- 21. researchgate.net [researchgate.net]
- 22. Factors Affecting the Occurrence and Distribution of Pesticides in the Yakima River Basin, Washington, 2000 [pubs.usgs.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound adsorption and colloid-facilitated transport through the unsaturated zone [pubs.usgs.gov]
- 25. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 26. mnkjournals.com [mnkjournals.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Evaluation of this compound soil extraction methods for the determination by enzyme immunoassay and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. cabidigitallibrary.org [cabidigitallibrary.org]
- 31. atsdr.cdc.gov [atsdr.cdc.gov]
- 32. ars.usda.gov [ars.usda.gov]
Microbial Degradation of Atrazine: A Technical Guide to Environmental Bioremediation Pathways
Executive Summary
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) has been a widely utilized herbicide for broadleaf and grassy weed control in agriculture. However, its persistence in soil and water environments has raised significant environmental concerns. Microbial degradation has emerged as a primary and environmentally sound mechanism for the dissipation of this compound. This technical guide provides an in-depth overview of the core microbial degradation pathways of this compound, focusing on the key enzymes, genetic determinants, and metabolic intermediates. Detailed experimental protocols for the isolation of this compound-degrading microbes, quantification of this compound and its metabolites, and enzymatic assays are provided. Furthermore, quantitative data on degradation kinetics are systematically presented, and the central metabolic pathways are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals working on the bioremediation of this compound-contaminated sites.
Introduction
The s-triazine herbicide this compound has been extensively used worldwide, leading to its frequent detection in soil and water resources.[1] Microbial metabolism is the principal route for the complete and safe degradation of this compound in the environment.[2] Numerous microorganisms, including bacteria and fungi, have been isolated and characterized for their ability to utilize this compound as a source of carbon and/or nitrogen.[2][3] The most well-characterized this compound degradation pathway occurs in Pseudomonas sp. strain ADP, which can mineralize this compound to carbon dioxide and ammonia.[4][5] This guide will focus on the enzymatic and genetic basis of the primary hydrolytic degradation pathway and also discuss alternative degradation routes.
Core Microbial Degradation Pathways
The microbial degradation of this compound primarily proceeds through a hydrolytic pathway that results in the sequential removal of the chlorine atom and the ethyl and isopropyl side chains, followed by the cleavage of the triazine ring.[1][5] An alternative, though less common, pathway involves the N-dealkylation of the side chains prior to dechlorination.[6][7]
The Hydrolytic Pathway (The atz Gene Cassette)
The most extensively studied pathway for this compound mineralization is encoded by a series of genes, often found on a catabolic plasmid (e.g., pADP-1 in Pseudomonas sp. ADP), collectively known as the atz genes (atzA, atzB, atzC, atzD, atzE, and atzF).[8] This pathway converts this compound to cyanuric acid, which is then further metabolized.[1] In some Gram-positive bacteria, the initial dechlorination step is catalyzed by the TrzN enzyme instead of AtzA.[9]
The key enzymatic steps are:
-
Dechlorination: The initial and rate-limiting step is the hydrolytic dechlorination of this compound to hydroxythis compound, a non-phytotoxic intermediate. This reaction is catalyzed by This compound chlorohydrolase (AtzA) or triazine hydrolase (TrzN) .[10]
-
N-Dealkylation (Ethylamine removal): Hydroxythis compound is then subjected to hydrolysis by hydroxythis compound ethylaminohydrolase (AtzB) , which removes the ethylamino group to form N-isopropylammelide.[10]
-
N-Dealkylation (Isopropylamine removal): The subsequent step is catalyzed by N-isopropylammelide isopropylaminohydrolase (AtzC) , which removes the isopropylamino group, yielding cyanuric acid.[10]
-
Ring Cleavage and Mineralization: Cyanuric acid is further degraded into CO2 and NH3 through the sequential action of cyanuric acid amidohydrolase (AtzD) , biuret hydrolase (AtzE) , and allophanate hydrolase (AtzF) .[8]
Figure 1: The primary hydrolytic degradation pathway of this compound.
N-Dealkylation Pathway
Some microorganisms can initiate this compound degradation by removing the N-alkyl side chains before dechlorination.[6] This pathway leads to the formation of chlorinated intermediates such as deethylthis compound (B13485) (DEA) and deisopropylthis compound (B29266) (DIA).[7] These intermediates can then be further degraded, often by entering the main hydrolytic pathway after dechlorination.[6]
Figure 2: Alternative N-dealkylation pathway for this compound degradation.
Data Presentation: this compound Degradation Kinetics
The efficiency of microbial this compound degradation is influenced by various environmental factors and the specific microbial species or strain involved. The following tables summarize quantitative data from various studies.
Table 1: Degradation Rates of this compound by Different Bacterial Strains
| Bacterial Strain | Initial this compound Conc. (mg/L) | Conditions (pH, Temp °C) | Degradation Rate / Time to Complete Degradation | Reference |
| Pseudomonas sp. ADP | 100 | - | 9 x 10^9 cells/mL degraded 100 ppm in 90 min | [8] |
| Arthrobacter sp. ST11 | ~397 (1.85 mmol/L) | 7.0, 25 | 68% degradation in 48 h | [6] |
| Paenarthrobacter ureafaciens ZY | 100 | 7.0, 30 | Complete degradation in 8 h | [11] |
| Solibacillus sp. D2 | 10, 20, 50 | 7.0, 30 | Complete degradation in 12 h | [12] |
| Solibacillus sp. D2 | 100 | 7.0, 30 | Complete degradation in 24 h | [12] |
| Arthrobacter sp. C2 | 100 | 9.0, - | Complete degradation in 72 h | [12] |
| Bacillus sp. D6 | 10, 20 | 5.0-7.0, 20-30 | >90% degradation in 36 h | [12] |
| Arthrobacter sp. D17 | 10, 20 | 5.0-7.0, 20-30 | ~73% degradation in 36 h | [12] |
Table 2: Kinetic Parameters of Key this compound Degrading Enzymes
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |
| AtzA | Pseudomonas sp. ADP | This compound | 149 | 11 | 2.6 mmol/min/mg | [13] |
| AtzB | Pseudomonas sp. ADP | Hydroxythis compound | 20 | 3 | - | [3][6] |
| AtzC | Pseudomonas sp. ADP | N-isopropylammelide | 406 | 13.3 | - | [2][9] |
| AtzC | Leucobacter triazinivorans JW-1 | N-isopropylammelide | 811 | - | 28.19 mmol/min/mg | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biodegradation.
Isolation of this compound-Degrading Bacteria by Enrichment Culture
Objective: To isolate bacteria capable of utilizing this compound as a sole nitrogen or carbon source from a contaminated soil sample.
Materials:
-
Soil sample from an this compound-treated field.
-
Mineral Salts Medium (MSM): (per liter) 1.7 g KH₂PO₄, 9.8 g Na₂HPO₄, 1.0 g MgSO₄·7H₂O, and 1 mL of a trace element solution. Adjust pH to 7.0.
-
Trace Element Solution: (per liter) 0.95 mg FeSO₄·7H₂O, 10.75 mg MgO, 2.0 mg CaCl₂, 1.44 mg ZnSO₄, 0.25 mg CuSO₄·5H₂O, 0.25 mg CoSO₄·7H₂O, 0.06 mg H₃BO₃, 51.3 µL concentrated HCl, 10 µmol/L MnCl₂.
-
This compound stock solution (e.g., 10 g/L in methanol).
-
Sterile flasks, petri dishes, and general microbiology lab equipment.
Procedure:
-
Enrichment: Add 5 g of soil to a 250 mL flask containing 100 mL of sterile MSM. Supplement with this compound to a final concentration of 25-50 mg/L as the sole nitrogen and carbon source.
-
Incubation: Incubate the flask at 30°C on a rotary shaker at 150-200 rpm for 7 days in the dark.
-
Sub-culturing: Transfer 5-10 mL of the enrichment culture to a fresh flask of MSM with this compound. Repeat this step 3-4 times to enrich for this compound-degrading microorganisms.
-
Isolation: After the final enrichment, perform serial dilutions of the culture and plate onto MSM agar (B569324) plates containing this compound (e.g., 200 mg/L). This compound can be made more soluble by first dissolving in a small amount of methanol (B129727). Opaque this compound in the agar will form clearing zones around colonies of degrading bacteria.
-
Purification: Pick colonies showing clear zones and streak them onto fresh MSM-atrazine agar plates to obtain pure cultures.
-
Identification: Characterize the pure isolates using morphological, biochemical, and 16S rRNA gene sequencing techniques.
Quantification of this compound and Metabolites by HPLC
Objective: To quantify the concentration of this compound and its major degradation products in liquid culture samples.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M KH₂PO₄ buffer, pH adjusted to 2.4.
-
Mobile Phase B: HPLC-grade acetonitrile (B52724).
-
This compound, hydroxythis compound, DEA, DIA, and cyanuric acid analytical standards.
Procedure:
-
Sample Preparation: Collect culture samples at different time points. Centrifuge at 10,000 rpm for 10 minutes to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Method 1 (this compound & Metabolites):
-
Method 2 (Gradient for multiple metabolites):
-
Mobile Phase: A linear gradient can be employed, for instance, starting with 30% acetonitrile and increasing to 90% over a set period.[14]
-
Column Temperature: 40°C.
-
-
-
Quantification: Prepare a standard curve for each analyte using the analytical standards. Identify and quantify the compounds in the samples by comparing their retention times and peak areas to the standard curves.
Enzyme Assays
Objective: To determine the activity of the key enzymes in the this compound degradation pathway.
4.3.1 this compound Chlorohydrolase (AtzA/TrzN) Assay
-
Principle: Measures the decrease in absorbance at 264 nm as this compound is converted to hydroxythis compound.
-
Reaction Mixture: 150 µM this compound in 0.1 M sodium phosphate (B84403) buffer (pH 7.0), containing 3% (v/v) methanol to aid solubility.
-
Procedure: Initiate the reaction by adding the enzyme extract. Monitor the decrease in absorbance at 264 nm (ε = 3.5 mM⁻¹ cm⁻¹) using a spectrophotometer.
4.3.2 Hydroxythis compound Ethylaminohydrolase (AtzB) Assay
-
Principle: Monitors the decrease in absorbance at 240 nm or 242 nm as hydroxythis compound is consumed.[3][7]
-
Reaction Mixture: 20-60 µM hydroxythis compound in 50 mM sodium phosphate buffer (pH 7.0).[3][7]
-
Procedure: Start the reaction by adding the enzyme. Follow the decrease in absorbance at 242 nm (ε for hydroxythis compound at 240 nm = 16.2 mM⁻¹ cm⁻¹).[3][7]
4.3.3 N-isopropylammelide Isopropylaminohydrolase (AtzC) Assay
-
Principle: Measures the decrease in absorbance at 240 nm corresponding to the hydrolysis of N-isopropylammelide.[7]
-
Reaction Mixture: 1 mM N-isopropylammelide in 25-50 mM HEPES buffer (pH 7.0-7.6).[7][9]
-
Procedure: Initiate the reaction with the enzyme and monitor the change in absorbance at 240 nm.
PCR Detection of atz Genes
Objective: To detect the presence of this compound degradation genes (atzA, atzB, atzC, etc.) in isolated bacteria or soil DNA extracts.
Materials:
-
DNA extraction kit (for pure cultures or soil).
-
Gene-specific primers for atzA, atzB, atzC, etc.
-
Taq DNA polymerase and reaction buffer.
-
dNTPs.
-
Thermocycler.
-
Agarose (B213101) gel electrophoresis equipment.
Procedure:
-
DNA Extraction: Extract total genomic DNA from the bacterial isolate or directly from a soil sample using a suitable commercial kit or a standard protocol involving cell lysis and DNA purification.
-
PCR Amplification:
-
Set up a PCR reaction (typically 25-50 µL) containing: 1x PCR buffer, 200 µM dNTPs, 0.5 µM of each forward and reverse primer, 1-2 units of Taq polymerase, and 10-100 ng of template DNA.
-
Thermocycling Conditions (General):
-
Initial Denaturation: 94-95°C for 5 minutes.
-
30-35 Cycles of:
-
Denaturation: 94°C for 30-60 seconds.
-
Annealing: 55-65°C for 30-60 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kb of expected product size.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target atz gene.
Logical Workflow and Relationships
The study of microbial this compound degradation follows a logical progression from isolation of capable organisms to the detailed characterization of the degradation pathway and its genetic basis.
Figure 3: Logical workflow for studying microbial this compound degradation.
Conclusion
The microbial degradation of this compound is a complex and highly efficient process, primarily driven by the hydrolytic pathway encoded by the atz gene cassette. This guide has provided a comprehensive overview of the key enzymatic steps and genetic components involved in this critical bioremediation process. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers aiming to isolate and characterize new this compound-degrading microorganisms, optimize bioremediation strategies, and further elucidate the underlying biochemical mechanisms. A thorough understanding of these degradation pathways is essential for developing effective and sustainable solutions for the removal of this compound from contaminated environments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxythis compound N-Ethylaminohydrolase (AtzB): an Amidohydrolase Superfamily Enzyme Catalyzing Deamination and Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruidera.uclm.es [ruidera.uclm.es]
- 5. Quantification of this compound and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Node Attributes | Graphviz [graphviz.org]
- 9. Purification, Substrate Range, and Metal Center of AtzC: the N-Isopropylammelide Aminohydrolase Involved in Bacterial this compound Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Edge Attributes | Graphviz [graphviz.org]
- 12. researchgate.net [researchgate.net]
- 13. Purification, characterization, and catalytic mechanism of N-Isopropylammelide isopropylaminohydrolase (AtzC) involved in the degradation of s-triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Node, Edge and Graph Attributes [emden.github.io]
Atrazine's Soil Persistence: A Technical Guide to Half-Life and Degradation Dynamics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of atrazine's half-life and its persistence in the soil environment. This compound, a widely used herbicide for the control of broadleaf and grassy weeds, has been the subject of extensive research due to its potential for environmental contamination, particularly of ground and surface water.[1][2] Its persistence in soil is not a simple metric but is influenced by a complex interplay of chemical, physical, and biological factors. Understanding these dynamics is crucial for environmental risk assessment and the development of effective remediation strategies.
This compound Degradation and Half-Life in Soil
The persistence of this compound in soil is commonly quantified by its half-life (t½), the time required for 50% of the initial concentration to dissipate. However, a single half-life value for this compound is misleading, as its degradation rate is highly variable. The dissipation of this compound in soil generally follows pseudo-first-order kinetics.[3] In some cases, its persistence can extend for months or even years, posing a risk of carryover injury to subsequent sensitive crops and long-term environmental contamination.[4][5][6][7]
Quantitative Overview of this compound Half-Life
The following table summarizes the reported half-life of this compound under various soil and environmental conditions. It is important to note that these values are indicative and can vary significantly based on the specific combination of factors present in a given location.
| Half-Life (Days) | Soil Type / Condition | Key Influencing Factors | Reference |
| 14 to 109 days | Surface soils (general) | General range under typical field conditions. | [8] |
| ~60-75 days | Average soil | General average; slower in less acidic, cool, dry conditions. | [9] |
| 66 days | Field persistence (pre-1995 data) | Historical average from field data. | [10] |
| 14.44 days | Rhodic Ferralsol (controlled) | High organic matter and temperature influence retention. | [11][12] |
| 16.4 - 20.8 days | Winter maize field (subtropical) | Higher application rate led to longer half-life. | [12] |
| < 1.5 days | Soils with a history of this compound use | Enhanced microbial degradation. | [10] |
| > 8 days | Soils with no history of this compound use | Lack of acclimated microbial populations. | [10] |
| 38 days | Anaerobic soil | Strongly reducing conditions. | [8] |
| 4-8 minutes | Soil surface (under UV light) | Photolysis on the immediate soil surface. | [13] |
| Up to 4 years | Some soils | Specific conditions promoting high persistence. | [4] |
Core Degradation Pathways
The dissipation of this compound from soil is primarily governed by three mechanisms: microbial degradation, chemical hydrolysis, and photolysis.
Microbial Degradation: This is the principal pathway for this compound breakdown in most soils. A variety of soil microorganisms, including species of Pseudomonas, Arthrobacter, and Agrobacterium, can utilize this compound as a source of nitrogen and carbon.[2][10][14][15] The most well-characterized pathway involves a series of enzymatic reactions catalyzed by the atzA, atzB, and atzC genes, which sequentially hydrolyze the chlorine atom and dealkylate the ethyl and isopropyl groups, ultimately leading to the formation of cyanuric acid.[4][16] Cyanuric acid can then be further mineralized to ammonia (B1221849) and carbon dioxide.[4] The rate of microbial degradation is significantly enhanced in soils with a history of this compound application, due to the acclimation and proliferation of this compound-degrading microbial populations.[2][10]
Chemical Hydrolysis: this compound can undergo chemical hydrolysis, where the chlorine atom at the C-2 position of the triazine ring is replaced by a hydroxyl group, forming hydroxythis compound.[3][17] This reaction is catalyzed by acidic conditions and the presence of soil organic matter and clay surfaces.[3][18] Lower soil pH significantly favors hydrolysis.[3] Hydroxythis compound is more strongly adsorbed to soil particles than the parent this compound molecule, making it less mobile.[3]
Photolysis: On the soil surface, this compound can be degraded by sunlight (photolysis).[13][19] However, this process is generally limited to the top few millimeters of the soil and its overall contribution to this compound dissipation in the soil profile is considered minor compared to microbial degradation and chemical hydrolysis.[13]
The primary degradation products of this compound in soil include deethylthis compound (B13485) (DEA), deisopropylthis compound (B29266) (DIA), and hydroxythis compound (HA).[17] DEA and DIA are products of microbial N-dealkylation and are generally more mobile than this compound, posing a risk of leaching into groundwater.[3][17]
Factors Influencing this compound Persistence
A multitude of interconnected factors govern the rate of this compound degradation and its persistence in the soil environment.
Caption: Factors influencing this compound degradation pathways and overall persistence in soil.
Experimental Protocols for Studying this compound Persistence
The study of this compound's fate in soil relies on a combination of laboratory and field experiments. Below are detailed methodologies for key experiments.
Batch Equilibrium Sorption-Desorption Studies
Objective: To quantify the partitioning of this compound between the soil solid and solution phases, which influences its bioavailability and mobility.
Methodology:
-
Soil Preparation: Soil samples are collected, air-dried, and sieved (typically to <2 mm). Key soil properties such as pH, organic carbon content, and texture are characterized.
-
Sorption Isotherms: A known mass of soil (e.g., 5 g) is placed in a series of centrifuge tubes.[10] A range of this compound solutions of known concentrations, prepared in a background electrolyte solution (e.g., 0.01 M CaCl₂), are added to the tubes. The tubes are agitated for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.[20]
-
Analysis: After equilibration, the tubes are centrifuged to separate the solid and liquid phases. The supernatant is collected, and the concentration of this compound is determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[21] The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.[20][21]
-
Desorption Isotherms: After the sorption experiment, the supernatant is decanted, and a fresh solution of the background electrolyte (without this compound) is added to the soil pellet.[21] The tubes are agitated again for the same equilibrium time, centrifuged, and the this compound concentration in the supernatant is analyzed. This process can be repeated for several cycles to assess desorption hysteresis.[22]
-
Data Modeling: The sorption and desorption data are typically fitted to isotherm models such as the Freundlich or Langmuir equations to determine sorption coefficients (e.g., Kf, Koc).[21]
Soil Incubation and Dissipation Studies
Objective: To determine the rate of this compound degradation in soil under controlled laboratory conditions.
Methodology:
-
Experimental Setup: A known mass of moist soil (e.g., 50 g) is placed in incubation vessels, such as glass jars with Teflon-lined lids.[10] The soil is treated with an this compound solution to achieve a desired concentration.
-
Incubation: The vessels are incubated at a constant temperature (e.g., 25°C) and moisture content for a specified period.[10] For studies involving microbial degradation, sterile controls (e.g., using autoclaved soil or adding a microbial inhibitor like mercuric chloride) are often included to distinguish between biotic and abiotic degradation.[10]
-
Sampling and Extraction: At regular time intervals, replicate soil samples are removed. The this compound is extracted from the soil using an appropriate organic solvent (e.g., acetonitrile, toluene).[10][23]
-
Quantification: The concentration of this compound and its major metabolites in the extracts is quantified using analytical techniques such as HPLC or GC-MS.[10]
-
Half-Life Calculation: The dissipation data is plotted over time, and the half-life is calculated by fitting the data to a kinetic model, typically a first-order decay model.
Soil Column Leaching Studies
Objective: To evaluate the mobility and leaching potential of this compound through the soil profile.
Methodology:
-
Column Packing: Undisturbed or repacked soil columns are prepared.
-
This compound Application: A solution of this compound is applied to the surface of the soil column.
-
Leaching Simulation: A simulated rainfall or irrigation event is initiated by applying a continuous flow of a background electrolyte solution to the top of the column.[24]
-
Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions over time.
-
Analysis: The concentration of this compound and its metabolites in the leachate fractions is determined. After the leaching experiment, the soil column can be sectioned by depth, and the residual this compound in each section can be extracted and quantified to determine its distribution in the soil profile.
Analytical Methods for this compound Quantification
The accurate quantification of this compound and its degradation products in soil and water samples is critical for persistence studies.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying this compound in liquid extracts.[25][26] It is well-suited for the direct determination of polar compounds.[26]
-
Gas Chromatography (GC): GC coupled with various detectors, such as a Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), or a Mass Spectrometer (MS), provides high sensitivity and selectivity for this compound analysis.[25]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both the quantification and confirmation of this compound and its metabolites.[26][27]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and sensitive immunoassay method that can be used for screening a large number of samples for the presence of this compound.[25]
Sample Preparation: Prior to analysis, this compound and its metabolites are typically extracted from the soil or water matrix using techniques such as solid-phase extraction (SPE) or liquid-liquid extraction.[23][26]
Conclusion
The persistence of this compound in soil is a multifaceted issue that cannot be defined by a single half-life value. It is the result of a dynamic interplay between the herbicide's chemical properties, soil characteristics, environmental conditions, and agronomic practices. A thorough understanding of the degradation pathways and the factors that influence them is essential for predicting the environmental fate of this compound, mitigating the risks of water contamination, and preventing crop injury from carryover. The experimental protocols outlined in this guide provide a framework for the systematic investigation of this compound's behavior in the soil environment, enabling researchers to generate the data needed for robust environmental risk assessments and the development of sustainable agricultural practices.
References
- 1. engg.k-state.edu [engg.k-state.edu]
- 2. Still present after all these years: persistence plus potential toxicity raise questions about the use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound retention and transport in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. no-tillfarmer.com [no-tillfarmer.com]
- 6. This compound Accentuates Carryover Injury from Mesotrione in Vegetable Crops | Weed Technology | Cambridge Core [cambridge.org]
- 7. onvegetables.com [onvegetables.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. This compound Fact Sheet [npic.orst.edu]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dynamics and mechanism of ultraviolet photolysis of this compound on soil surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [dr.lib.iastate.edu]
- 18. This compound | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scielo.br [scielo.br]
- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 23. d-nb.info [d-nb.info]
- 24. MODELING TRANSPORT OF this compound THROUGH CALCAREOUS SOILS FROM SOUTH FLORIDA [elibrary.asabe.org]
- 25. atsdr.cdc.gov [atsdr.cdc.gov]
- 26. pubs.usgs.gov [pubs.usgs.gov]
- 27. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide on Atrazine's Solubility and Mobility in Aquatic Ecosystems
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely utilized herbicide for the control of broadleaf and grassy weeds in agriculture.[1][2] Its extensive use has led to its frequent detection in various aquatic environments.[3][4] Understanding the solubility and mobility of this compound is paramount for assessing its environmental fate, potential for contamination of water resources, and its impact on aquatic ecosystems. This guide provides a comprehensive overview of this compound's physicochemical properties that govern its behavior in water, detailed experimental protocols for its analysis, and a summary of key quantitative data.
This compound Solubility
The solubility of a substance in water is a critical factor influencing its transport and bioavailability in aquatic systems. This compound is considered to have low to moderate water solubility.
Factors Influencing Solubility
This compound's solubility is primarily influenced by:
-
Temperature: Solubility generally increases with a rise in temperature.[5]
-
pH: While this compound is a weak base, its solubility is not significantly affected within the typical environmental pH range (6-9). However, hydrolysis can increase at lower pH values.[6]
-
Co-solvents: The presence of organic solvents, such as ethanol (B145695), can significantly increase this compound's solubility in water.[5]
Quantitative Solubility Data
The following table summarizes the aqueous solubility of this compound under different conditions.
| Temperature (°C) | Solubility (mg/L) | Reference |
| 20 | 28 - 33 | [7] |
| 25 | 33 | [8][9] |
| 100 (with ethanol as co-solvent) | Increased by over an order of magnitude | [5] |
| 100 (with urea (B33335) as co-solvent) | Doubled | [5] |
Experimental Protocol: Determination of this compound's Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the water solubility of compounds like this compound.
Objective: To determine the saturation concentration of this compound in water at a specified temperature.
Materials:
-
Analytical grade this compound (>99% purity)
-
Deionized water
-
Constant-temperature water bath or incubator
-
Glass flasks with stoppers
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass flask containing a known volume of deionized water. The excess solid is necessary to ensure saturation.
-
Seal the flask and place it in a constant-temperature water bath shaker set to the desired temperature (e.g., 25°C).
-
Equilibrate the flasks for at least 24-48 hours with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solution to stand undisturbed in the water bath for at least 24 hours to allow undissolved particles to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a glass syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended particles.
-
Dilute the filtered sample with a known volume of a suitable solvent (e.g., methanol) to a concentration within the calibration range of the analytical method.
-
-
Analysis:
-
Quantify the this compound concentration in the diluted samples using a validated HPLC-UV method.[10][11][12][13]
-
Prepare a series of this compound standards of known concentrations to generate a calibration curve.
-
The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.
-
This compound Mobility in Aquatic Ecosystems
The mobility of this compound in aquatic environments is a complex process governed by several interconnected factors that determine its transport, persistence, and ultimate fate.
Key Processes Governing Mobility
-
Sorption and Desorption: this compound can adsorb to soil and sediment particles, which reduces its concentration in the water column and its mobility. The extent of sorption is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).[14] A higher Koc value indicates stronger binding and less mobility.[14]
-
Runoff: Due to its application on agricultural fields, this compound can be transported into surface waters via runoff during rainfall events.[15][16]
-
Leaching: this compound has a high potential to move through the soil profile and reach groundwater, a process known as leaching.[2][17]
-
Degradation: this compound can be broken down in the environment through both biological and chemical processes.
Quantitative Mobility Data
The table below presents key parameters related to this compound's mobility.
| Parameter | Value | Significance | Reference |
| Soil Organic Carbon Partition Coefficient (Koc) | 100 - 440 L/kg | Indicates moderate sorption to soil organic matter. | [8][19] |
| Field Half-life (t1/2) | 60 days (typical) | Represents the time for 50% of the applied this compound to dissipate in the field. | [8] |
| Half-life in Water (t1/2) | Can be up to 578 days | Shows high persistence in aquatic environments. | [2] |
Experimental Protocol: Soil Column Leaching Study
This protocol, based on OECD and EPA guidelines, assesses the potential for a chemical to leach through soil.[20]
Objective: To evaluate the mobility and leaching potential of this compound in a controlled laboratory setting.
Materials:
-
Radiolabeled ([14C]) this compound is recommended for accurate mass balance.[20]
-
Representative soil samples, packed into glass columns (e.g., 30 cm length).[20]
-
Simulated rainwater (e.g., 0.01 M CaCl2 solution).[20]
-
Leachate collection vessels.
-
Liquid scintillation counter (for radiolabeled this compound) or HPLC system.
Procedure:
-
Column Preparation:
-
This compound Application:
-
Apply a known amount of this compound solution to the top of the soil column.[20]
-
-
Leaching:
-
Apply simulated rainfall to the top of the columns at a constant rate for a specified period (e.g., 48 hours).[20]
-
Collect the leachate that passes through the column at regular intervals.
-
-
Analysis:
-
After the leaching period, section the soil column into segments (e.g., every 5-10 cm).[20]
-
Extract this compound and its metabolites from each soil segment and the collected leachate.
-
Quantify the concentration of this compound and its degradation products in the extracts using appropriate analytical techniques.
-
Calculate a mass balance to determine the distribution of this compound in the leachate and at different soil depths.
-
Visualizing this compound's Behavior in Aquatic Ecosystems
The following diagrams illustrate the key pathways and factors influencing this compound's fate and analysis in aquatic environments.
Caption: Conceptual model of this compound's fate and transport from application to aquatic ecosystems.
Caption: Major degradation pathways of this compound in the environment.
Caption: A typical experimental workflow for the analysis of this compound in water samples.
Conclusion
This compound's moderate water solubility and potential for mobility through runoff and leaching contribute to its widespread presence in aquatic ecosystems.[2] Its persistence in water, characterized by a long half-life, poses potential risks to non-target aquatic organisms.[2][22] The fate and transport of this compound are intricately linked to environmental factors such as soil type, organic matter content, temperature, and pH. A thorough understanding of these properties and the application of standardized analytical methods are essential for monitoring its environmental concentrations and developing strategies to mitigate its impact.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FishSens Magazine | How this compound Impacts Aquatic Systems - FishSens Magazine [fishsens.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the potential impacts of this compound in aquatic environments: Perspectives for tailored solutions based on nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 8. ars.usda.gov [ars.usda.gov]
- 9. This compound | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 11. agilent.com [agilent.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Item - Impacts of this compound in aquatic ecosystems - Deakin University - Figshare [dro.deakin.edu.au]
- 17. Environmentally relevant this compound exposure leads to increases in DNA damage and changes in morphology in the hepatopancreas of crayfish (Faxonius virilis) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. isws.org.in [isws.org.in]
- 22. repository.lsu.edu [repository.lsu.edu]
Atrazine as a Potential Endocrine Disruptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atrazine, a widely utilized herbicide, has come under scientific scrutiny for its potential role as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth analysis of the mechanisms through which this compound may interfere with the endocrine system, with a focus on its impact on the hypothalamic-pituitary-gonadal (HPG) axis, steroidogenesis, and neuroendocrine signaling. This document synthesizes findings from in vitro, in vivo, and epidemiological studies to offer a comprehensive resource for researchers, scientists, and drug development professionals. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further investigation into the endocrine-disrupting properties of this compound and other xenobiotics.
Introduction
Endocrine-disrupting chemicals are exogenous substances that can interfere with any aspect of hormone action. This compound (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a pre-emergent herbicide used extensively in agriculture to control broadleaf and grassy weeds.[1] Its widespread use has led to its detection in surface and groundwater, raising concerns about its potential impact on wildlife and human health.[1][2] This guide explores the scientific evidence supporting the classification of this compound as a potential endocrine disruptor, focusing on its molecular mechanisms of action.
Mechanisms of Endocrine Disruption
This compound is believed to exert its endocrine-disrupting effects through multiple pathways, primarily by targeting the neuroendocrine system which regulates a multitude of biological processes.[1] The main mechanisms of action that have been identified are:
-
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: this compound can interfere with the signaling cascade of the HPG axis, which is crucial for reproductive function.[2]
-
Induction of Aromatase: this compound has been shown to increase the activity of aromatase (CYP19), an enzyme that converts androgens to estrogens.[3][4]
-
Inhibition of Phosphodiesterase (PDE): this compound can inhibit cAMP-specific phosphodiesterase-4 (PDE4), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (camp) levels, a key second messenger in many hormonal signaling pathways.[5]
-
Alteration of Steroidogenesis: this compound can modulate the expression of genes and the activity of enzymes involved in the synthesis of steroid hormones.[4][6]
These mechanisms are not mutually exclusive and can interact to produce a complex pattern of endocrine disruption.
Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The HPG axis is a primary target of this compound.[1][2] this compound exposure has been shown to alter the secretion of key reproductive hormones.
Gonadotropin-Releasing Hormone (GnRH)
Studies in female rats have demonstrated that this compound exposure can reduce the frequency of GnRH pulses from the hypothalamus, while increasing their amplitude.[2] This altered pulsatility can disrupt the downstream signaling to the pituitary gland.
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)
The altered GnRH signaling leads to a reduction in the release of LH and FSH from the anterior pituitary.[2] This has been observed in multiple species, including mammals, amphibians, and fish.[2] A meta-analysis of studies in murine models revealed that this compound exposure is associated with decreased serum levels of both FSH and LH.[7]
Testosterone (B1683101), Estrogen, and Progesterone (B1679170)
The reduction in gonadotropins subsequently affects the production of sex steroids by the gonads. In males, this compound exposure has been linked to decreased serum and intratesticular testosterone levels.[7] Conversely, in some studies, an increase in serum estradiol (B170435) and progesterone has been observed.[7] In female rats, this compound has been shown to decrease ovarian testosterone, while the effects on estradiol are more varied.[2] Some in vitro studies have reported a decrease in estradiol production in swine granulosa cells at low concentrations of this compound.[4]
The following diagram illustrates the proposed signaling pathway for this compound's disruption of the HPG axis.
Caption: this compound's disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis.
Induction of Aromatase
A key mechanism by which this compound is thought to exert estrogenic effects is through the induction of aromatase, the enzyme responsible for converting androgens to estrogens.[3][4] This has been observed in various cell lines and animal models.[3][8] The induction of aromatase is dependent on the transcription factor Steroidogenic Factor 1 (SF-1).[9] this compound has been shown to bind to SF-1, acting as a ligand for this "orphan" receptor and subsequently upregulating aromatase expression.[9]
The following diagram illustrates the signaling pathway for this compound-induced aromatase expression.
Caption: this compound-induced aromatase expression via SF-1 activation.
Inhibition of Phosphodiesterase (PDE)
This compound acts as a competitive inhibitor of cAMP-specific phosphodiesterase-4 (PDE4).[5] PDEs are enzymes that degrade cAMP, a crucial second messenger involved in the signaling pathways of many hormones, including those that stimulate steroidogenesis and prolactin release. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[5] This elevation in cAMP can then potentiate the effects of hormones that signal through this pathway.
The following diagram illustrates the mechanism of this compound's inhibition of PDE4.
Caption: Mechanism of this compound's inhibition of phosphodiesterase-4 (PDE4).
Effects on Steroidogenesis
This compound can directly impact the process of steroidogenesis, the pathway for the synthesis of steroid hormones from cholesterol. Studies using the H295R human adrenocortical carcinoma cell line, a model for steroidogenesis research, have shown that this compound can increase the production of estradiol and estrone (B1671321).[4] Importantly, this compound has also been observed to increase progesterone production in both H295R and rat granulosa cells, suggesting a broader effect on the steroidogenic pathway beyond just aromatase induction.[4]
The following diagram provides a simplified overview of an experimental workflow to assess this compound's effect on steroidogenesis.
Caption: Experimental workflow for assessing this compound's effect on steroidogenesis.
Effects on Prolactin and Thyroid Hormones
Prolactin
This compound's effect on prolactin (PRL) appears to be complex and dependent on the experimental model and conditions. The inhibition of PDE4 and subsequent increase in cAMP can stimulate PRL release from pituitary cells.[5] However, some in vivo studies have reported that this compound can suppress the suckling-induced PRL release in lactating dams.[10] This suggests that this compound may have both direct stimulatory effects on pituitary lactotrophs and indirect inhibitory effects mediated through the central nervous system.
Thyroid Hormones
The evidence regarding this compound's impact on thyroid hormones is currently conflicting and inconclusive.[8] Some studies have reported alterations in thyroid hormone levels, while others have found no significant effects.[8] Further research is needed to clarify the potential for this compound to disrupt the hypothalamic-pituitary-thyroid (HPT) axis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on key endocrine endpoints. It is important to note that experimental conditions, species, and routes of administration vary between studies, which can influence the observed outcomes.
Table 1: Effects of this compound on Reproductive Hormones in Rats
| Hormone | Species/Sex | Dose | Duration | Effect | Reference |
| LH | Rat (Female) | 75-300 mg/kg/day | 21 days | Suppressed estrogen-induced surge | [5] |
| FSH | Rat (Male) | 400 mg/kg | 14 days | Significant decrease | [11] |
| Testosterone | Rat (Male) | 100, 200, 400 mg/kg | 14 days | Significant decrease | [11] |
| Estradiol | Rat (Female) | 200 mg/kg/day | 14 days | No significant alteration in plasma | [2] |
| Progesterone | Rat (Female) | 200 mg/kg/day | 14 days | Increased | [2] |
| Prolactin | Rat (Female) | 50-300 mg/kg/day | 3 days | Suppressed estrogen-induced surge | [5] |
Table 2: In Vitro Effects of this compound
| Endpoint | Cell Line | This compound Concentration | Effect | Reference |
| Aromatase Activity | H295R | 10 µM | Increased estradiol and estrone production | [4] |
| PDE Inhibition (IC50) | Swine Heart Homogenate | 55 µM (Association Constant) | Competitive inhibition | [3] |
| cAMP Levels | Rat Pituitary Cells | 10-50 µM | Increased | [5] |
| Progesterone Production | H295R | 10 µM | Increased | [4] |
Experimental Protocols
This section provides an overview of key experimental protocols used to investigate the endocrine-disrupting effects of this compound.
H295R Steroidogenesis Assay
The H295R cell line is an in vitro model used to assess the effects of chemicals on the production of steroid hormones.
-
Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum.
-
Exposure: Cells are plated in multi-well plates and, after reaching a desired confluency, are exposed to various concentrations of this compound (and appropriate vehicle controls) for 48 hours.
-
Hormone Measurement: After the exposure period, the cell culture medium is collected. The concentrations of various steroid hormones (e.g., testosterone, estradiol, progesterone) are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The results are analyzed to determine the dose-dependent effects of this compound on the production of each steroid hormone.
Aromatase Activity Assay
This assay measures the enzymatic activity of aromatase.
-
Cell/Tissue Preparation: Aromatase can be assayed in cell lines (e.g., H295R, KGN) or tissue homogenates.
-
Substrate Incubation: The cell lysate or tissue homogenate is incubated with a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione).
-
Tritiated Water Measurement: Aromatase converts the androgen to an estrogen, releasing a tritium (B154650) atom that forms tritiated water (³H₂O). The amount of ³H₂O produced is quantified using liquid scintillation counting and is directly proportional to the aromatase activity.
-
Data Normalization: Aromatase activity is typically normalized to the protein content of the sample.
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the ability of a compound to inhibit PDE activity.
-
Enzyme Source: PDE can be obtained from tissue homogenates or as a purified enzyme.
-
Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to a fluorescently labeled AMP product. In the presence of a PDE inhibitor like this compound, the rate of this conversion is reduced.
-
Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorescence plate reader.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of PDE activity (IC50) is calculated from the dose-response curve.
Conclusion
The body of scientific evidence strongly suggests that this compound is a potential endocrine disruptor with multiple mechanisms of action. Its ability to interfere with the HPG axis, induce aromatase, inhibit phosphodiesterase, and alter steroidogenesis highlights its potential to adversely affect reproductive and developmental processes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further investigate the endocrine-disrupting properties of this compound and to develop strategies to mitigate potential risks to wildlife and human health. Further research is warranted to fully elucidate the complex interactions of these mechanisms and to establish definitive dose-response relationships for various endocrine endpoints in different species, including humans.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Exposure and Reproductive Dysfunction through the Hypothalamus-Pituitary-Gonadal (HPG) Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. This compound-Induced Aromatase Expression Is SF-1 Dependent: Implications for Endocrine Disruption in Wildlife and Reproductive Cancers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neptjournal.com [neptjournal.com]
- 11. researchgate.net [researchgate.net]
The Impact of Atrazine on Amphibian Sexual Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The herbicide atrazine is one of the most widely used pesticides in the world, leading to its frequent detection in surface and groundwater.[1][2] A significant body of research has investigated the effects of this compound on the sexual development of amphibians, sparking a considerable scientific and regulatory debate. This technical guide provides an in-depth overview of the key studies, experimental protocols, and data surrounding the impact of this compound on amphibian reproductive systems. The central hypothesis in many of these studies is that this compound acts as an endocrine disruptor, primarily by inducing the enzyme aromatase, which converts androgens (male sex hormones) into estrogens (female sex hormones).[1][3][4] This can lead to the demasculinization and feminization of male amphibians.[2][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound on various physiological and morphological endpoints in amphibians.
Table 1: Effects of this compound on Gonadal Development in Xenopus laevis (African Clawed Frog)
| This compound Concentration (ppb) | Exposure Duration | Observed Effects in Males | Percentage of Affected Males | Reference |
| ≥ 0.1 | Larval development | Hermaphroditism (presence of both testicular and ovarian tissue) | 16-20% of all animals | [1][7] |
| 0.1 | Larval development | Gonadal abnormalities (e.g., multiple testes) | Not specified | [5] |
| 25 | Larval development | Multiple testes, hermaphroditism | Not specified | [5] |
| 2.5 | Post-hatching to adulthood (~3 years) | Complete feminization (genetic males developing into functional females) | 10% | [2][6] |
| 2.5 | Post-hatching to adulthood (~3 years) | Chemical castration (decreased testosterone (B1683101), suppressed mating behavior, reduced spermatogenesis) | 75% | [6] |
| 1, 10, 25 | Larval development | No significant effects on gonadal differentiation | 0% | [8] |
| 200, 500 | 90 days (adults) | Gonadal atrophy, disruption of germ cell lines, damage to seminiferous tubules | Not specified | [9] |
Table 2: Effects of this compound on Gonadal Development in Rana pipiens (Leopard Frog)
| This compound Concentration (ppb) | Exposure Duration | Observed Effects in Males | Percentage of Affected Males | Reference |
| ≥ 0.1 | Larval development | Gonadal dysgenesis (retarded development), testicular oogenesis (hermaphroditism) | 10-92% (field observations) | [10][11] |
| 0.1, 25 | Larval development | Retarded gonadal development | Not specified | [10] |
Table 3: Effects of this compound on Laryngeal Size in Male Xenopus laevis
| This compound Concentration (ppb) | Exposure Duration | Observed Effects | Reference |
| ≥ 1.0 | Larval development | Demasculinized (smaller) larynges | [1][7] |
| 2.5 | Post-hatching to adulthood (~3 years) | Demasculinized/feminized laryngeal development | [2] |
Table 4: Effects of this compound on Plasma Testosterone Levels in Male Xenopus laevis
| This compound Concentration (ppb) | Exposure Duration | Observed Effects | Reference |
| 25 | 46 days (sexually mature males) | 10-fold decrease in testosterone levels | [1][7] |
| 2.5 | Post-hatching to adulthood (~3 years) | Depressed testosterone levels | [2] |
| 1, 25, 250 | 36 days (adults) | No significant effect at 1 and 25 ppb; significant decrease at 250 ppb | [12] |
| All exposure levels | 90 days (adults) | Reduced serum testosterone levels | [9] |
Key Experimental Protocols
This section details the methodologies from seminal studies investigating the effects of this compound on amphibian sexual development.
Larval Exposure and Assessment of Sexual Development in Xenopus laevis (Hayes et al., 2002, PNAS)
-
Animal Husbandry and Breeding: Adult Xenopus laevis were used for breeding. Larvae were reared in tanks containing aerated 10% Holtfreter's solution and fed a solution of ground rabbit chow.[13]
-
This compound Exposure: Larvae were exposed to various nominal concentrations of this compound (e.g., 0.01, 0.1, 1.0, 10.0, 25, and 200 ppb) throughout their larval development.[13] Stock solutions of this compound were prepared in ethanol (B145695), and the final ethanol concentration in all tanks was kept constant (e.g., 0.004%).[7] Water was changed and treatments were renewed every 72 hours.[7]
-
Gonadal Analysis: Upon reaching metamorphosis (Nieuwkoop and Faber stage 66), frogs were euthanized. The gonads were examined for gross morphology and then processed for histological analysis.[5] This involved fixing the tissues in Bouin's solution, embedding them in paraffin, sectioning them at 8 µm, and staining with Mallory's trichrome stain.[5]
-
Laryngeal Size Measurement: The laryngeal muscle (M. dilator laryngis) was dissected and its size was measured to assess demasculinization.[7]
-
Hormone Assays: For sexually mature males, blood was collected to measure plasma testosterone levels using radioimmunoassay (RIA).[7]
Long-Term Exposure and Reproductive Competence in Xenopus laevis (Hayes et al., 2010, PNAS)
-
Animal Rearing and Exposure: An all-male (ZZ) population of Xenopus laevis was exposed to this compound (2.5 ppb) from hatching through sexual maturity for approximately three years.[2][14]
-
Mating Behavior and Fertility Assessment: this compound-exposed males were placed in tanks with unexposed females, and their mating behavior (amplexus) was observed and compared to that of control males.[15][16] The fertility of this compound-exposed males was assessed by determining the percentage of eggs fertilized.[17]
-
Hormone Analysis: Plasma testosterone levels were measured in this compound-exposed and control males.[15]
-
Histological Analysis: Testes from exposed and control males were dissected, fixed, and sectioned for histological examination to assess spermatogenesis.[16]
Aromatase Activity Assay
While specific protocols for aromatase assays in the context of this compound's effects on amphibians are not always detailed in the initial search results, a general approach involves:
-
Tissue Preparation: Testicular tissue is homogenized in a buffer solution.[12]
-
Enzyme Assay: The homogenate is incubated with a radiolabeled androgen substrate (e.g., ³H-androstenedione). The activity of aromatase is determined by measuring the amount of radiolabeled estrogen produced.[12]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of the CYP19 gene, which codes for aromatase.[12]
Histological Staining for Gonadal Analysis
-
Hematoxylin and Eosin (H&E) Staining: This is a standard staining method used to visualize the general morphology of the gonadal tissue, including seminiferous tubules, germ cells, and any abnormalities.[9]
-
Van Gieson Staining: This technique is used to differentiate collagen from other connective tissue, which can be useful for identifying fibrosis or other structural changes in the gonads.[9]
Visualizations of Pathways and Workflows
Signaling Pathway of this compound-Induced Feminization
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. This compound induces complete feminization and chemical castration in male African clawed frogs (Xenopus laevis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. env.go.jp [env.go.jp]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Characterization of this compound-Induced Gonadal Malformations in African Clawed Frogs (Xenopus laevis) and Comparisons with Effects of an Androgen Antagonist (Cyproterone Acetate) and Exogenous Estrogen (17β-Estradiol): Support for the Demasculinization/Feminization Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. pnas.org [pnas.org]
- 8. Pesticide this compound can turn male frogs into females | Research UC Berkeley [vcresearch.berkeley.edu]
- 9. research.vu.nl [research.vu.nl]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
- 15. Hayes TB et al. (2010), this compound induces complete feminization and chem... - Paper [echinobase.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound induces complete feminization and chemical castration in male African clawed frogs (Xenopus laevis) - PMC [pmc.ncbi.nlm.nih.gov]
Atrazine Regulation in the United States: A Technical Overview of EPA Guidelines
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Atrazine, a triazine herbicide, has been a cornerstone of weed management in American agriculture for decades, primarily used in corn, sorghum, and sugarcane cultivation.[1] Its widespread use, however, has led to persistent environmental concerns, particularly regarding water contamination and potential impacts on non-target organisms and human health. The U.S. Environmental Protection Agency (EPA) is tasked with the ongoing regulation of this compound to ensure its use does not pose an unreasonable risk. This technical guide provides a comprehensive overview of the EPA's regulations and guidelines for this compound, including quantitative standards, the methodologies behind its risk assessments, and the biochemical pathways at the core of its regulatory scrutiny.
Core Regulatory Standards and Quantitative Data
The EPA's regulation of this compound is multifaceted, encompassing national drinking water standards, crop-specific application limits, and levels of concern for aquatic ecosystems. These quantitative benchmarks are central to the agency's risk management strategy.
Table 1: this compound Application Rates for Key Crops
| Crop | Maximum Application Rate (per application) | Annual Maximum Application Rate |
| Corn | 1.6 - 2.0 lbs. a.i./acre | 2.5 lbs. a.i./acre[2] |
| Sorghum | 2.0 lbs. a.i./acre | 2.5 lbs. a.i./acre[3] |
| Sugarcane (Florida) | 8.0 lbs. a.i./acre | 8.0 lbs. a.i./acre[4] |
| Sugarcane (Louisiana & Texas) | 4.0 lbs. a.i./acre | 4.0 lbs. a.i./acre[4] |
| a.i. = active ingredient. The per-application rate for corn depends on soil erodibility and crop residue cover.[2] |
Table 2: Key EPA Concentration Limits for this compound
| Parameter | Concentration Limit | Description |
| Maximum Contaminant Level (MCL) in Drinking Water | 3 µg/L (ppb)[5][6] | The highest level of a contaminant that is allowed in drinking water. |
| Concentration-Equivalent Level of Concern (CE-LOC) | 9.7 µg/L (ppb)[1] | The concentration in water above which this compound is expected to have adverse effects on aquatic plant communities.[1] |
Experimental Protocols in EPA Risk Assessment
The EPA's risk assessments for this compound are founded on a vast body of scientific studies conducted according to standardized protocols. The Office of Chemical Safety and Pollution Prevention (OCSPP) guidelines provide the framework for these key experiments.
Aquatic Ecotoxicology Testing
Daphnid Chronic Toxicity Test (OCSPP 850.1300)
This test evaluates the long-term effects of this compound on the survival and reproduction of the freshwater invertebrate Daphnia magna.[7]
-
Test Organism: Daphnia magna (water flea), less than 24 hours old at the start of the test.[7]
-
Test Duration: 21 days.[8]
-
Methodology: A semi-static renewal or flow-through system is used.[9] Daphnids are exposed to a control and at least five different concentrations of this compound.[7] The test solutions are renewed periodically to maintain the desired concentrations.
-
Endpoints Measured: The primary endpoints are adult mortality and the number of offspring produced.[8] From these, the No Observed Adverse Effect Concentration (NOAEC) and Lowest Observed Adverse Effect Concentration (LOAEC) are determined.[9]
Fish Early-Life Stage Toxicity Test (OCSPP 850.1400)
This test assesses the effects of this compound on the early developmental stages of fish.[10][11]
-
Test Organisms: Species such as rainbow trout (Oncorhynchus mykiss) or fathead minnow (Pimephales promelas) are commonly used.[10]
-
Test Duration: The test begins with fertilized eggs and continues until the larval fish are free-feeding, typically for 28 to 60 days post-hatch, depending on the species.[10]
-
Methodology: A flow-through system is preferred to maintain constant exposure concentrations.[11] Fertilized eggs are placed in test chambers with varying this compound concentrations.
-
Endpoints Measured: Endpoints include hatching success, larval survival, and growth (length and weight).[10][11]
Algal Toxicity Test (OCSPP 850.5400)
This test determines the impact of this compound on the growth of freshwater and marine algae.[12]
-
Test Organisms: Commonly used species include the freshwater green alga Selenastrum capricornutum.[13]
-
Test Duration: Typically 96 hours.[13]
-
Methodology: Algal cultures are exposed to a range of this compound concentrations under controlled conditions of light and temperature.[12]
-
Endpoints Measured: The primary endpoint is the inhibition of algal growth, measured by cell counts or other biomass indicators. From this, an EC50 (the concentration that causes a 50% reduction in growth) is calculated.[12]
Terrestrial Ecotoxicology Testing
Terrestrial Plant Toxicity Test: Seedling Emergence and Seedling Growth (OCSPP 850.4100)
This test evaluates the effects of this compound on the germination and early growth of a variety of terrestrial plants.[14][15]
-
Test Organisms: A selection of at least ten plant species is required, including both monocots (e.g., corn) and dicots (e.g., soybean), to represent a range of plant families.[16]
-
Test Duration: 14 days after 50% of the control plants have emerged.[14]
-
Methodology: Seeds are planted in soil treated with different concentrations of this compound. The experiment is conducted in a controlled growth chamber.[16]
-
Endpoints Measured: Endpoints include seedling emergence, survival, and various growth parameters such as shoot height and dry weight.[14]
Key Signaling Pathways and Mechanisms of Action
Understanding the biochemical and physiological pathways affected by this compound is crucial for interpreting toxicity data and for the development of more targeted research.
Inhibition of Photosynthesis
The primary mode of action of this compound as an herbicide is the inhibition of photosynthesis in susceptible plants.
Caption: this compound inhibits photosynthesis by binding to the D1 protein in Photosystem II.
Endocrine Disruption in Vertebrates
A significant focus of EPA's regulatory review has been this compound's potential to act as an endocrine-disrupting chemical, particularly by affecting the hypothalamus-pituitary-gonadal (HPG) axis.
Caption: this compound's impact on the Hypothalamus-Pituitary-Gonadal (HPG) axis.
Conclusion
The EPA's regulation of this compound is a dynamic and scientifically-driven process. It relies on a framework of quantitative standards for environmental and human health protection, which are informed by a suite of standardized toxicological studies. For researchers and professionals in related fields, a thorough understanding of these regulations, the underlying experimental methodologies, and the key biochemical pathways of this compound's action is essential for conducting relevant research, developing safer alternatives, and contributing to the ongoing scientific discourse surrounding this widely used herbicide. The information presented in this guide provides a foundational understanding of the EPA's comprehensive approach to managing the risks associated with this compound.
References
- 1. epa.gov [epa.gov]
- 2. cals.cornell.edu [cals.cornell.edu]
- 3. Product Information | LabelSDS [labelsds.com]
- 4. biologicaldiversity.org [biologicaldiversity.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. frizzlife.com [frizzlife.com]
- 7. epa.gov [epa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. epa.gov [epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. epa.gov [epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. OCSPP 850.4100: Seedling Emergence and Seedling Growth | ibacon GmbH [ibacon.com]
atrazine application in corn, sorghum, and sugarcane cultivation
A Technical Guide to Atrazine Application in Agriculture
Abstract: this compound (6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine) is a selective triazine herbicide used extensively in modern agriculture for the pre- and post-emergence control of broadleaf and grassy weeds.[1][2] Its primary applications are in the cultivation of corn, sorghum, and sugarcane, where it contributes significantly to crop yield by reducing weed competition.[1][3] This document provides a comprehensive technical overview of this compound's mode of action, application protocols for key crops, environmental fate, and the analytical methodologies used for its detection. It is intended for researchers, scientists, and professionals in related fields who require detailed information on the herbicide's use and underlying scientific principles.
Introduction to this compound
This compound is a systemic herbicide first registered for use in 1958.[1] It is valued for its efficacy, cost-effectiveness, and flexible application timing.[2][3] As one of the most widely used herbicides in the United States, it is applied to over half of all corn, sorghum, and sugarcane acres annually.[3][4] this compound is typically formulated as a liquid or wettable powder and is absorbed by plants primarily through the roots, and to some extent through the foliage, from where it is translocated upward.[5][6][7] Its effectiveness is dependent on rainfall or irrigation to move it into the root zone of target weeds.[8]
Mode of Action: Photosystem II Inhibition
This compound's herbicidal activity stems from its ability to inhibit photosynthesis.[2] It binds to the plastoquinone-binding protein (D1 protein) within Photosystem II (PSII) in the chloroplast thylakoid membranes.[1][7] This binding action blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for CO2 fixation and plant growth.[7] The interruption of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation and ultimately leading to the destruction of cell membranes and plant death.[4] Tolerant crops like corn can metabolize this compound into non-toxic substances before it can cause significant harm.[6][7]
Caption: this compound inhibits photosynthesis by blocking the QB binding site in PSII.
Application in Key Crops
This compound application rates and timing are critical for maximizing efficacy while adhering to regulatory limits. Rates are often dependent on soil texture, organic matter content, and tillage system.[8][9] The U.S. EPA mandates that the total amount of this compound applied must not exceed 2.5 pounds of active ingredient (a.i.) per acre per calendar year for corn and sorghum.[8][9]
Corn (Maize)
This compound can be applied to corn pre-plant, pre-emergence, or post-emergence.[4]
-
Pre-plant/Pre-emergence: Application occurs before or shortly after planting, prior to weed emergence. This method provides residual control of germinating weeds.[8][9]
-
Post-emergence: Applied after weeds have emerged but before they exceed 1.5 inches in height and before the corn crop reaches 12 inches in height.[9][10] Post-emergence applications are often mixed with an oil concentrate or surfactant to improve foliar uptake.[8]
Sorghum
Application guidelines for sorghum are similar to corn. This compound can be applied pre-plant, pre-emergence, or post-emergence before the crop exceeds 12 inches in height.[9][11] It is crucial to ensure the sorghum variety is tolerant to this compound.
Sugarcane
In sugarcane, this compound is typically applied at the time of planting or ratooning, before the sugarcane emerges, to control a broad spectrum of grass and broadleaf weeds.[9] One or more additional post-emergence applications may be made as the sugarcane emerges, before weeds are greater than 1.5 inches tall.[12]
| Table 1: this compound Application Rates in Corn, Sorghum, and Sugarcane | | :--- | :--- | :--- | :--- | | Crop | Application Timing | Application Rate (lbs a.i./acre) | Notes | | Corn & Sorghum | Pre-plant / Pre-emergence | 1.6 - 2.0 | Higher rates for fine-textured soils or those with high organic matter. On highly erodible soils with <30% residue, the maximum is 1.6 lbs a.i./acre.[8][13] | | | Post-emergence | 1.2 - 2.0 | Must be applied before corn/sorghum exceeds 12 inches in height. If a prior this compound application was made, the total must not exceed 2.5 lbs a.i./acre per year.[9][10] | | Sugarcane | At Planting / Ratooning | 2.0 - 4.0 | Provides control of annual weeds during the early growth stage.[9] | | | Post-emergence | Up to 2.0 | Can be applied as needed, typically 1 to 3 times, before weeds exceed 1.5 inches.[12] |
Weed Management and Resistance
This compound is effective against a wide range of annual broadleaf and grassy weeds.[8] However, its continuous use has led to the evolution of resistant weed biotypes.[2][4]
| Table 2: Common Weeds Controlled by this compound |
| Broadleaf Weeds |
| Pigweed (Amaranthus spp.) |
| Lambsquarters (Chenopodium album) |
| Common Ragweed (Ambrosia artemisiifolia) |
| Grassy Weeds |
| Barnyardgrass (Echinochloa crus-galli) |
| Foxtails (Setaria spp.) |
| Crabgrass (Digitaria spp.) |
| Source:[2][8][12] |
Herbicide resistance is a significant concern. As of 2024, 66 weed species globally have been reported as resistant to this compound.[4] Resistance often results from a point mutation in the chloroplast psbA gene, which alters the D1 protein and prevents this compound from binding effectively.[14] To manage resistance, integrated strategies such as herbicide rotation, tank-mixing with different modes of action, and cultural practices like crop rotation are recommended.[2][4]
Environmental Fate and Ecotoxicology
The environmental persistence of this compound is a key consideration in its use. It does not bind well to soil and has a high potential to move into groundwater and surface water.[5]
| Table 3: Environmental Fate and Persistence of this compound | | :--- | :--- | | Parameter | Value / Characteristic | | Soil Half-life | 60-75 days (average)[5] | | Water Solubility | Low to moderate[5] | | Soil Mobility | High; does not bind well to soil particles[5] | | Persistence Factors | More persistent in less acidic, cool, and dry conditions[5] | Note: Half-life can vary significantly based on soil type, temperature, and moisture.[15]
This compound contamination of water sources is a primary environmental concern.[1] The EPA has found that this compound is likely to harm aquatic vegetation even at low concentrations, which can disrupt aquatic ecosystems.[5] It is classified as slightly to moderately toxic to fish and highly toxic to aquatic invertebrates.[5]
Analytical Methodologies
Accurate detection of this compound and its metabolites in environmental samples is crucial for monitoring and regulatory compliance. The most common analytical methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).[16][17]
Experimental Protocol: this compound Residue Analysis in Water
A widely used method for determining this compound concentration in water involves solid-phase extraction (SPE) followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).[17]
1. Sample Preparation: A 1-liter water sample is collected. If it contains sediment, it is filtered. 2. Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge containing a sorbent like graphitized carbon black. This compound and its metabolites are adsorbed onto the sorbent.[17] 3. Elution: The cartridge is dried, and the analytes are eluted (washed off) using organic solvents such as ethyl acetate (B1210297) and a dichloromethane/methanol mixture.[17] 4. Concentration: The resulting solvent extract is concentrated, often under a gentle stream of nitrogen, to reduce the volume and increase the analyte concentration. 5. GC-MS Analysis: A small aliquot of the concentrated extract is injected into the GC-MS system. The GC separates the compounds based on their boiling points and interaction with the capillary column. The MS then fragments the molecules and detects them based on their mass-to-charge ratio, providing both identification and quantification.[17][18]
| Table 4: Typical Detection Limits for this compound Analytical Methods | | :--- | :--- | :--- | | Analytical Method | Sample Matrix | Detection Limit | | GC-NPD | Water | 0.4 - 7.4 ng/L[19] | | GC-MS | Water | 2 ng/L[19] | | HPLC-UV | Water | 5.0 µg/L[16] | | ELISA | Water | 0.05 - 0.1 µg/L[16] | | GC-MS | Soil | ~3 µg/kg[16] |
Caption: A typical workflow for the analysis of this compound in environmental samples.
Human Health and Toxicology
This compound is classified as a Restricted Use Pesticide (RUP), meaning only certified applicators can purchase and use it.[6][20] The U.S. EPA has set a Maximum Contaminant Level (MCL) for this compound in drinking water to protect public health.[6]
| Table 5: Toxicological Data and Regulatory Limits for this compound | | :--- | :--- | | Parameter | Value | | Oral LD₅₀ (Rat) | 3090 mg/kg[1] | | Dermal LD₅₀ (Rabbit) | 7500 mg/kg[1] | | EPA Maximum Contaminant Level (MCL) in Drinking Water | 3 µg/L (or 3 parts per billion)[6][21] | | OSHA Permissible Exposure Limit (8-hr TWA) | 5 mg/m³[6] | | IARC Carcinogenicity Classification (2025 update) | Group 2A: "Probably carcinogenic to humans"[1] |
Exposure to this compound can cause skin and eye irritation.[22] Long-term exposure above the MCL has been associated with potential health risks, including effects on the reproductive system and a possible increased risk of certain cancers.[23] The International Agency for Research on Cancer (IARC) updated its classification of this compound to "probably carcinogenic to humans" (Group 2A) in 2025.[1]
Conclusion
This compound remains a critical tool for weed management in corn, sorghum, and sugarcane, offering significant economic benefits to producers.[3][24] However, its use requires careful management to mitigate risks of weed resistance and environmental contamination.[2] Adherence to application guidelines, adoption of integrated weed management strategies, and respect for environmental protection measures are essential for its sustainable use. Continued research into its environmental fate, toxicological profile, and the development of precise analytical methods is necessary to inform regulatory decisions and ensure its safe application in agriculture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How this compound Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fbn.com [fbn.com]
- 5. This compound Fact Sheet [npic.orst.edu]
- 6. This compound | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 7. Aatrex / this compound | CALS [cals.cornell.edu]
- 8. cdms.net [cdms.net]
- 9. trianglecc.com [trianglecc.com]
- 10. uky.edu [uky.edu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Product Information | LabelSDS [labelsds.com]
- 13. cals.cornell.edu [cals.cornell.edu]
- 14. Molecular characterization of this compound resistance in common ragweed (Ambrosia artemisiifolia L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. pubs.usgs.gov [pubs.usgs.gov]
- 18. KGS--Ground Water Series 12--Atrazine, Central Kansas Croplands--Appendices [kgs.ku.edu]
- 19. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 21. This compound Toxicity: The Possible Role of Natural Products for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nj.gov [nj.gov]
- 23. outside.vermont.gov [outside.vermont.gov]
- 24. Economic Assessment of the Benefits of Chloro-s-triazine Herbicides to U.S. Corn, Sorghum, and Sugarcane Producers [ideas.repec.org]
An In-depth Technical Guide to the Chemical Properties and Significance of Atrazine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atrazine, a widely used chlorotriazine herbicide, undergoes transformation in the environment and biological systems to form a suite of metabolites.[1] These metabolites often possess distinct chemical properties that govern their environmental fate, mobility, persistence, and toxicological profiles. Understanding these properties is paramount for accurate environmental risk assessment, toxicological studies, and the development of effective remediation and monitoring strategies. This guide provides a comprehensive overview of the core chemical properties of this compound and its principal metabolites, details the analytical methodologies for their detection, and illustrates the key metabolic pathways and their environmental implications.
Chemical Properties of this compound and Its Primary Metabolites
The environmental behavior of this compound and its metabolites is largely dictated by their fundamental physicochemical properties. Properties such as water solubility and the octanol-water partition coefficient (Kow) are critical determinants of their mobility in soil and potential to contaminate ground and surface water.[2][3] A summary of these key quantitative data is presented below for comparative analysis.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 20-25°C) | Vapor Pressure (Pa at 20°C) | Log K_ow |
| This compound | 6-Chloro-N²-ethyl-N⁴-isopropyl-1,3,5-triazine-2,4-diamine | C₈H₁₄ClN₅ | 215.68 | 30 - 34.7[3][4] | 4.0 x 10⁻⁵[4] | 2.3 - 2.71[3][4] |
| Deethylthis compound (B13485) (DEA) | 2-Amino-4-chloro-6-(isopropylamino)-s-triazine | C₆H₁₀ClN₅ | 187.63 | Higher than this compound | N/A | N/A |
| Deisopropylthis compound (B29266) (DIA) | 2-Amino-4-chloro-6-(ethylamino)-s-triazine | C₅H₈ClN₅ | 173.60 | Higher than this compound | N/A | N/A |
| Didealkylthis compound (DACT/DDA) | 2,4-Diamino-6-chloro-s-triazine | C₃H₄ClN₅ | 145.55 | Higher than this compound | N/A | N/A |
| Hydroxythis compound (HA or HYA) | 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-ol | C₈H₁₅N₅O | 197.24 | Low[4] | N/A | N/A |
Significance of Chemical Properties:
-
Water Solubility: this compound itself has a low to moderate water solubility.[2][5] Its metabolites, particularly the dealkylated forms (DEA, DIA, DACT), are typically more polar and thus more soluble in water. This increased solubility enhances their mobility in soil, leading to a higher potential for leaching into groundwater.[6] In contrast, hydroxythis compound (HA) has a low water solubility, which can lead to its accumulation in the kidneys, causing toxicity through crystal formation.[4][7]
-
Octanol-Water Partition Coefficient (Log K_ow): This value indicates a substance's lipophilicity. This compound's Log K_ow of ~2.6 suggests a moderate tendency to adsorb to organic matter in soil and sediments.[3][8] This property, balanced with its solubility, contributes to its presence in both soil and water. The more polar metabolites generally have lower Log K_ow values, further contributing to their partitioning into the aqueous phase and environmental mobility.
-
Vapor Pressure: this compound has a very low vapor pressure, indicating it is not very volatile and is not expected to be a significant air pollutant through volatilization from soil or water surfaces.[2][9]
-
Persistence: this compound is moderately persistent in the environment. Its half-life in soil is typically around 60-75 days but can be longer under cool, dry conditions.[2] In water, degradation is slow, with half-lives potentially exceeding 100 days, making groundwater contamination a long-term concern.[4]
This compound Metabolism and Signaling Pathways
This compound is metabolized in plants, microorganisms, and animals through two primary pathways: N-dealkylation and hydrolysis.[10] These transformations are crucial detoxification mechanisms.[10]
-
N-Dealkylation: This pathway involves the stepwise removal of the ethyl and isopropyl groups from the amino side chains, often mediated by enzymes like cytochrome P-450 monooxygenases.[10][11] This process leads to the formation of deethylthis compound (DEA) and deisopropylthis compound (DIA). Further dealkylation of these primary metabolites results in didealkylthis compound (DACT).[4] In mammals, this is the major metabolic pathway.[4]
-
Hydrolysis: This pathway involves the replacement of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group, a reaction catalyzed by hydrolase enzymes (e.g., AtzA in bacteria).[12] This directly converts the phytotoxic this compound into the non-phytotoxic hydroxythis compound (HA).[10]
In some organisms, particularly resistant plants like corn, both metabolic pathways occur.[10]
Caption: Primary metabolic pathways of this compound.
Toxicological Significance:
The chloro-s-triazine metabolites (DEA, DIA, DACT) share a mode of action and toxicological profile similar to the parent this compound compound, including neuroendocrine-disrupting properties.[4][7] Consequently, regulatory bodies often consider the combined concentration of this compound and these chlorinated metabolites for risk assessment.[4] In contrast, hydroxythis compound is considered to have a different toxicity profile, primarily affecting the kidneys, and is not typically grouped with the others for neuroendocrine-related risk assessment.[4][7]
Environmental Fate and Significance
The chemical properties of this compound metabolites directly influence their environmental behavior and impact.
Caption: Relationship between properties and environmental fate.
Due to their higher water solubility and lower adsorption to soil particles, DEA and DIA are frequently detected in groundwater and surface water, sometimes at concentrations comparable to or even exceeding that of the parent this compound.[4] The persistence of these compounds means that once they contaminate a water source, they can remain for extended periods.[13] The presence of this compound and its chloro-metabolites in drinking water is a primary route of human exposure.[2][4]
Experimental Protocols for Analysis
Accurate quantification of this compound and its metabolites in environmental and biological samples is essential for monitoring and risk assessment. The standard analytical approach involves sample extraction followed by chromatographic separation and detection.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting and concentrating this compound and its metabolites from water samples is Solid-Phase Extraction (SPE).
-
Protocol:
-
Sample Acidification: Water samples are typically adjusted to a pH of 3-4.[14]
-
Cartridge Conditioning: An SPE cartridge (e.g., C18 or a mixed-mode cation exchange) is conditioned with appropriate solvents (e.g., methanol (B129727) followed by acidified water).
-
Sample Loading: The water sample is passed through the conditioned SPE cartridge. The analytes adsorb to the sorbent material.
-
Elution: The analytes are eluted from the cartridge using a small volume of an organic solvent (e.g., ethyl acetate (B1210297) or acetone).[7][15]
-
Concentration: The eluate is concentrated, often by evaporation under a gentle stream of nitrogen, to a final volume for analysis.
-
Analytical Detection: Chromatography
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique. GC separates the different compounds based on their volatility and interaction with the chromatographic column. The mass spectrometer then detects and quantifies the compounds based on their mass-to-charge ratio, providing high selectivity and sensitivity.[15][16] EPA Methods 508.1 and 525.2 are standard procedures for GC-MS analysis of this compound in drinking water.[16]
-
High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (LC-MS/MS): This method is particularly useful for analyzing more polar and less volatile compounds. It offers very low detection limits, often in the nanogram per liter (ng/L) range.[4]
-
GC with Nitrogen-Phosphorus Detection (NPD): A selective detector that is sensitive to nitrogen-containing compounds like triazines. It is a common and cost-effective method for this compound analysis.[4][16]
Caption: General workflow for this compound metabolite analysis in water.
The limit of detection for these methods can be very low, reaching 1-10 ng/L for sensitive MS-based techniques, allowing for the monitoring of contaminants at levels relevant to drinking water guidelines.[4][15]
Conclusion
The chemical properties of this compound's metabolites are fundamentally linked to their environmental significance. The primary chlorinated metabolites—deethylthis compound (DEA), deisopropylthis compound (DIA), and didealkylthis compound (DACT)—are generally more water-soluble and mobile than this compound, leading to their common occurrence in ground and surface waters. Because they share a similar toxicological profile with the parent compound, their combined presence must be considered in comprehensive risk assessments. In contrast, hydroxythis compound exhibits lower solubility and a distinct toxicological profile. Robust analytical methods, primarily based on solid-phase extraction followed by GC-MS or LC-MS/MS, are crucial for the accurate monitoring of these compounds in the environment to ensure public health and ecosystem safety.
References
- 1. This compound and this compound Metabolites [isotope.com]
- 2. This compound Fact Sheet [npic.orst.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
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- 5. Degradation of Residual Herbicide this compound in Agri-Food and Washing Water - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. rc.usf.edu [rc.usf.edu]
- 9. This compound | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Metabolism and Herbicidal Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. alt2tox.org [alt2tox.org]
- 14. Analytical method for the determination of this compound and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Atrazine's Role in the Development of Triazine-Tolerant Crops: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrazine, a widely utilized herbicide, has played a pivotal role in modern agriculture for the control of broadleaf and grassy weeds in various crops. Its efficacy stems from its ability to inhibit photosynthesis, a fundamental process for plant survival. However, the extensive use of this compound has led to the emergence of triazine-tolerant weeds and has necessitated the development of triazine-tolerant crop varieties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action, the development of triazine tolerance, and the experimental methodologies used to study these phenomena.
This compound's Mode of Action: Inhibition of Photosynthesis
This compound's primary mode of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII).[1][2] Specifically, this compound binds to the D1 protein, a key component of the PSII reaction center, at the quinone-binding (QB) site.[1] This binding competitively inhibits the binding of plastoquinone (B1678516), the native electron acceptor. The blockage of electron flow from the primary quinone acceptor (QA) to plastoquinone halts the production of ATP and NADPH, which are essential for carbon fixation in the Calvin cycle.[1] The interruption of electron transport leads to the accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components and ultimately leading to plant death.[3][4][5][6]
The Molecular Basis of Triazine Tolerance: The psbA Gene Mutation
The primary mechanism of target-site resistance to this compound in both weeds and crops is a point mutation in the chloroplast-encoded psbA gene, which codes for the D1 protein. The most common mutation is a single nucleotide substitution that results in an amino acid change from serine to glycine (B1666218) at codon 264 (Ser264Gly).[7] This seemingly minor alteration significantly reduces the binding affinity of this compound to the D1 protein, while still allowing for the binding of plastoquinone, thus permitting the continuation of photosynthetic electron transport, albeit with some reported impacts on overall photosynthetic efficiency. Other mutations in the psbA gene conferring this compound resistance have been identified, such as a serine to threonine change at the same codon, but the Ser264Gly substitution is the most prevalent.[8]
Quantitative Analysis of this compound Efficacy
The development of triazine tolerance has a significant impact on the efficacy of this compound. The following tables summarize quantitative data comparing the response of triazine-susceptible (S) and triazine-resistant (R) biotypes to this compound.
Table 1: this compound Inhibition of Photosynthesis (IC50 Values)
| Plant Species | Biotype | IC50 (M) | Reference |
| Senecio vulgaris | Susceptible (S) | 1.0 x 10-7 | [9] |
| Senecio vulgaris | Resistant (R) | > 1.0 x 10-4 | [9] |
| Commelina communis | Susceptible (JS-10) | 1.44 x 10-4 (ED50) | [10] |
| Commelina communis | Resistant (JL-1) | 4.20 x 10-4 (ED50) | [10] |
Table 2: this compound Lethal Dose (LD50 Values)
| Plant Species | Biotype | LD50 (g a.i. ha-1) | Reference |
| Commelina communis | Susceptible (JS-10) | 374.6 | [10] |
| Commelina communis | Resistant (JL-1) | 637.4 | [10] |
Table 3: Comparative Yield of Triazine-Tolerant (TT) and Non-Tolerant (non-TT) Canola
| Parameter | Non-TT Cultivar | TT Cultivar | % Difference | Reference |
| Average Grain Yield ( kg/ha ) | 1603 | 1206 | -24.7% | [11] |
| Biomass Reduction | - | ~26% | - | [11] |
| Oil Content Reduction | - | 2-5% | - | [11] |
Experimental Protocols
Chlorophyll (B73375) Fluorescence Assay for Determining Triazine Resistance
This non-invasive technique is a rapid method to assess the impact of this compound on photosynthetic activity.[12][13][14]
Principle: this compound's inhibition of electron transport in susceptible plants leads to an increase in chlorophyll fluorescence, as the absorbed light energy cannot be used for photochemistry and is instead re-emitted as fluorescence. Resistant plants show little to no increase in fluorescence in the presence of this compound.
Methodology:
-
Plant Material: Collect leaf discs or whole leaves from both suspected resistant and known susceptible plants.
-
Dark Adaptation: Dark-adapt the leaf samples for at least 20-30 minutes to ensure all reaction centers are open.
-
Initial Fluorescence (F0) Measurement: Use a portable fluorometer to measure the minimal fluorescence level (F0) by applying a weak measuring light.
-
This compound Treatment: Float leaf discs on a solution of this compound (e.g., 10-4 M) or water (as a control). For whole-plant assays, apply this compound via spraying or soil drench.
-
Incubation: Incubate the treated samples for a set period (e.g., 1-3 hours).
-
Maximum Fluorescence (Fm) Measurement: Apply a saturating pulse of light to the dark-adapted samples to measure the maximum fluorescence (Fm).
-
Variable Fluorescence (Fv) and Quantum Yield (Fv/Fm) Calculation: Calculate the variable fluorescence (Fv = Fm - F0) and the maximum quantum yield of PSII (Fv/Fm).
-
Data Analysis: Compare the Fv/Fm values between this compound-treated and control samples, and between susceptible and resistant biotypes. A significant decrease in Fv/Fm in this compound-treated susceptible plants indicates inhibition of photosynthesis, while resistant plants will show minimal change.
Molecular Detection of the psbA Gene Mutation
4.2.1. DNA Extraction and PCR Amplification
Principle: This protocol isolates total genomic DNA from plant tissue and amplifies a specific region of the psbA gene containing the potential resistance-conferring mutation.
Methodology:
-
DNA Extraction: Extract total DNA from fresh or frozen leaf tissue using a commercially available plant DNA extraction kit or a standard CTAB protocol.
-
Primer Design: Design PCR primers to amplify a ~300-500 bp fragment of the psbA gene spanning codon 264.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and the extracted DNA template.
-
Perform PCR using a thermal cycler with the following general conditions (optimization may be required):
-
Initial denaturation: 94°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Verification of Amplification: Run the PCR products on a 1.5% agarose (B213101) gel to confirm the amplification of a single band of the expected size.
4.2.2. PCR-RFLP Analysis
Principle: The Ser264Gly mutation in the psbA gene can create or abolish a restriction site for a specific restriction enzyme, allowing for rapid differentiation between susceptible and resistant genotypes.[7][15][16]
Methodology:
-
Restriction Digest: Digest the purified PCR product with a restriction enzyme that specifically recognizes the sequence altered by the mutation (e.g., BstXI).[15]
-
Gel Electrophoresis: Separate the digested DNA fragments on a high-resolution agarose gel (e.g., 3%).
-
Analysis:
-
Susceptible Genotype: The restriction enzyme will cut the PCR product, resulting in two smaller DNA fragments.
-
Resistant Genotype: The mutation will abolish the restriction site, and the PCR product will remain uncut, appearing as a single, larger band.
-
4.2.3. DNA Sequencing
Principle: Direct sequencing of the amplified psbA gene fragment provides the most definitive confirmation of the specific mutation.[17][18]
Methodology:
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing of the purified PCR product using either the forward or reverse primer.
-
Sequence Analysis: Align the obtained sequence with a known susceptible psbA gene sequence to identify any nucleotide substitutions at codon 264 or other relevant positions.
Signaling Pathways and Experimental Workflows
This compound-Induced Oxidative Stress Signaling Pathway
This compound's blockage of the photosynthetic electron transport chain leads to the overproduction of reactive oxygen species (ROS), such as singlet oxygen (1O2) and hydrogen peroxide (H2O2), which act as signaling molecules, triggering a cascade of downstream responses.[3][4][5]
Caption: this compound-induced reactive oxygen species (ROS) signaling pathway in susceptible plants.
Experimental Workflow for Developing Triazine-Tolerant Crops
The development of triazine-tolerant crop varieties has traditionally relied on the transfer of the resistance trait from tolerant weed biotypes through backcrossing. More recently, marker-assisted selection has streamlined this process.
Caption: Workflow for the development of triazine-tolerant crops via backcrossing and MAS.
Pleiotropic Effects of the psbA Mutation
While the Ser264Gly mutation in the psbA gene confers this compound resistance, it is not without physiological consequences. The altered D1 protein can lead to a less efficient electron transfer from QA to QB, resulting in a "yield penalty" in triazine-tolerant crops compared to their susceptible counterparts, particularly under optimal growing conditions.[11] This reduced photosynthetic efficiency can manifest as lower biomass accumulation and reduced grain yield.[11] However, under certain stress conditions, the tolerant biotypes may exhibit comparable or even superior fitness.
Conclusion
The development of triazine-tolerant crops is a classic example of applied plant science addressing an agricultural challenge. Understanding the molecular intricacies of this compound's mode of action and the genetic basis of resistance is crucial for the continued development of effective weed management strategies. The experimental protocols and workflows outlined in this guide provide a framework for researchers and scientists to investigate herbicide resistance and develop novel solutions for sustainable agriculture. The interplay between this compound, the D1 protein, and the subsequent physiological responses in plants remains a significant area of research with implications for crop improvement and the management of herbicide resistance worldwide.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Identification and Comprehensive Evaluation of Resistant Weeds Using Unmanned Aerial Vehicle-Based Multispectral Imagery [frontiersin.org]
- 3. Differential patterns of reactive oxygen species and antioxidative mechanisms during this compound injury and sucrose-induced tolerance in Arabidopsis thaliana plantlets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential patterns of reactive oxygen species and antioxidative mechanisms during this compound injury and sucrose-induced tolerance in Arabidopsis thaliana plantlets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Differential patterns of reactive oxygen species and antioxidative mechanisms during this compound injury and sucrose-induced tolerance in Arabidopsis thaliana plantlets | Semantic Scholar [semanticscholar.org]
- 6. Oral Exposure to this compound Induces Oxidative Stress and Calcium Homeostasis Disruption in Spleen of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid Method to Test for Chloroplast DNA Involvement in this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of an this compound-resistant tobacco cell line having a mutant psbA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Triazine-Resistant and -Susceptible Biotypes of Senecio vulgaris and Their F(1) Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Antioxidant Ability Confer Resistance to this compound in Commelina communis L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 12. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]
- 13. Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives | MDPI [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. A Rapid Method to Test for Chloroplast DNA Involvement in this compound Resistance [flore.unifi.it]
- 17. A simple procedure for polymerase chain reaction of the PSBA gene in algae: application to the screening of mutations conferring this compound resistance and discrimination of natural populations of Porphyra linearis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Atrazine in Water Samples
Introduction
Atrazine, a widely utilized herbicide for the control of broadleaf and grassy weeds in agriculture, is frequently detected in various water sources due to its persistence and mobility in soil. Its potential adverse health effects have led to strict regulatory limits on its concentration in drinking water, necessitating sensitive and reliable analytical methods for its detection. This document provides detailed application notes and protocols for the determination of this compound in water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods covered include chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), as well as the immunoassay-based Enzyme-Linked Immunosorbent Assay (ELISA).
Sample Preparation: Extraction and Concentration of this compound
Effective sample preparation is crucial for the accurate quantification of this compound in water, as it serves to isolate the analyte from matrix interferences and concentrate it to detectable levels. The two primary methods for this compound extraction from water samples are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid Phase Extraction (SPE) Protocol
SPE is a widely used technique that separates compounds from a mixture based on their physical and chemical properties. For this compound analysis, reversed-phase SPE cartridges, typically packed with C18 (octadecyl) bonded silica, are commonly employed.
Materials and Reagents:
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
SPE vacuum manifold
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Nitrogen gas, high purity
-
Water bath
-
Conical centrifuge tubes or vials
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through it, followed by 10 mL of distilled water. Ensure the cartridge does not go dry before the sample is loaded.[1]
-
Sample Loading: Pass the water sample (typically 200 mL to 1 L) through the conditioned cartridge at a controlled flow rate of approximately 40-45 mL/min using a vacuum manifold.[1]
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 2 x 2.0 mL of 50% methanol/water to remove polar interferences.[2]
-
Cartridge Drying: Dry the cartridge under vacuum for about 15-20 minutes to remove residual water.[1][2]
-
Elution: Elute the retained this compound from the cartridge using a suitable organic solvent. A common elution procedure involves passing 5 mL of ethyl acetate through the cartridge.[1] Alternatively, a combination of ethyl acetate and dichloromethane can be used.[3]
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen gas, often with gentle heating in a water bath (e.g., 40°C).[1][4]
-
Reconstitution: The concentrated extract is then ready for analysis by GC-MS or HPLC-UV. It may be reconstituted in a specific solvent compatible with the analytical instrument if necessary.
Experimental Workflow for Solid Phase Extraction (SPE)
Caption: Workflow for this compound Extraction using SPE.
Liquid-Liquid Extraction (LLE) Protocol
LLE separates compounds based on their relative solubilities in two different immiscible liquids. Dichloromethane is a common solvent for extracting this compound from water.
Materials and Reagents:
-
Separatory funnel (1 L or 2 L)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
Methanol (HPLC grade)
Procedure:
-
Sample Preparation: Measure a 1 L water sample and transfer it to a separatory funnel.
-
Extraction: Add 50 mL of dichloromethane to the separatory funnel. Shake vigorously for 1-2 minutes, periodically venting the pressure. Allow the layers to separate.[5]
-
Collect Organic Layer: Drain the lower dichloromethane layer into a flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh 50 mL portions of dichloromethane, combining the extracts.[5]
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to near dryness using a rotary evaporator or a nitrogen evaporator.
-
Reconstitution: Redissolve the residue in a small, precise volume (e.g., 1-5 mL) of methanol or another suitable solvent for instrumental analysis.[5]
Experimental Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow for this compound Extraction using LLE.
Analytical Methods for this compound Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity. EPA methods 507 and 525.2 are standard procedures for the analysis of pesticides, including this compound, in water.[6]
Protocol based on EPA Method 525.2:
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Mass Spectrometer: Capable of scanning over a wide mass range.
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 245°C at 7°C/min.
-
Injector Temperature: 275°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for this compound (e.g., m/z 200, 215).
Procedure:
-
Sample Preparation: Extract and concentrate the water sample using the SPE protocol described above.
-
Calibration: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., ethyl acetate) covering the expected concentration range of the samples. An internal standard (e.g., phenanthrene-d10) should be added to all standards and samples for improved accuracy.
-
Injection: Inject 1 µL of the concentrated extract or calibration standard into the GC-MS system.
-
Data Acquisition: Acquire data in SIM mode, monitoring the characteristic ions for this compound and the internal standard.
-
Quantification: Identify this compound based on its retention time and the presence of its characteristic ions. Quantify the concentration by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the analysis of this compound. It separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase.
Protocol:
Instrumentation and Conditions:
-
HPLC System: With a gradient pump, autosampler, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a gradient starting with 60:40 (v/v) acetonitrile:water, holding for a few minutes, and then increasing the acetonitrile concentration.[7] A simple isocratic mobile phase of methanol:water (60:40, v/v) can also be effective.[8]
-
Flow Rate: 1.0 mL/min.[7]
Procedure:
-
Sample Preparation: Extract and concentrate the water sample using either the SPE or LLE protocol. The final extract should be in a solvent compatible with the mobile phase. Filter the final extract through a 0.45 µm syringe filter before injection.
-
Calibration: Prepare a series of this compound calibration standards in the mobile phase or a compatible solvent.
-
Injection: Inject the prepared sample extract and calibration standards into the HPLC system.
-
Data Acquisition: Monitor the absorbance at the selected UV wavelength and record the chromatogram.
-
Quantification: Identify this compound by its retention time compared to the standards. Quantify the concentration using a calibration curve generated from the peak areas of the standards.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid, high-throughput screening method based on the specific binding of an antibody to this compound. Commercial ELISA kits are widely available for this compound detection in water. The following is a general protocol for a competitive ELISA.
Protocol (based on a generic commercial kit):
Materials and Reagents (typically provided in a kit):
-
Microtiter plate coated with this compound-specific antibodies.
-
This compound standards.
-
This compound-enzyme conjugate (e.g., this compound-horseradish peroxidase).
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., dilute sulfuric acid).
-
Microplate reader.
Procedure:
-
Sample/Standard Addition: Add a defined volume (e.g., 25-50 µL) of the water sample or this compound standards to the antibody-coated wells of the microtiter plate.[11]
-
Enzyme Conjugate Addition: Add a defined volume (e.g., 50-100 µL) of the this compound-enzyme conjugate to each well.[11]
-
Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for competitive binding.[11]
-
Washing: Wash the plate several times (e.g., 3 times) with the wash buffer to remove unbound reagents.[11]
-
Substrate Addition: Add the substrate solution (e.g., 100 µL) to each well and incubate for a set time (e.g., 15-20 minutes) in the dark to allow for color development.[11]
-
Stop Reaction: Add the stop solution (e.g., 50 µL) to each well to terminate the reaction.[11]
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[11]
-
Quantification: The concentration of this compound in the sample is inversely proportional to the color intensity. Calculate the concentration by comparing the absorbance of the samples to the standard curve generated from the this compound standards.
Workflow for Competitive ELISA
Caption: Workflow for this compound Detection using Competitive ELISA.
Data Presentation: Comparison of Analytical Methods
The performance of each analytical method can be characterized by several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following tables summarize these quantitative data from various studies.
Table 1: Performance of GC-based Methods for this compound Detection in Water
| Method | Detector | LOD | LOQ | Recovery (%) | Reference |
| GC-ECD | ECD | 3.33 µg/L | 11.09 µg/L | 82.5 - 107.6 | [1] |
| GC-NPD | NPD | 0.4 ng/L | - | 67 - 100 | [6] |
| GC-MS | MS | - | 0.05 µg/L | - | [2] |
| GC-MS | MS | 2 ng/L | - | 85 - 110 | [6] |
| GC-NPD | NPD | 7.4 ng/L | - | - | [6] |
Table 2: Performance of HPLC-UV Methods for this compound Detection in Water
| Mobile Phase | Column | LOD | LOQ | Recovery (%) | Reference |
| Acetonitrile:Water (60:40) | C18 | - | - | 96.8 | [5] |
| Methanol:Water (gradient) | TC-C18(2) | 0.5 ng (on column) | - | - | [12] |
| Acetonitrile/Water (65:25) | VP-ODS C18 | 0.1 µg/L | - | 95 - 105 | [10] |
| Methanol:Water (60:40) | C18 | - | - | 81.7 | [8] |
Table 3: Performance of ELISA Methods for this compound Detection in Water
| Kit/Method | Detection Limit | 50% B/Bo | Recovery (%) | Reference |
| In-house developed | ~1 ng/L | 90 ng/L | Good accuracy | [13] |
| Commercial Kit | 0.04 ng/mL | ~0.5 ng/mL | Good correlation with GC/MS | [11] |
| Commercial Kit | - | - | - |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary significantly depending on the specific instrumentation, experimental conditions, and matrix effects. The data presented here are for comparative purposes. B/Bo refers to the ratio of the absorbance of a sample or standard to the absorbance of the zero standard in a competitive ELISA.
References
- 1. akademisains.gov.my [akademisains.gov.my]
- 2. epa.gov [epa.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 5. Detection of this compound and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector [cwejournal.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. accustandard.com [accustandard.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound removal from aqueous solutions using submerged biological aerated filter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nemi.gov [nemi.gov]
- 12. agilent.com [agilent.com]
- 13. Development of ELISA technique for the analysis of this compound residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of Atrazine in Soil using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Atrazine, a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn and sugarcane, can persist in the soil, posing a potential risk to the environment and human health.[1][2] Accurate and sensitive quantification of this compound residues in soil is crucial for environmental monitoring and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the determination of this compound in complex matrices like soil due to its high selectivity and sensitivity.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound in soil samples using GC-MS.
Principle
The methodology involves the extraction of this compound from the soil matrix using an appropriate organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by GC-MS. The gas chromatograph separates this compound from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and quantifies this compound based on its unique mass-to-charge ratio (m/z) of its molecular ion and characteristic fragment ions.
Experimental Protocols
A generalized workflow for the analysis of this compound in soil is presented below. Specific details for each step are provided in the subsequent sections.
Figure 1: General workflow for this compound quantification in soil by GC-MS.
Sample Collection and Preparation
-
Soil Sampling: Collect representative soil samples from the area of interest.
-
Sample Pre-treatment: Air-dry the soil samples, remove any large debris (stones, roots), and sieve them through a 2 mm mesh to ensure homogeneity.
Extraction of this compound from Soil
Several extraction techniques can be employed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food and environmental samples.[5]
QuEChERS-based Extraction Protocol:
-
Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube.[5]
-
For dry samples, add an appropriate amount of water to hydrate (B1144303) the sample and vortex for an extended period (10-50 minutes) to ensure complete hydration.[5]
-
Add an internal standard solution if required for quantification.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1-2 minutes.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes. The supernatant contains the extracted this compound.
Extract Cleanup (Dispersive Solid-Phase Extraction - dSPE)
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is the cleaned-up extract.
An alternative cleanup method involves passing the extract through a solid-phase extraction (SPE) cartridge, such as one packed with activated silica gel or C18.[6][7][8]
Final Extract Preparation
-
Transfer a portion of the cleaned-up supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or ethyl acetate) for GC-MS analysis.[6]
GC-MS Instrumental Parameters
The following table summarizes typical GC-MS parameters for this compound analysis. These may need to be optimized for specific instruments and laboratory conditions.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-Wax or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[9] |
| Carrier Gas | Helium or Hydrogen[5][10] |
| Flow Rate | 1.0 - 1.2 mL/min[2][10] |
| Injection Mode | Splitless[3][6] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280 °C[6][10] |
| Oven Temperature Program | Initial 70-80°C (hold 1 min), ramp at 30°C/min to 240-250°C, then at 5°C/min to 300°C (hold 0.3-1.5 min)[6][10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 260 - 280 °C[6][10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 200[2][6][10] |
| Qualifier Ion (m/z) | 215[6] |
Method Validation and Quality Control
To ensure the reliability of the results, the analytical method should be validated for several performance characteristics.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99[1] |
| Recovery (%) | 70 - 120%[9][11] |
| Limit of Detection (LOD) | 0.005 - 0.03 mg/kg[6][12] |
| Limit of Quantification (LOQ) | 0.01 - 0.1 mg/kg[9] |
Calibration: A multi-point calibration curve should be prepared using this compound standards of known concentrations in a matrix-matched solvent to account for any matrix effects.
Quality Control: Blank and spiked samples should be analyzed with each batch of samples to monitor for contamination and assess the ongoing performance of the method.
Data Presentation
The following table summarizes quantitative data from various studies on this compound quantification in soil using GC-MS.
| Soil Type | Extraction Method | Cleanup Method | Recovery (%) | LOD (mg/kg) | Reference |
| Loamy, Clay, Beach | Acetonitrile Extraction | Activated Silica Gel Cartridge | >70 | ≤0.005 | [6] |
| Not Specified | Dispersive Solid Phase Extraction (dSPE) | Not Specified | 87.9 (for 10 ppm spike) | Not Specified | [1] |
| Not Specified | QuEChERS | dSPE | 91 - 102 | Not Specified | [9] |
| Loamy Sand | QuEChERS | GC-MS/MS & LC-MS/MS | Not Specified | Not Specified | [13] |
| Not Specified | Methanol Extraction | C18 SPE | 94.3 | 0.0006 | [7][8] |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps of the analytical procedure and the desired outcome.
Figure 2: Logical flow from sample to result in this compound analysis.
The GC-MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in soil samples. Proper sample preparation, including efficient extraction and cleanup, is critical for achieving accurate and reliable results. Method validation is essential to ensure that the performance characteristics are suitable for the intended application. By following these protocols, researchers and scientists can confidently determine this compound concentrations in soil, contributing to environmental assessment and protection.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. hpst.cz [hpst.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. ars.usda.gov [ars.usda.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Research of Qualitative ELISA and GC-MS for this compound in Soil | Scientific.Net [scientific.net]
- 13. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atrazine Residue Analysis using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of atrazine residues in various environmental matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated scientific literature, offering robust procedures for accurate quantification.
Introduction
This compound (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a widely used herbicide for the control of broadleaf and grassy weeds.[1] Its persistence in soil and water raises concerns about potential environmental contamination and human exposure. Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues in various samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the determination of this compound due to its specificity, sensitivity, and versatility.[2][3]
This document details the necessary steps for this compound residue analysis, from sample collection and preparation to HPLC analysis and data interpretation.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. The goal is to extract this compound from the matrix and remove potential interferences.
2.1.1. Water Samples
Solid-Phase Extraction (SPE) is a commonly used technique for the extraction and pre-concentration of this compound from water samples.[4][5]
-
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Reagent water (HPLC grade)
-
Vacuum manifold
-
Nitrogen evaporator
-
-
Protocol:
-
Condition the C18 SPE cartridge by washing it sequentially with 5 mL of methanol and 5 mL of reagent water. Ensure the cartridge does not dry out after the water wash.[4]
-
Pass the water sample (typically 500 mL to 1 L) through the conditioned cartridge at a flow rate of approximately 5 mL/min using a vacuum manifold.[4]
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water and allow it to dry completely under vacuum.[4]
-
Elute the retained this compound from the cartridge with a small volume of methanol (e.g., 5 mL).[4]
-
Evaporate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[4]
-
The concentrated sample is now ready for HPLC analysis.
-
2.1.2. Soil and Sediment Samples
Liquid-Liquid Extraction (LLE) is a suitable method for extracting this compound from solid matrices like soil and sediment.
-
Materials:
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator
-
-
Protocol:
-
Weigh a representative sample of air-dried and sieved soil (e.g., 10 g) into a centrifuge tube.
-
Add a suitable extraction solvent, such as a mixture of methanol and water, and vortex or shake for an extended period (e.g., 1-2 hours) to ensure efficient extraction.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant and repeat the extraction process on the solid residue.
-
Combine the supernatants and perform a liquid-liquid partition with a non-polar solvent like dichloromethane to transfer the this compound into the organic phase.
-
Dry the organic phase by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator and reconstitute the residue in a small, known volume of the HPLC mobile phase.
-
HPLC Analysis
The following is a general HPLC protocol that can be adapted based on the specific instrument and column available.
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm)[4]
-
Autosampler
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water is commonly used. The exact ratio can be optimized, for example, 60:40 (v/v) methanol:water.[6] Gradient elution can also be employed.[7]
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10-20 µL
-
Detection Wavelength: this compound exhibits strong absorbance at approximately 220-230 nm.[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
-
Analysis Procedure:
-
Prepare a series of this compound standard solutions of known concentrations in the mobile phase to create a calibration curve.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, starting from the lowest concentration, followed by the prepared samples.
-
Record the chromatograms and identify the this compound peak based on its retention time compared to the standards.
-
Quantify the this compound concentration in the samples by comparing the peak area or height to the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for this compound analysis using HPLC, compiled from various sources.
| Parameter | Value | Matrix | Reference |
| Retention Time | ~3.76 min | Water | [7] |
| ~7.5 min | Soil-water extracts | [1] | |
| Limit of Detection (LOD) | 0.4 µg/L | Water | [8] |
| 4.00 ng (absolute) | Water | [6] | |
| Limit of Quantification (LOQ) | Not specified | ||
| Recovery | 81.7% | Freshwater Bivalves | [6] |
| 91.7 - 96.6% | Water | ||
| 113.9% | Sediment | ||
| Linearity (r²) | 0.9828 - 0.9988 | Water | [6] |
Visualizations
Experimental Workflow
Caption: General workflow for this compound residue analysis using HPLC.
Logical Relationship of Analytical Steps
Caption: Key logical steps in the this compound analysis process.
References
- 1. academic.oup.com [academic.oup.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. agilent.com [agilent.com]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 8. pubs.usgs.gov [pubs.usgs.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Atrazine from Water Samples
Introduction
Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane. Due to its persistence and potential for runoff into surface and groundwater, monitoring this compound levels in aqueous environments is crucial for environmental and public health. Solid-phase extraction (SPE) is a commonly employed technique for the preconcentration and cleanup of this compound from water samples prior to chromatographic analysis. This document provides detailed application notes and protocols for the SPE of this compound, intended for researchers, scientists, and professionals in drug development and environmental analysis.
Data Presentation: Comparison of SPE Protocols for this compound
The following table summarizes quantitative data from various SPE protocols for the preconcentration of this compound from water samples, providing a comparative overview of their performance.
| Sorbent Type | Sample Volume (mL) | Elution Solvent | Analytical Method | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Octadecyl (C18) | 50 - 100 | Ethyl Acetate | GC-ECD | 82.5 - 107.6 | 6.67 | 20.10 | [1] |
| C18 & C18/Cation Exchange | - | - | GC-MSD | 96 ± 6.9 | - | 0.10 | [2][3] |
| Oasis HLB | up to 1000 | Ethyl Acetate | GC-MS | - | - | - | [4] |
| Molecularly Imprinted Polymer (MIP) | - | Methanol (B129727) | HPLC | 96.0 - 97.2 | 0.5 | - | [5] |
| Activated Carbon Cloth (ACC) | 10 | 1:1 Acetonitrile:Methanol | HPLC-DAD | - | - | - | [6] |
| Graphitized Carbon Black | 100 - 175 | Ethyl Acetate & Dichloromethane/Methanol (7:3) | GC-MS | - | - | - | [7] |
LOD : Limit of Detection; LOQ : Limit of Quantification; GC-ECD : Gas Chromatography-Electron Capture Detector; GC-MSD : Gas Chromatography-Mass Selective Detector; GC-MS : Gas Chromatography-Mass Spectrometry; HPLC : High-Performance Liquid Chromatography; HPLC-DAD : High-Performance Liquid Chromatography-Diode Array Detector.
Experimental Protocols
This section details a generalized experimental protocol for the solid-phase extraction of this compound from water samples, based on commonly cited methodologies.
Materials and Reagents
-
SPE Cartridges : Octadecyl (C18) or Oasis HLB, 6 mL, 500 mg (or equivalent)
-
Solvents : Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Acetonitrile (HPLC grade), Deionized Water
-
Reagents : 0.1 M HCl, 0.1 M NaOH (for pH adjustment)
-
Apparatus : SPE vacuum manifold, vacuum pump, collection vials, nitrogen evaporator, vortex mixer, centrifuge.
Protocol: SPE using C18 Cartridges
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
After the entire sample has passed through, wash the cartridge with a small volume of deionized water to remove any interfering substances.
-
-
Drying:
-
Dry the cartridge thoroughly under vacuum for at least 15 minutes to remove residual water.[1]
-
-
Elution:
-
Place a collection vial inside the manifold.
-
Elute the retained this compound from the cartridge with 5 mL of ethyl acetate.[1]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.[1]
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for chromatographic analysis.
-
Analytical Determination
The extracted and concentrated this compound samples can be analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with appropriate detectors.
-
HPLC-DAD Analysis Example :
-
GC-MS Analysis Example :
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from water samples.
Caption: General workflow for this compound preconcentration using SPE.
References
- 1. akademisains.gov.my [akademisains.gov.my]
- 2. Analytical method for the determination of this compound and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. HPLC Determination of this compound in Surface Water with SPE Packed with Molecularly Imprinted Polymer [mat-test.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Application Notes: Rapid Atrazine Screening Using Enzyme-Linked Immunosorbent Assay (ELISA)
Introduction
Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum.[1][2] Its widespread application, chemical stability, and relatively high water solubility contribute to its potential to contaminate soil and water resources.[1] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established a Maximum Contaminant Level (MCL) for this compound in drinking water, which is not to exceed 3 parts per billion (ppb).[3][4][5] Consequently, rapid, sensitive, and cost-effective methods for monitoring this compound levels in environmental samples are crucial.
Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a powerful tool for the rapid screening of this compound in various matrices, particularly water samples.[4][6] This immunoassay technique offers high sensitivity and specificity, allowing for the quantitative detection of this compound in a fraction of the time and cost associated with traditional chromatographic methods like Gas Chromatography/Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC).[3]
Principle of the Assay
The most common format for this compound ELISA is a direct competitive assay.[4][6] This method is based on the competition between this compound present in the sample and a fixed amount of this compound-enzyme conjugate for a limited number of binding sites on anti-atrazine antibodies coated onto the wells of a microtiter plate.[1][3][4]
The assay proceeds as follows:
-
Competition: The sample containing this compound and the this compound-enzyme conjugate are added to the antibody-coated wells. They compete for binding to the immobilized antibodies.
-
Incubation: During incubation, the amount of this compound-enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.[1][3][4]
-
Washing: Unbound this compound and this compound-enzyme conjugate are washed away.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme part of the bound conjugate catalyzes the conversion of the substrate into a colored product.[3][7]
-
Detection: The intensity of the color produced is measured using a microplate reader. A higher concentration of this compound in the sample results in less bound enzyme conjugate and, therefore, a weaker color signal.[1][3][4] The this compound concentration in the sample is then determined by comparing the signal to a standard curve.[1]
Data Presentation
The performance of this compound ELISA kits is characterized by several key parameters, which are summarized in the table below. The data presented is a synthesis from various commercially available kits and research findings.
| Parameter | Typical Value/Range | Reference |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL | [3][4][8] |
| Working Range | 0.05 - 5.0 ng/mL | [3] |
| Midpoint of the test (50% B/B₀) | ~0.5 - 0.7 ng/mL | [3][4] |
| Reproducibility (CV%) | Standards: <10%, Samples: <15% | [3][4] |
| Assay Time | < 1 hour | [3][4] |
| Sample Type | Water (drinking, ground, surface), Soil extracts | [3][4][6][7][9][10] |
| Sample Preparation | Often not required for water samples | [3][4][6] |
Cross-Reactivity Profile:
The specificity of the anti-atrazine antibodies determines the cross-reactivity with other structurally related triazine herbicides.
| Compound | Cross-Reactivity (%) - Kit A | Cross-Reactivity (%) - Kit B |
| This compound | 100 | 100 |
| Propazine | 81 | 96 |
| Simazine | 6.9 | 14.3 |
| Ametryn | 3.9 | 1.5 |
| Terbuthylazine | 1.0 | 0.33 |
| Deethylthis compound | 1.3 | 3.08 |
| Hydroxythis compound | 1.8 | 0.01 |
Data compiled from product information of commercially available kits.[3][4] It is important to note that cross-reactivity with other triazines can lead to an overestimation of this compound concentration.
Experimental Protocols
The following is a generalized protocol for the determination of this compound in water samples using a competitive ELISA kit. Researchers should always refer to the specific instructions provided with their chosen kit.
Materials:
-
This compound ELISA Kit (containing antibody-coated microtiter plate, this compound standards, this compound-enzyme conjugate, wash buffer concentrate, substrate solution, and stop solution)[1][2]
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microtiter plate reader capable of reading absorbance at 450 nm[1]
-
Timer
-
Absorbent paper
Assay Procedure:
-
Reagent Preparation: Allow all kit components to reach room temperature (20-25°C) before use.[3][4] Prepare the wash buffer by diluting the concentrate with distilled or deionized water as instructed in the kit manual.[1]
-
Standard and Sample Addition: Add 50 µL of each this compound standard, control, and unknown sample to the appropriate wells of the antibody-coated microtiter plate.[1] It is recommended to run all standards and samples in duplicate.
-
Enzyme Conjugate Addition: Add 100 µL of the this compound-enzyme conjugate to each well.[1]
-
Incubation: Gently mix the contents of the plate by rotating it on the benchtop for 30 seconds.[3] Cover the plate and incubate for 40 minutes at room temperature.[1]
-
Washing: After incubation, discard the contents of the wells. Wash the plate three times with 250 µL of the diluted wash buffer per well.[3] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.[1][3]
-
Color Development: Incubate the plate for 20 minutes at room temperature, protected from direct sunlight.[1][3] A blue color will develop.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.[1][3] The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[4]
Data Analysis:
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition = 100 - [(Absorbance of standard or sample / Absorbance of zero standard) x 100][1]
-
Construct a standard curve by plotting the % Inhibition on the y-axis against the corresponding this compound concentration on a logarithmic x-axis.[1]
-
Determine the concentration of this compound in the samples by interpolating their % Inhibition values from the standard curve.[1][3] Samples with concentrations higher than the highest standard must be diluted and re-analyzed.[3]
Visualizations
Caption: Experimental workflow for this compound screening using ELISA.
Caption: Principle of competitive ELISA for this compound detection.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. novusbio.com [novusbio.com]
- 3. nemi.gov [nemi.gov]
- 4. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 5. attogene.com [attogene.com]
- 6. This compound, ELISA, 96 tests [goldstandarddiagnostics.com]
- 7. ABRAXIS® this compound, Magnetic Particle ELISA, 100-test [goldstandarddiagnostics.us]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Application Note: A Laboratory Protocol for Studying Atrazine Degradation
References
- 1. This compound biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Biodegradation of this compound and related s-triazine compounds: from enzymes to field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical method for the determination of this compound and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
Application Notes and Protocols: Methodology for Conducting Weed Control Efficacy Trials with Atrazine
Objective: To provide a comprehensive methodology for conducting field trials to evaluate the weed control efficacy of atrazine, a selective herbicide. These protocols are designed for researchers and scientists to ensure robust, reproducible, and scientifically valid results.
This compound is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as maize and sorghum.[1] It functions primarily through root absorption, and its effectiveness is dependent on rainfall or irrigation to move it into the weed root zone.[2][3]
Experimental Design and Setup
A robust experimental design is crucial for obtaining reliable data. The Randomized Complete Block Design (RCBD) is highly recommended to minimize the effects of field variability.[4]
1.1 Site Selection:
-
Field History: Choose a site with a known history of uniform weed infestation. Avoid areas with significant variations in soil type, fertility, or topography.[5]
-
Weed Species: The site should have a natural and representative population of the target weed species.
-
Soil Characteristics: Document soil type, organic matter content, and pH, as these factors can influence this compound's efficacy and persistence.[6]
1.2 Plot Layout:
-
Plot Size: Individual plot dimensions should be consistent throughout the study to allow for fair evaluation.[5] A typical plot size for herbicide trials is 3-5 meters wide by 8-10 meters long.
-
Replications: Each treatment should be replicated 3-4 times to reduce data bias from field variability.[4][5]
-
Treatments:
-
Untreated Control (Weedy Check): A plot where no weed control measures are applied. This serves as the baseline for assessing weed pressure and calculating efficacy.[5][7]
-
Weed-Free Control: A plot kept manually free of weeds throughout the trial. This provides a benchmark for maximum crop yield potential in the absence of weed competition.[4]
-
This compound Treatments: Include a range of this compound application rates, including the proposed label rate, and potentially lower and higher rates to determine dose-response.[8][9] For example, a study might test this compound at 500, 750, 1000, 1250, and 1500 g/ha.
-
Standard Herbicide Control: Include a treatment with a commercially available standard herbicide for comparison.
-
-
Border Rows: Planting border rows between treatment plots is recommended to minimize the confounding effects from adjacent treatments, such as spray drift.[5]
This compound Application Protocol
Accurate and uniform application is critical for the validity of the trial.
2.1 Equipment and Calibration:
-
Use a calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer) equipped with nozzles that provide uniform coverage.[10]
-
Calibrate the sprayer prior to application to ensure the precise delivery of the intended herbicide rate per unit area.
2.2 Mixing and Application:
-
Follow the product label instructions for mixing this compound formulations.
-
Apply the treatments uniformly across the entire plot area.
-
Record environmental conditions at the time of application, including temperature, relative humidity, wind speed, and soil moisture.
2.3 Application Timing: The timing of this compound application is a critical factor in its efficacy.
-
Pre-emergence: Application to the soil surface after planting but before crop or weed emergence.[2][11] Efficacy relies on rainfall or irrigation to incorporate the herbicide into the soil.[3]
-
Post-emergence: Application after crop and weeds have emerged.[11][12] For post-emergence applications in corn, treatment should occur before weeds exceed 1.5 inches in height and before the corn reaches 12 inches in height.[11] Adding a non-ionic surfactant or crop oil concentrate can enhance post-emergence activity.[2]
Data Collection and Assessment
Systematic data collection is essential for quantifying herbicide performance. Assessments should be conducted at regular intervals, for example, at 14, 28, and 56 days after treatment (DAT).[13]
3.1 Weed Control Efficacy:
-
Visual Ratings: The most common method for assessing efficacy is a visual rating of percent weed control on a scale of 0 to 100, where 0 indicates no control and 100 indicates complete weed death.[7] This assessment should be performed by the same individual for consistency, comparing each treated plot to the untreated control.[5]
-
Weed Density: Count the number of individual weeds of each target species within randomly placed quadrats (e.g., 0.25 m² or 0.5 m²) in each plot.[14]
-
Weed Biomass: At a specified time point, harvest all weeds from within the quadrats, dry them in an oven until a constant weight is achieved, and record the dry weight.
3.2 Crop Tolerance (Phytotoxicity):
-
Visually assess crop injury using a 0-100% scale, where 0 represents no injury and 100 represents crop death.[7] Symptoms of injury can include stunting, chlorosis (yellowing), or necrosis (tissue death).[7] A crop injury rating of 10% or less is generally considered acceptable.[7]
3.3 Crop Yield:
-
At crop maturity, harvest the central rows of each plot to avoid edge effects.
-
Measure and record the grain yield, adjusting for moisture content to a standard percentage.
Data Presentation and Analysis
4.1 Statistical Analysis:
-
Data should be subjected to Analysis of Variance (ANOVA) to determine the effect of the treatments.[14][15]
-
If the ANOVA indicates significant treatment effects, a means separation test, such as Tukey's HSD (Honestly Significant Difference) test, should be used to compare individual treatment means.[14][15]
-
The choice of statistical methods can significantly impact the interpretation of results.[16]
4.2 Data Summary Tables:
Table 1: Visual Weed Control Efficacy (%) at 28 Days After Treatment (DAT)
| Treatment | Rate (g a.i./ha) | Replication 1 | Replication 2 | Replication 3 | Replication 4 | Mean Control (%) |
|---|---|---|---|---|---|---|
| Untreated Control | 0 | 0 | 0 | 0 | 0 | 0a |
| This compound | 750 | 85 | 88 | 82 | 86 | 85b |
| This compound | 1500 | 95 | 97 | 94 | 96 | 96c |
| Standard Herbicide | X | 92 | 90 | 94 | 93 | 92c |
Means followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.
Table 2: Crop Phytotoxicity (%) and Grain Yield (t/ha)
| Treatment | Rate (g a.i./ha) | Phytotoxicity at 14 DAT (%) | Grain Yield (t/ha) |
|---|---|---|---|
| Untreated Control | 0 | 0a | 4.5d |
| Weed-Free Control | N/A | 0a | 9.8a |
| This compound | 750 | 2a | 8.9b |
| This compound | 1500 | 4a | 9.1ab |
| Standard Herbicide | X | 3a | 8.7b |
Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.
Table 3: Weed Density and Dry Biomass at 56 DAT
| Treatment | Rate (g a.i./ha) | Weed Density (plants/m²) | Weed Dry Biomass (g/m²) |
|---|---|---|---|
| Untreated Control | 0 | 150a | 350a |
| This compound | 750 | 25b | 45b |
| This compound | 1500 | 8c | 15c |
| Standard Herbicide | X | 12c | 20c |
Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.
Visual Workflow Diagram
The following diagram illustrates the logical workflow for conducting an this compound efficacy trial.
Caption: Workflow for an this compound weed control efficacy trial.
References
- 1. researchgate.net [researchgate.net]
- 2. apparentag.com.au [apparentag.com.au]
- 3. cdms.net [cdms.net]
- 4. Evaluating the effect of controlled-release this compound formulations on weed suppression, crop growth and yield in Maize (Zea Mays L.) | Plant Science Today [horizonepublishing.com]
- 5. The Value of Field Trials [exactoinc.com]
- 6. scispace.com [scispace.com]
- 7. weedscience.ca [weedscience.ca]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. researchgate.net [researchgate.net]
- 10. bioone.org [bioone.org]
- 11. carovail.com [carovail.com]
- 12. ijcmas.com [ijcmas.com]
- 13. mdpi.com [mdpi.com]
- 14. Applications of statistical experimental designs to improve statistical inference in weed management | PLOS One [journals.plos.org]
- 15. Applications of statistical experimental designs to improve statistical inference in weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Statistical approaches in weed research: choosing wisely - Weed Control Journal [weedcontroljournal.org]
Application Notes and Protocols for Field Studies on Atrazine Runoff and Leaching
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing field studies to investigate atrazine runoff and leaching. The protocols outlined below are intended to ensure robust and reproducible data collection for assessing the environmental fate of this compound.
Experimental Design Considerations
A well-designed field study is critical for obtaining meaningful data on this compound transport. Key considerations include site selection, plot design, treatment applications, and sampling strategy.
1.1 Site Selection: The chosen study site should be representative of the agricultural land where this compound is commonly used.[1] Factors to consider include:
-
Soil Type: The soil should be characterized in terms of texture (sand, silt, clay content), organic matter content, and pH, as these properties significantly influence this compound mobility.[2][3][4]
-
Topography: The slope of the land will directly impact surface runoff rates.[5]
-
Cropping History: The site should have a known history of crop production and herbicide use to establish baseline conditions.[4]
-
Proximity to Water Bodies: To assess the potential for water contamination, the distance to nearby streams, rivers, or groundwater wells should be documented.[6]
1.2 Plot Design: Field plots are essential for controlling variables and allowing for statistical analysis.
-
Runoff Plots: These are designed to collect surface water that flows over the soil after a rainfall or irrigation event. They are typically rectangular and bordered to isolate a specific area.[7][8]
-
Leaching Plots (Lysimeters): Lysimeters are used to collect water that has percolated through the soil profile, providing a measure of leaching.[9][10][11][12] Undisturbed soil core lysimeters are recommended to maintain the natural soil structure.[11]
-
Replication and Randomization: To ensure statistical validity, treatments should be replicated (typically 3-4 times) and randomly assigned to plots within a block.[1] This minimizes the impact of spatial variability within the field.[8]
-
Control Plots: Untreated control plots (no this compound application) are necessary to determine background levels of this compound and to assess the effects of other agricultural practices.[1]
1.3 Treatment Applications: The application of this compound should mimic standard agricultural practices.
-
Application Rate: this compound should be applied at rates consistent with local recommendations and regulations.[11]
-
Application Method: The method of application (e.g., broadcast spray, banded application) should be recorded as it can influence runoff and leaching.[5]
-
Timing: The timing of application relative to rainfall or irrigation is a critical factor affecting this compound transport.[5]
1.4 Sampling Strategy: A systematic sampling plan is crucial for capturing the dynamics of this compound movement.
-
Runoff Sampling: Runoff samples should be collected at set intervals during and after rainfall or irrigation events to capture the peak and recession of this compound concentrations.[13]
-
Leachate Sampling: Leachate from lysimeters should be collected regularly, with more frequent sampling after significant water inputs.[11]
-
Soil Sampling: Soil cores should be collected before and after this compound application, and at various time points and depths to assess this compound persistence and movement within the soil profile.[14]
Experimental Protocols
The following are detailed protocols for key experiments in this compound runoff and leaching studies.
2.1 Protocol for Establishing Runoff Plots
-
Delineate Plot Area: Mark the boundaries of the runoff plot (e.g., 2 m x 10 m).
-
Install Borders: Drive metal or plastic sheeting into the soil along the plot borders to a depth of at least 15 cm to isolate the plot from surrounding areas.
-
Construct Collection System: At the downslope end of the plot, install a collection trough or gutter that directs runoff into a collection tank.[7] The collection system should be designed to handle the expected volume of runoff.
-
Install Instrumentation: Place rain gauges to measure precipitation and flow meters to measure the volume of runoff.
2.2 Protocol for Installing Lysimeters
-
Prepare Lysimeter Casings: Use PVC or stainless steel cylinders of a desired diameter and length (e.g., 30 cm diameter, 60 cm length).
-
Collect Undisturbed Soil Cores: Carefully press or hammer the lysimeter casing into the soil to collect an intact soil core.[9]
-
Excavate and Seal: Excavate the soil around the lysimeter, and seal the bottom with a cap that allows for leachate collection.[9]
-
Install Collection System: Attach tubing to the bottom cap to drain leachate into a collection vessel.[10]
-
Backfill and Placement: Place the lysimeter back into the excavated hole, ensuring good contact between the lysimeter wall and the surrounding soil.
2.3 Protocol for Sample Collection and Preservation
-
Water Samples (Runoff and Leachate):
-
Collect samples in clean, amber glass bottles to prevent photodegradation of this compound.
-
Rinse the bottle with the sample water before filling.
-
If residual chlorine is present, add sodium thiosulfate (B1220275) to the sample bottle before collection.[15]
-
For long-term storage, preserve the samples by acidifying to a pH < 2 with sulfuric acid and store at 4°C.[15]
-
-
Soil Samples:
-
Use a soil probe or auger to collect soil cores to the desired depth.
-
Composite several cores from each plot to obtain a representative sample.
-
Place the soil sample in a labeled plastic bag and store it on ice for transport to the laboratory.
-
For long-term storage, freeze the soil samples at -20°C.[16]
-
2.4 Protocol for this compound Analysis
Several analytical methods can be used to quantify this compound in water and soil samples.[17]
-
Sample Preparation:
-
Water Samples: Filter the water sample to remove suspended solids. For low concentrations, a solid-phase extraction (SPE) step may be necessary to concentrate the this compound.[18]
-
Soil Samples: Air-dry and sieve the soil sample. Extract this compound from the soil using an appropriate solvent (e.g., methanol, acetonitrile) and a technique such as shaking, sonication, or accelerated solvent extraction.[14][16]
-
-
Analytical Techniques:
-
Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is a common and sensitive method for this compound analysis.[5][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode array detector can also be used for this compound quantification.[19]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and cost-effective screening method for this compound, though it may have cross-reactivity with other triazine herbicides.[15][17]
-
Data Presentation
Quantitative data should be summarized in tables for easy comparison of this compound concentrations under different experimental conditions.
Table 1: this compound Concentration in Runoff Water
| Study Reference | Soil Type | Tillage Practice | Rainfall Event | This compound Concentration in Runoff (µg/L) |
| Warnemuende et al. (2007)[13] | Silt Loam | No-Till | Simulated | 79 - 303 |
| Warnemuende et al. (2007)[13] | Silt Loam | Conventional Till | Simulated | Not specified |
| Frank et al. (1982)[20] | Various | Not specified | Natural | 1.1 - 33 |
| Battaglin et al. (2000)[20] | Various | Not specified | Natural | Median: 3.97, Maximum: 224 |
| Shipitalo et al. (2000) | Silt Loam | No-Till | Natural | Not specified |
Table 2: this compound Leaching in Soil Profiles
| Study Reference | Soil Type | Depth (cm) | This compound Concentration in Soil (µg/kg) |
| Bergström (1990)[11] | Sand | 0-100 | Varies with application rate |
| Bergström (1990)[11] | Clay | 0-100 | Varies with application rate |
| Vryzas et al. (2012)[14] | Not specified | 0 - 300 | 0.01 - 0.2 |
| Sondhia (2007)[2] | Not specified | 0 - 12 | ~80% of applied pendimethalin |
Visualizations
4.1 Experimental Workflow
Caption: Experimental workflow for this compound runoff and leaching field studies.
4.2 Logic Diagram for this compound Transport
Caption: Factors influencing this compound transport in soil and water.
References
- 1. agex.org.au [agex.org.au]
- 2. isws.org.in [isws.org.in]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Avoiding Glyphosate and this compound Runoff and Groundwater Contamination | CropWatch | Nebraska [cropwatch.unl.edu]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Field measurement of ... [fao.org]
- 9. A Protocol for Collecting and Constructing Soil Core Lysimeters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. testagro.com [testagro.com]
- 11. Use of lysimeters to estimate leaching of pesticides in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 13. ars.usda.gov [ars.usda.gov]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. ars.usda.gov [ars.usda.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. mdpi.com [mdpi.com]
- 19. mnkjournals.com [mnkjournals.com]
- 20. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Aquatic Toxicity Testing of Atrazine on Invertebrates and Algae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the aquatic toxicity of atrazine, a widely used herbicide, on non-target invertebrates and algae. The provided methodologies are based on standardized guidelines and published research to ensure data accuracy and reproducibility.
Introduction
This compound (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a selective herbicide used for the control of broadleaf and grassy weeds, primarily in agriculture.[1] Its widespread use has led to its detection in various aquatic environments, raising concerns about its potential impact on non-target organisms.[1] In algae and aquatic plants, this compound's primary mode of action is the inhibition of photosynthesis by blocking the electron transport chain at photosystem II (PSII).[2][3][4] For aquatic invertebrates, direct acute toxicity is generally lower, but sublethal and chronic effects can occur, sometimes in synergy with other contaminants.[5][6][7]
These protocols are designed to provide a framework for conducting standardized toxicity tests to determine the lethal and sublethal effects of this compound on representative aquatic invertebrate and algal species.
Data Presentation: Quantitative Toxicity Data for this compound
The following tables summarize the toxicity of this compound to various invertebrate and algal species, with endpoints such as EC50 (median effective concentration), LC50 (median lethal concentration), NOEC (no observed effect concentration), and LOEC (lowest observed effect concentration).
Table 1: this compound Toxicity to Aquatic Invertebrates
| Species | Test Duration | Endpoint | Concentration (µg/L) | Reference |
| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilization) | 22,400 - 26,700 | [8] |
| Daphnia magna | 21 days | Chronic | - | |
| Chironomus tentans (Midge Larvae) | 48 hours | LC50 | 720 | |
| Chironomus tentans | Two Generations | NOEC | 110 | [1] |
| Gammarus fasciatus (Amphipod) | Chronic | - | 250 (reduced progeny) | [7] |
| Hyalella azteca (Amphipod) | - | Increased sensitivity to OPs | ≥ 40 | [6] |
| Paratya australiensis (Freshwater Shrimp) | 96 hours | LC50 | 6,500 - 9,900 | [9] |
Table 2: this compound Toxicity to Algae
| Species | Test Duration | Endpoint | Concentration (µg/L) | Reference |
| Chlamydomonas reinhardtii | 24 hours | EC50 (¹⁴C uptake) | 37 | [1] |
| Chlamydomonas reinhardtii | 96 hours | Growth Inhibition | - | [2] |
| Scenedesmus subspicatus | - | EC50 | 20.5 | [10] |
| Chlorella vulgaris | 11 days | EC50 (Growth) | 25 | [1] |
| Dunaliella tertiolecta | 96 hours | EC50 (Growth Inhibition) | 159.16 | [11] |
| Nephroselmis pyriformis | 3 days | EC50 (Abundance) | 11 | [3] |
| Ankistrodesmus sp. | 96 hours | EC50 | 11.87 - 146.71 | [12] |
| Phaeodactylum tricornutum | 48 hours | Photosynthesis Reduction | > 100 | [13] |
| Lemna gibba | - | NOEC | < 3.4 | [10] |
Experimental Protocols
Algal Growth Inhibition Test (Based on OECD Guideline 201)
This protocol describes a method for determining the effect of this compound on the growth of freshwater microalgae.[14]
3.1.1. Principle Exponentially growing cultures of a selected algal species are exposed to various concentrations of this compound over a period of 72 hours. The inhibition of growth is determined by measuring the algal biomass (cell counts, fluorescence, or absorbance) over time compared to a control group.
3.1.2. Materials and Methods
-
Test Organism: A non-diatom green alga such as Chlamydomonas reinhardtii or Scenedesmus subspicatus.
-
Culture Medium: Appropriate sterile algal culture medium (e.g., OECD TG 201 medium).
-
Test Substance: this compound, dissolved in a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) if necessary, to prepare a stock solution.
-
Apparatus:
-
Sterile culture flasks.
-
Incubator or culture chamber with controlled temperature (21-24°C) and continuous, uniform illumination.
-
Light source providing a cool white fluorescent light.
-
Equipment for measuring algal biomass (e.g., microscope with counting chamber, fluorometer, spectrophotometer).
-
Standard laboratory glassware.
-
3.1.3. Procedure
-
Preparation of Test Solutions: Prepare a series of this compound concentrations using the culture medium as the diluent. A geometric series of at least five concentrations is recommended. Include a control (medium only) and, if a solvent is used, a solvent control.
-
Inoculation: Inoculate the test flasks with a sufficient number of algal cells to achieve an initial cell density of approximately 10⁴ cells/mL.
-
Incubation: Incubate the flasks for 72 hours under controlled conditions. Gently shake the flasks to keep the algae in suspension.
-
Measurements: Measure the algal biomass in each flask at least every 24 hours.
-
Data Analysis: For each this compound concentration, calculate the percent inhibition of the growth rate relative to the control. Determine the EC50 value using a suitable statistical method (e.g., probit analysis or logistic regression).
Invertebrate Acute Immobilization Test (Based on OECD Guideline 202)
This protocol details a method to determine the acute toxicity of this compound to daphnids (Daphnia magna or Daphnia pulex).
3.2.1. Principle Young daphnids (less than 24 hours old) are exposed to a range of this compound concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
3.2.2. Materials and Methods
-
Test Organism: Daphnia magna or Daphnia pulex, less than 24 hours old at the start of the test.
-
Test Medium: Reconstituted hard water or a suitable natural water.
-
Test Substance: this compound stock solution.
-
Apparatus:
-
Glass test vessels (e.g., 50 mL beakers).
-
Incubator or water bath to maintain a constant temperature (20 ± 2°C).
-
A defined light-dark cycle (e.g., 16 hours light, 8 hours dark).
-
Pipettes and other standard laboratory equipment.
-
3.2.3. Procedure
-
Preparation of Test Solutions: Prepare a series of this compound concentrations in the test medium. A geometric series of at least five concentrations is recommended, along with a control.
-
Exposure: Place at least 20 daphnids, divided into at least four replicate groups, into each test concentration and the control. The volume of the test solution should be sufficient to provide at least 2 mL per daphnid.
-
Incubation: Incubate the test vessels for 48 hours under the specified conditions. Do not feed the daphnids during the test.
-
Observations: Observe the daphnids for immobilization at 24 and 48 hours.
-
Data Analysis: Calculate the percentage of immobilized daphnids at each concentration. Determine the EC50 value and its 95% confidence limits using appropriate statistical methods.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound in algae and a general workflow for aquatic toxicity testing.
Caption: Mechanism of this compound toxicity in algae.
Caption: General workflow for aquatic toxicity testing.
References
- 1. ccme.ca [ccme.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. waterquality.gov.au [waterquality.gov.au]
- 4. This compound Fact Sheet [npic.orst.edu]
- 5. Effects of this compound on acetylcholinesterase activity in midges (Chironomus tentans) exposed to organophosphorus insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased toxicity to invertebrates associated with a mixture of this compound and organophosphate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Toxicity of this compound and molinate to the cladoceran Daphnia carinata and the effect of river water and bottom sediment on their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. circabc.europa.eu [circabc.europa.eu]
- 11. Assessment of this compound toxicity to the estuarine phytoplankter, Dunaliella tertiolecta (Chlorophyta), under varying nutrient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. OECD (2011) OECD Guidelines for the Testing of Chemicals, Guideline 201. Freshwater Alga and Cyanobacteria, Growth Inhibition Test. - References - Scientific Research Publishing [scirp.org]
Application Notes and Protocols for Assessing the Impact of Atrazine on Soil Microbial Communities
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview and experimental protocols for assessing the effects of the herbicide atrazine on soil microbial communities. The following sections detail methods for quantifying microbial biomass, analyzing community structure and diversity, and measuring key soil enzyme activities.
Introduction
This compound (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine) is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as maize, sorghum, and sugarcane.[1] Its persistence in the soil can range from months to years, leading to potential contamination of soil and groundwater.[1] The impact of this compound on non-target soil microorganisms is a significant concern as these communities are crucial for maintaining soil health and ecosystem services, including nutrient cycling and organic matter decomposition.[2] Assessing the effects of this compound on soil microbial biomass, diversity, and function is therefore essential for understanding its environmental fate and ecotoxicological implications.
This compound Degradation Pathway in Soil Microorganisms
The primary route of this compound degradation in soil is through microbial activity.[3][4] The most well-characterized pathway involves a series of enzymatic reactions encoded by the atz and trz genes, often found in bacteria such as Pseudomonas and Arthrobacter species.[1][5] The degradation proceeds through a three-step hydrolytic pathway to yield cyanuric acid, which can be further mineralized to ammonia (B1221849) and carbon dioxide.[1][5]
Experimental Workflow for Assessing this compound Impact
A general workflow for investigating the impact of this compound on soil microbial communities involves several key stages, from experimental setup to data analysis and interpretation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various studies on the impact of this compound on soil microbial properties.
Table 1: Effect of this compound on Soil Microbial Biomass
| Parameter | This compound Concentration | Incubation Time | Effect | Reference |
| Microbial Biomass Carbon (MBC) | 8.0, 40.0, 80.0 mg/kg | 60 days | Fluctuation, with initial inhibition at higher concentrations | [6] |
| Microbial Biomass Nitrogen (MBN) | Not specified | 95 days | Fluctuation compared to control | [7] |
| Microbial Biomass Phosphorus (MBP) | Not specified | 95 days | Fluctuation compared to control | [7] |
| Overall Microbial Biomass | Various | Meta-analysis | +8.9% (significant increase) | [8][9] |
| Soil Respiration | Various | Meta-analysis | +26.77% (significant increase) | [8][9] |
Table 2: Effect of this compound on Soil Microbial Diversity
| Method | This compound Concentration | Incubation Time | Effect on Diversity | Reference |
| DGGE | High concentrations (with Pb) | 28 days | Shannon-Wiener index decreased from 2.59 to 2.23 | [10] |
| High-Throughput Sequencing | 450 mg/kg | 2 and 8 weeks | Shannon index significantly lower than control | [9] |
| Meta-analysis | Various | Meta-analysis | -4.87% (significant decrease) | [8][9] |
Table 3: Effect of this compound on Soil Enzyme Activities
| Enzyme | This compound Application | Effect on Activity | Reference |
| Urease | Long-term application | Decreased with years of application | [11] |
| Saccharase | Long-term application | Increased after 6 years, then fluctuated | [11] |
| Cellulase | Long-term application | Increased after 6 years | [11] |
| Catalase | Long-term application | Gradually decreased with years of application | [11] |
| Dehydrogenase | 8.0, 40.0, 80.0 mg/kg | Transient inhibition followed by recovery | [6] |
| Overall Enzyme Activity | Various | -24.04% (significant decrease) | [8][9] |
Experimental Protocols
Microbial Biomass Carbon (MBC) and Nitrogen (MBN) by Chloroform (B151607) Fumigation-Extraction
This method is used to estimate the amount of carbon and nitrogen held within the cells of living microorganisms in the soil.
Principle: A soil sample is divided into two subsamples. One is fumigated with chloroform, which lyses the microbial cells and releases their contents. The other subsample is not fumigated. Both are then extracted with a salt solution (e.g., K₂SO₄ or KCl), and the amount of organic carbon and total nitrogen in the extracts is measured. The difference in C and N between the fumigated and non-fumigated samples is proportional to the microbial biomass.
Protocol:
-
Sample Preparation:
-
Use fresh, field-moist soil, sieved to <2 mm.
-
Weigh two replicate portions (e.g., 10-20 g) of the soil for each sample. One will be the non-fumigated control, and the other will be fumigated.
-
-
Fumigation:
-
Place the soil samples for fumigation in a desiccator in a fume hood.
-
Add a beaker containing approximately 50 mL of ethanol-free chloroform to the desiccator.
-
Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours.[12]
-
After incubation, remove the chloroform by repeated evacuation of the desiccator.
-
-
Extraction:
-
To both the fumigated and non-fumigated soil samples, add an appropriate volume of 0.5 M K₂SO₄ or 2.0 M KCl solution (e.g., a 1:4 soil-to-extractant ratio).[5][13]
-
Shake the suspensions on a reciprocating shaker for 30-60 minutes.[5][13]
-
Centrifuge the samples and filter the supernatant through a 0.45 µm filter.
-
-
Analysis:
-
Analyze the organic carbon and total nitrogen content of the extracts using a TOC/TN analyzer.
-
-
Calculation:
-
Microbial Biomass C (MBC) = (C in fumigated sample - C in non-fumigated sample) / kEC
-
Microbial Biomass N (MBN) = (N in fumigated sample - N in non-fumigated sample) / kEN
-
kEC and kEN are correction factors (commonly used values are kEC = 0.45 and kEN = 0.54).[14]
-
Phospholipid Fatty Acid (PLFA) Analysis
PLFA analysis provides a quantitative measure of the viable microbial biomass and a profile of the microbial community structure.
Principle: PLFAs are essential components of microbial cell membranes and degrade rapidly upon cell death. Different microbial groups have distinct PLFA profiles. By extracting and quantifying these fatty acids, it is possible to estimate the total microbial biomass and the relative abundance of different microbial groups (e.g., gram-positive and gram-negative bacteria, fungi, actinomycetes).[15][16]
Protocol:
-
Lipid Extraction:
-
Weigh approximately 5 g of freeze-dried soil into a centrifuge tube.
-
Add a single-phase extraction mixture of chloroform, methanol, and a buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) in a specific ratio (e.g., 1:2:0.8 v/v/v).[3]
-
Shake or sonicate the mixture for a set period (e.g., 2 hours) and then centrifuge to separate the soil from the extractant.[3][4]
-
-
Fractionation:
-
The total lipid extract is fractionated using solid-phase extraction (SPE) with a silica (B1680970) gel column.
-
Neutral lipids are eluted with chloroform, glycolipids with acetone, and phospholipids (B1166683) (the PLFAs) with methanol.[3][7]
-
-
Methanolysis:
-
Analysis:
-
The FAMEs are analyzed by gas chromatography with flame ionization detection (GC-FID).
-
Individual FAMEs are identified and quantified based on their retention times and comparison with known standards.
-
Soil Enzyme Activity Assays
Soil enzymes are crucial for nutrient cycling. Their activity can be sensitive to pollutants like this compound.
Principle: The activity of a specific enzyme is determined by incubating a soil sample with a specific substrate under controlled conditions (pH, temperature). The rate of product formation is then measured, often using colorimetric or fluorometric methods.
Protocol for Urease Activity (Colorimetric):
-
Sample Preparation:
-
Weigh 5 g of fresh soil into an incubation flask.
-
-
Incubation:
-
Add 2.5 mL of a urea (B33335) substrate solution and 20 mL of a suitable buffer (e.g., borate (B1201080) buffer).[17]
-
Incubate the flasks at 37°C for 2 hours.[17]
-
Include controls with no substrate to account for background ammonia.
-
-
Extraction and Analysis:
-
Stop the reaction and extract the ammonium (B1175870) produced by adding a KCl-HCl solution.[17]
-
Filter the suspension.
-
Determine the ammonium concentration in the filtrate colorimetrically using the indophenol (B113434) blue method.[18]
-
Protocol for Phosphatase Activity (Colorimetric):
-
Sample Preparation:
-
Weigh 1 g of fresh soil into an Erlenmeyer flask.
-
-
Incubation:
-
Extraction and Analysis:
16S rRNA Gene-Based Community Analysis (DGGE and High-Throughput Sequencing)
These molecular techniques are used to profile the diversity and composition of the bacterial and archaeal communities in the soil.
Principle: The 16S ribosomal RNA (rRNA) gene is a highly conserved gene in prokaryotes but contains variable regions that are useful for taxonomic identification. By amplifying, separating, and/or sequencing these gene fragments, a profile of the microbial community can be generated.
Protocol:
-
Total DNA Extraction:
-
Extract total microbial DNA from soil samples using a commercial kit (e.g., FastDNA SPIN Kit for Soil) or a manual protocol.
-
-
PCR Amplification of 16S rRNA Gene:
-
Amplify a specific variable region (e.g., V3, V4) of the 16S rRNA gene using universal primers.
-
For DGGE, one of the primers must have a GC-clamp (a 40-base GC-rich sequence) at the 5' end.
-
-
Denaturing Gradient Gel Electrophoresis (DGGE):
-
Run the PCR products on a polyacrylamide gel containing a linear gradient of a denaturant (e.g., urea and formamide).[20]
-
As the DNA fragments migrate through the gel, they will melt and stop at different points depending on their sequence, creating a banding pattern that represents the community profile.[20]
-
The gel is then stained (e.g., with SYBR Green) and visualized.[21]
-
-
High-Throughput Sequencing:
-
For high-throughput sequencing, the PCR amplicons are purified and sequenced on a platform like Illumina MiSeq.
-
The resulting sequences are processed through a bioinformatics pipeline (e.g., QIIME 2) to cluster them into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), which are then taxonomically classified.[22]
-
Quantitative PCR (qPCR) of this compound Degradation Genes
This method is used to quantify the abundance of specific genes involved in this compound degradation, providing an indication of the soil's potential to degrade the herbicide.
Principle: qPCR measures the amplification of a target DNA sequence in real-time using fluorescent probes or dyes. By comparing the amplification of the target gene in a soil DNA sample to a standard curve of known concentrations, the copy number of the gene in the sample can be determined.
Protocol:
-
DNA Extraction:
-
Extract total DNA from soil samples as described above.
-
-
qPCR Reaction:
-
Set up a qPCR reaction mixture containing:
-
Soil DNA extract (template)
-
Primers specific for the target gene (e.g., atzA, atzD, trzN)
-
A fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan probe)
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
-
Run the reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the target gene.
-
Quantify the copy number of the target gene in the soil samples by comparing their amplification curves to the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. FAO Knowledge Repository [openknowledge.fao.org]
- 3. Phospholipid fatty acid (PLFA) analysis [protocols.io]
- 4. Phospholipid Fatty Acid (PLFA) Analysis | Ohio University [ohio.edu]
- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of this compound Exposure on the Microbial Community Structure in a Brazilian Tropical Latosol Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Effects of the long-term application of this compound on soil enzyme activity and bacterial community structure in farmlands in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.2.1 Soil microbial biomass – C, N, and P – ClimEx Handbook [climexhandbook.w.uib.no]
- 13. my.theopenscholar.com [my.theopenscholar.com]
- 14. Protocols/Microbial Biomass Assay.md at master · KivlinLab/Protocols · GitHub [github.com]
- 15. ars.usda.gov [ars.usda.gov]
- 16. Rapid biodegradation of this compound by a novel Paenarthrobacter ureafaciens ZY and its effects on soil native microbial community dynamic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. web.stanford.edu [web.stanford.edu]
- 19. Soil Enzyme Activity Behavior after Urea Nitrogen Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 21. Denaturing Gradient Gel Electrophoresis Analysis of the 16S rRNA Gene V1 Region To Monitor Dynamic Changes in the Bacterial Population during Fermentation of Italian Sausages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scidb.cn [scidb.cn]
Application Notes and Protocols for Conducting a Soil Bioassay for Atrazine Residue with Sensitive Species
Introduction
Atrazine is a selective, systemic herbicide widely used for pre- and post-emergence control of broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane.[1] As a member of the triazine family, it functions by inhibiting photosynthesis in susceptible plants.[2][3] Due to its persistence in soil, this compound residues can pose a risk to subsequent sensitive crops in a rotation.[2][4] A soil bioassay is a simple, cost-effective, and biologically relevant method to determine if this compound residues are present at concentrations high enough to cause phytotoxicity to sensitive plants.[5][6] This method utilizes plants that are highly sensitive to this compound to provide a direct measure of the herbicide's biological activity in the soil.[4]
Mechanism of this compound Action
This compound is absorbed by the roots and leaves of plants and moves upward to areas of new growth. Its primary mode of action is the inhibition of photosynthesis.[1] this compound binds to the D1 protein within the photosystem II (PSII) complex in the chloroplast thylakoid membranes, blocking the electron transport chain from QA to QB.[7][8] This blockage halts CO2 fixation and the production of ATP and NADPH2, which are essential for plant growth.[7] The interruption of electron flow leads to the accumulation of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, cell membrane destruction, and ultimately, plant death.[1][8]
Caption: this compound's mechanism of action, inhibiting the photosynthetic electron transport chain in Photosystem II.
Experimental Protocols
This protocol provides a detailed methodology for conducting a soil bioassay to detect this compound residues.
Experimental Workflow
The overall workflow involves collecting a representative soil sample, preparing test and control pots (one with activated carbon to neutralize this compound), planting a sensitive indicator species, and observing for signs of phytotoxicity.
Caption: A generalized workflow for conducting a soil bioassay for this compound residue.
Materials
-
Shovel or soil probe
-
Plastic bags for soil samples
-
6-inch pots or similar containers with drainage holes
-
Activated carbon (powdered)
-
Seeds of a sensitive indicator species (e.g., oats, canola, soybeans)[4][9]
-
Watering can
-
Ruler or calipers
-
Drying oven
-
Analytical balance
Procedure
-
Soil Sample Collection:
-
Collect a representative soil sample from the field .[4] Take multiple subsamples from various locations and depths (typically the top 2-4 inches) to create a composite sample of about 10 pounds.[5]
-
Separately sample areas where residue may be concentrated, such as sprayer overlap zones or low spots.[5]
-
If a known herbicide-free area is available (e.g., a fencerow), collect a separate sample to serve as a negative control.[5]
-
-
Soil Preparation:
-
Allow wet soil to air-dry until it is workable. Crush any large clods.
-
Divide the composite soil sample into two equal portions.
-
Control Soil: To one portion, add about one level teaspoon of activated carbon for every 5 pounds of soil. Mix thoroughly. The activated carbon will adsorb and inactivate this compound, creating a true control.[4]
-
Test Soil: The second portion of soil will be used as is.
-
-
Planting and Growth:
-
Fill at least two pots with the control (carbon-treated) soil and two pots with the test soil. Label each pot clearly.[4]
-
Plant 5-8 oat seeds (or another sensitive species) in each pot, covering them with about 0.5 inches of soil.[4]
-
Place the pots in a warm (70-75°F) location with ample sunlight, as sunlight is crucial for the development of this compound injury symptoms.[4][6]
-
Water the pots as needed, keeping the soil moist but not saturated.[4]
-
After emergence, thin the seedlings to three plants per pot to ensure maximum uptake of any potential residue.[4]
-
-
Evaluation and Data Collection:
-
Observe the plants for approximately three weeks.[5]
-
Qualitative Assessment: Visually compare the plants in the test soil to those in the control soil. Look for symptoms of this compound injury, which typically include:
-
Quantitative Assessment: After the observation period, carefully harvest the above-ground plant material (shoots).
-
Measure the shoot height of each plant.
-
Determine the fresh weight (biomass) of the shoots from each pot.
-
To determine dry weight, place the harvested shoots in a drying oven at 60-70°C until a constant weight is achieved (approximately 48-72 hours), then record the dry weight.
-
-
Data Presentation and Interpretation
The presence of this compound residue is indicated if plants in the test soil show injury symptoms while plants in the control (activated carbon) soil grow normally.[6]
Relative Sensitivity of Plant Species
Different plant species exhibit varying levels of sensitivity to this compound. This sensitivity can be quantified using metrics like ED50 (Effective Dose causing 50% inhibition) or GR50 (Dose causing 50% growth reduction). Legumes and certain grasses are often highly sensitive.[9]
| Species[9][10][11] | Relative Sensitivity |
| Onion | Most Tolerant |
| Rape (Canola) | Tolerant |
| Wheat | Tolerant |
| Barley | Tolerant |
| Tomato | Intermediate |
| Sugar Beet | Intermediate |
| Lentil | Sensitive |
| Bean | Sensitive |
| Pea | Most Sensitive |
| Oats | Very Sensitive |
| Soybean | Sensitive |
| Ryegrass | Sensitive |
Table 1: Relative tolerance and sensitivity of various crop species to this compound residues in soil bioassays.
Quantitative Effects of this compound on Sensitive Species
The impact of this compound on plant growth is dose-dependent. Higher concentrations typically lead to more severe reductions in growth parameters.
| This compound Conc. (mg/kg soil) | Species | Effect on Germination | Effect on Shoot Length | Effect on Root Length | Effect on Dry Biomass |
| 0.2 - 1.0 | Multiple Crops | Minimal to slight reduction | Significant reduction | Significant reduction | Significant reduction |
| 1.0 - 5.0 | Multiple Crops | Significant reduction[12] | Severe reduction[12] | Severe reduction | Severe reduction |
| 5.0 - 15.0 | Multiple Crops | Severe inhibition[10] | Severe inhibition | Severe inhibition | Severe inhibition |
| 0.25 (field application) | Oats | Not specified | 51-90% reduction | Not specified | 51-90% reduction[13] |
Table 2: Summary of quantitative effects of various this compound concentrations on sensitive plant species, compiled from greenhouse and field bioassay studies.[10][12][13]
Interpretation: A significant reduction (e.g., >25%) in the growth (height or biomass) of plants in the test soil compared to the control soil suggests the presence of phytotoxic levels of this compound residue. If stunting or visual symptoms are observed, planting a tolerant crop like corn or sorghum is recommended.[4][6]
References
- 1. fbn.com [fbn.com]
- 2. How this compound Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 3. Molecular Expressions: The Pesticide Collection - this compound [micro.magnet.fsu.edu]
- 4. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 6. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 7. Aatrex / this compound | CALS [cals.cornell.edu]
- 8. sinvochem-agri.com [sinvochem-agri.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Crops Sensitivity to this compound Soil Residual [jcesc.um.ac.ir]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Monitoring Atrazine in Agricultural Runoff
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the quantitative determination of atrazine in agricultural runoff samples. The described methods are essential for environmental monitoring, assessing the efficacy of agricultural management practices, and understanding the environmental fate of this widely used herbicide.
Introduction
This compound (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a selective triazine herbicide used to control broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum.[1][2] Due to its persistence in soil and high mobility, this compound is a common contaminant in surface and groundwater, particularly in agricultural areas.[3][4] Monitoring this compound concentrations in agricultural runoff is crucial for assessing its environmental impact, ensuring compliance with regulatory limits, and protecting aquatic ecosystems and human health.[5][6] The U.S. Environmental Protection Agency (EPA) has set a maximum contaminant level (MCL) for this compound in drinking water at 3 parts per billion (ppb) or µg/L.[5][7]
This document outlines several analytical techniques for this compound monitoring, including chromatographic methods, immunoassays, and biosensors. Detailed protocols for the most common methods are provided to guide researchers in selecting and implementing the appropriate technique for their specific needs.
Analytical Techniques for this compound Monitoring
A variety of methods are available for the detection and quantification of this compound in water samples. The choice of method depends on factors such as required sensitivity, sample throughput, cost, and availability of equipment. Conventional methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly reliable and sensitive but can be time-consuming and expensive.[8] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a less expensive and often faster alternative with comparable sensitivity.[9][10] Emerging technologies like biosensors show promise for rapid, portable, and in-situ monitoring.[4][8]
Data Presentation: Comparison of this compound Monitoring Techniques
The following table summarizes the key performance characteristics of the most common techniques used for this compound quantification in agricultural runoff.
| Technique | Detection Limit (LOD) / Limit of Quantification (LOQ) | Sample Preparation | Analysis Time | Throughput | Cost per Sample | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC) | LOD: 0.05 ng; LOQ: 0.10 µg/L[11] | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[11][12] | ~45 minutes per sample[13] | Low to Medium | High | High selectivity and sensitivity, well-established methods (e.g., EPA methods 505, 507, 508.1, 525.2, 551.1, 8141A)[9] | Requires skilled personnel, expensive equipment, extensive sample preparation[8] |
| High-Performance Liquid Chromatography (HPLC) | LOD: 0.5 ng[14]; LOQ: ~0.2 µg/L[15] | SPE or direct injection for some matrices[14][16] | ~7-15 minutes per sample[14][17] | Medium | Medium to High | Good for analyzing this compound and its degradation products, automated systems available[3][18] | Can have matrix interference, may require sample cleanup[16] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 0.04 ng/mL[7][19] | Often minimal or no preparation for water samples[19][20] | < 1 hour for multiple samples[7][19] | High | Low | High sensitivity, cost-effective, suitable for screening large numbers of samples[9][10] | Potential for cross-reactivity with related compounds, less selective than chromatographic methods[19][20] |
| Biosensors | Varies (e.g., nanomolar to picomolar concentrations)[8] | Minimal, designed for in-situ measurements[4][8] | Real-time or near real-time[4] | Potentially High | Low (once developed) | Portable, rapid, potential for continuous monitoring[4][8] | Stability, reproducibility, and interference from environmental factors can be limitations[4] |
Experimental Protocols
Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate this compound analysis.
Materials:
-
Amber glass bottles with Teflon-lined caps
-
Ice chest and ice packs
-
Filtration apparatus with glass fiber filters (e.g., 0.45 µm)
-
SPE vacuum manifold
-
Solvents (e.g., methanol (B129727), ethyl acetate (B1210297), dichloromethane)[13]
-
Nitrogen evaporator
Protocol:
-
Collect runoff samples in amber glass bottles to prevent photodegradation of this compound.
-
Immediately place the samples on ice and transport them to the laboratory.
-
If not analyzed immediately, store the samples at 4°C for no longer than 7 days.
-
For chromatographic analysis, remove suspended solids by filtering the sample through a 0.45 µm glass fiber filter.
-
Solid-Phase Extraction (for GC and HPLC): a. Condition a C18 SPE cartridge by passing methanol followed by deionized water.[14] b. Load a known volume of the filtered water sample (e.g., 200 mL) onto the cartridge.[21] c. Wash the cartridge to remove interferences (e.g., with 50% methanol/water).[21] d. Dry the cartridge under vacuum.[13] e. Elute the this compound from the cartridge using an appropriate solvent (e.g., ethyl acetate or methanol).[13][14] f. Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[14][21] g. The sample is now ready for injection into the GC or HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized procedure based on common practices for this compound analysis.
Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for pesticide analysis (e.g., DB-5ms)
-
Helium carrier gas
-
This compound analytical standard
-
Internal standard (e.g., phenanthrene-d10)[13]
-
Autosampler vials
Protocol:
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Hold at 50°C for 1 minute, then ramp at 6°C/min to 280°C, and hold for 5.67 minutes.[13]
-
Carrier Gas Flow: Constant flow of helium.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for this compound quantification.
-
-
Calibration:
-
Prepare a series of this compound calibration standards in the appropriate solvent.
-
Inject the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Add a known amount of internal standard to the prepared sample extract.
-
Inject a 1 µL aliquot of the sample extract into the GC-MS system.[13]
-
Identify and quantify this compound based on its retention time and characteristic mass-to-charge ratios.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general method for the determination of this compound using HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Mobile phase: Acetonitrile and water mixture (e.g., 60:40 v/v)
-
This compound analytical standard
-
Autosampler vials
Protocol:
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 220 nm
-
-
Calibration:
-
Prepare a series of this compound calibration standards in the mobile phase.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Identify this compound by its retention time compared to the standard.
-
Quantify the this compound concentration using the calibration curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is based on a competitive ELISA format, which is common for small molecule detection.
Materials:
-
This compound ELISA kit (containing microtiter plate coated with anti-atrazine antibodies, this compound-enzyme conjugate, standards, substrate, and stop solution)
-
Microplate reader
-
Micropipettes
Protocol:
-
Allow all reagents and samples to reach room temperature.[7]
-
Add a specific volume of the standards, control, and water samples to the wells of the microtiter plate.[19]
-
Add the this compound-enzyme conjugate to each well.[19] this compound in the sample competes with the enzyme conjugate for binding to the immobilized antibodies.[7][19]
-
Incubate the plate for a specified time at room temperature.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.[19]
-
Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate to a colored product.[19]
-
Incubate for a specific time to allow color development. The intensity of the color is inversely proportional to the this compound concentration in the sample.[7][19]
-
Add the stop solution to each well to terminate the reaction.[19]
-
Read the absorbance of each well at 450 nm using a microplate reader.[19]
-
Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve generated from the standards.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for monitoring this compound in agricultural runoff.
Comparison of this compound Monitoring Techniques
Caption: Key features of different this compound monitoring techniques.
References
- 1. site.jjstech.com [site.jjstech.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mnkjournals.com [mnkjournals.com]
- 4. Harnessing the power of biosensors for environmental monitoring of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of this compound and Its Metabolites in Natural Water Samples Using Photonic Molecularly Imprinted Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound monitoring continues to help reduce runoff [lsuagcenter.com]
- 7. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 8. arww.razi.ac.ir [arww.razi.ac.ir]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Comparison of gas chromatography and immunoassay methods for the detection of this compound in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analytical method for the determination of this compound and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Determination of this compound in runoff water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.usgs.gov [pubs.usgs.gov]
- 19. nemi.gov [nemi.gov]
- 20. Development of ELISA technique for the analysis of this compound residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
- 22. A rapid and sensitive HPLC procedure for the determination of this compound residues in soil-water extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Atrazine in Environmental Fate Studies
Introduction
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide for controlling broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane.[1][2] Due to its persistence in soil and potential for groundwater contamination, understanding its environmental fate is crucial for ecological risk assessment.[1][3] Radiolabeled this compound, typically with Carbon-14 (¹⁴C) incorporated into the stable triazine ring, serves as an invaluable tool in these studies.[4][5] The use of a radiolabel provides a distinct "beacon" that allows researchers to accurately track the parent compound and its transformation products through complex environmental matrices like soil, water, and biological tissues.[6][7] This ensures a complete mass balance, enabling a comprehensive understanding of processes such as degradation, leaching, sorption, and plant uptake.[6][7]
These notes provide detailed protocols for key environmental fate studies using radiolabeled this compound, intended for researchers and scientists in environmental chemistry and drug development.
Soil Degradation and Mineralization Studies
Application Note:
The objective of this study is to determine the rate and extent of this compound degradation in soil under controlled laboratory conditions. Mineralization, the complete degradation of the organic molecule to inorganic products like carbon dioxide (CO₂), is quantified by trapping ¹⁴CO₂ evolved from the metabolism of the ¹⁴C-ring-labeled this compound.[5][8] This provides critical data for calculating the herbicide's half-life (DT₅₀) in soil, a key parameter in environmental risk models.[9][10] Studies have shown that this compound degradation is often slow, with half-lives commonly ranging from 14 to 109 days, though persistence of up to four years has been observed in some soils.[3][9]
Experimental Protocol: Aerobic Soil Mineralization
-
Soil Collection and Preparation:
-
Collect soil from the desired location and depth (e.g., 0-20 cm).
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.
-
Adjust the soil moisture to a specific percentage of its maximum water-holding capacity (e.g., 50-75%) and pre-incubate for several days to allow microbial populations to stabilize.
-
-
Application of Radiolabeled this compound:
-
Prepare a stock solution of ¹⁴C-atrazine of known specific activity.
-
Treat a known mass of the pre-incubated soil (e.g., 50-100 g dry weight equivalent) with the ¹⁴C-atrazine solution to achieve the desired application rate (e.g., equivalent to a field application rate of 1 kg/ha ).[5] Non-labeled this compound can be added as a carrier.
-
Thoroughly mix the soil to ensure uniform distribution of the herbicide.
-
-
Incubation and ¹⁴CO₂ Trapping:
-
Place the treated soil into a biometer flask or a similar incubation vessel that allows for air exchange and trapping of evolved gases.
-
The side-arm of the biometer flask should contain a known volume of a CO₂ trapping solution, such as 1 M sodium hydroxide (B78521) (NaOH).[11]
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for the duration of the experiment (e.g., up to 139 days).[5] Periodically aerate the flasks with CO₂-free, humidified air.
-
-
Sampling and Analysis:
-
At regular intervals, remove the NaOH trapping solution and replace it with a fresh solution.
-
Mix an aliquot of the sampled NaOH with a suitable scintillation cocktail.
-
Quantify the radioactivity using a Liquid Scintillation Counter (LSC). The amount of ¹⁴CO₂ is calculated from the measured radioactivity.[11]
-
At the end of the incubation, soil samples can be extracted to analyze for the parent this compound and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
-
Data Presentation:
Table 1: this compound Degradation and Mineralization Data
| Parameter | Value | Soil Condition | Source |
|---|---|---|---|
| Half-Life (DT₅₀) | 14 - 109 days | Typical Range in Surface Soils | [9] |
| 38 days | Anaerobic Soil (Strongly Reducing) | [9] | |
| 14.44 days | Soil under Controlled Conditions | [10] | |
| Mineralization (% of Applied ¹⁴C) | 1.10% ± 0.22% | After 139 days; soil without prior this compound exposure | [5] |
| 13.4% ± 0.30% | After 98 days; soil where this compound use was discontinued | [5] | |
| 89.9% ± 1.23% | After 98 days; soil with current this compound use | [5] |
| | > 40% | In soil bioaugmented with specific bacterial isolates |[8] |
Visualization:
Caption: Workflow for a ¹⁴C-Atrazine soil degradation and mineralization study.
Soil Sorption-Desorption Studies
Application Note:
Sorption (adsorption-desorption) processes govern the mobility and bioavailability of this compound in soil.[12] A high degree of sorption can reduce this compound's availability for plant uptake, microbial degradation, and leaching.[1] These studies are typically conducted using a batch equilibrium method, where soil is equilibrated with a solution of radiolabeled this compound.[12][13] The distribution of this compound between the soil and solution phases is used to calculate sorption coefficients (e.g., Kd, Kf), which are essential for predicting its environmental transport.[12]
Experimental Protocol: Batch Equilibrium Method
-
Solution Preparation:
-
Sorption Phase:
-
Place a small amount of soil (e.g., 2.00 g) into a series of centrifuge tubes.[13]
-
Add a known volume (e.g., 10.0 mL) of each this compound working solution to the tubes.[13]
-
Securely cap the tubes and shake them on a mechanical shaker for a predetermined equilibrium time (e.g., 16-24 hours) at a constant temperature.[13][14]
-
After shaking, centrifuge the tubes at high speed (e.g., 3500 rpm) to separate the soil from the supernatant.[13]
-
Take an aliquot of the supernatant, mix with a scintillation cocktail, and analyze for ¹⁴C activity using LSC.
-
The amount of this compound sorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
-
-
Desorption Phase:
-
After the sorption step, carefully decant the supernatant from the centrifuge tubes.
-
Add a known volume of fresh, this compound-free 0.01 M CaCl₂ solution to the soil pellet in the same tubes.[13]
-
Resuspend the soil and shake again for the same equilibrium period.
-
Centrifuge and analyze the supernatant for ¹⁴C activity as described above. This represents the amount of this compound desorbed from the soil.
-
This step can be repeated sequentially to evaluate the reversibility of the sorption process.[13]
-
Data Presentation:
Table 2: this compound Soil Sorption-Desorption Parameters
| Parameter | Description | Typical Findings | Source |
|---|---|---|---|
| Freundlich Model | Commonly used to describe this compound distribution between soil and solution. | Both adsorption and desorption isotherms are well-described by this model. | [12] |
| Hysteresis | The deviation between adsorption and desorption isotherms. | Desorption data often deviates significantly from adsorption data, indicating some irreversible binding. | [12] |
| Influence of OC | Organic Carbon Content | Sorption coefficients (Kf) are positively correlated with the soil's organic carbon content. |
| Influence of pH | Soil pH | Sorption coefficients (Kf) are negatively correlated with soil pH. | |
Visualization:
Caption: Batch equilibrium workflow for sorption and desorption analysis.
Leaching Studies
Application Note:
Leaching is a primary pathway for this compound to move from the soil surface into deeper soil layers and potentially contaminate groundwater.[6][9] Soil column leaching studies are designed to model this process.[6] Undisturbed or repacked soil columns are treated with radiolabeled this compound and subjected to simulated rainfall.[4][15] By analyzing the leachate and the vertical distribution of radioactivity in the soil column post-experiment, the mobility of this compound and its degradates can be quantified.[6]
Experimental Protocol: Soil Column Leaching
-
Column Preparation:
-
Pack glass or PVC columns (e.g., 30-35 cm long) with the test soil to a uniform bulk density.[6][15]
-
Place a support (e.g., glass wool) at the bottom of the column to retain the soil.
-
Pre-saturate the columns by slowly passing a solution like 0.01 M CaCl₂ from the bottom up until the soil is saturated, then allow it to drain to field capacity.[6][15]
-
-
This compound Application and Leaching:
-
Apply a known amount of ¹⁴C-atrazine solution evenly to the top surface of the soil column.[6]
-
After a brief equilibration period (e.g., 24 hours), begin the simulated rainfall by adding a specific volume of 0.01 M CaCl₂ solution to the top of the column over a set period (e.g., simulating 60 mm of rain over 4 hours).[6][15]
-
Collect the aqueous solution that percolates through the column (the leachate) in fractions or as a whole volume.[6]
-
-
Sample Analysis:
-
Measure the total volume of the collected leachate and analyze aliquots for ¹⁴C activity using LSC.
-
After the leaching event, carefully extrude the soil core from the column.
-
Section the soil core into segments of defined depth (e.g., every 5 or 6 inches).[6][15]
-
Analyze each soil segment for radioactivity. This can be done by combustion analysis followed by LSC, or by solvent extraction followed by LSC and HPLC analysis to identify the parent compound and metabolites.
-
Calculate a mass balance to account for all applied radioactivity (leachate + all soil segments).
-
Data Presentation:
Table 3: this compound Leaching Potential Data
| Finding | Value/Observation | Soil Type | Source |
|---|---|---|---|
| Leaching to Depth | ~3% leached to a depth of 60-100 cm | Sand or Silt Loam | [9] |
| Most radioactivity remained in the upper 15 cm | Sand or Silt Loam | [9] | |
| Recovery in Leachate | 70.2% of applied this compound recovered in leachate | Agricultural Soil (details in source) | |
| Distribution in Soil | Remained in the superficial layer (0-10 cm) | Very Clay Soil | [16] |
| Metabolite Mobility | Deethylated this compound is a predominant residue found in leached water. | N/A |[4] |
Visualization:
Caption: Diagram of a soil column leaching experiment.
This compound Degradation Pathway
Application Note:
The degradation of this compound in the environment proceeds through several key pathways, primarily involving biological processes.[17] The two main initial steps are N-dealkylation, where the ethyl or isopropyl side chains are removed to form deethylthis compound (B13485) (DEA) and deisopropylthis compound (B29266) (DIA), and hydrolysis (dechlorination), which replaces the chlorine atom with a hydroxyl group to form hydroxythis compound (HYA).[10][11] These initial metabolites can be further degraded, eventually leading to the cleavage of the triazine ring and mineralization to CO₂ and ammonia.[3] Tracking the formation of these metabolites using radiolabeled this compound is essential for a complete understanding of its environmental fate and potential risks, as some metabolites may be more mobile or persistent than the parent compound.[10][18]
Visualization:
Caption: Key biotic and abiotic degradation pathways for this compound in the environment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Degradation of Residual Herbicide this compound in Agri-Food and Washing Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Studies of the leaching of this compound, of its chlorinated derivatives, and of hydroxythis compound from soil using 14C ring-labeled compounds under outdoor conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. inside.battelle.org [inside.battelle.org]
- 8. Tracking this compound degradation in soil combining 14C-mineralisation assays and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. isws.org.in [isws.org.in]
- 13. Adsorption mechanisms of this compound isolated and mixed with glyphosate formulations in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. Biodegradation of this compound by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Atrazine Analysis in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and cleanup of atrazine residues from various plant tissues prior to chromatographic analysis. The described methods, including QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), are widely used for the determination of pesticides in complex matrices.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single procedure, making it highly efficient for multi-residue pesticide analysis in food and agricultural samples.[1][2] It involves an initial extraction with an organic solvent, followed by a partitioning step using salts and a subsequent cleanup step using dispersive solid-phase extraction (d-SPE).[1]
Experimental Protocol
a. Extraction
-
Homogenization: Homogenize a representative 10-15 g sample of the plant tissue (e.g., corn, fruits, vegetables).
-
Transfer: Accurately weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Internal Standard (Optional): Add an appropriate internal standard.
-
Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the plant matrix.
-
Salt Addition: Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate for the AOAC 2007.01 method) to the tube. The addition of salts induces phase separation.[2]
-
Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
b. Cleanup (Dispersive SPE)
-
Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing the d-SPE sorbent. The sorbent composition depends on the matrix; a common combination for plant tissues is 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.[3]
-
Vortexing: Cap the tube and vortex for 30 seconds to facilitate the removal of interfering substances like organic acids, sugars, and pigments.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. It can be directly analyzed by GC-MS or LC-MS/MS, or a solvent exchange step may be performed if necessary.
Performance Data
The QuEChERS method is known for providing good recoveries for a wide range of pesticides. For this compound and its metabolites in corn, the matrix effect was reported to be between 48.5% and 77.1%, with good linearity (R² ≥ 0.9912).[3] In another study on vegetables, recoveries for various pesticides using QuEChERS ranged from 84-102% with a relative standard deviation of less than 20%.[4]
| Parameter | Value | Plant Matrix | Reference |
| Recovery | 70-120% | General | |
| RSDs | <5% | General | |
| Recovery | 84-102% | Vegetables | [4] |
| Linearity (R²) | ≥ 0.9912 | Corn | [3] |
| Matrix Effect | 48.5–77.1% | Corn | [3] |
| LOD | 0.14-2.4 µg/kg | Onion and Tomato | [5] |
| LOQ | 0.46-8.3 µg/kg | Onion and Tomato | [5] |
Workflow Diagram
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Terminal Residue and Dietary Risk Assessment of this compound and Isoxaflutole in Corn Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Atrazine GC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of atrazine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
A1: In an ideal chromatographic separation, the peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak's tail is elongated, resulting in an asymmetrical shape. This is problematic in this compound analysis as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between this compound and other co-eluting compounds or its degradation products.[1][2]
Q2: What are the common causes of peak tailing in GC-MS analysis?
A2: Peak tailing in GC-MS can stem from several factors, broadly categorized as chemical and physical issues. Chemical causes often involve unwanted interactions between the analyte and active sites within the GC system. Physical causes are typically related to disruptions in the carrier gas flow path.
Q3: Is this compound particularly susceptible to peak tailing?
A3: this compound, a triazine herbicide, contains polar functional groups which can make it prone to interactions with active sites in the GC system. These active sites are often exposed silanol (B1196071) groups on glass surfaces of the inlet liner, column, or contaminants within the system. Such interactions can lead to peak tailing. Therefore, maintaining an inert flow path is crucial for the successful analysis of this compound.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of this compound peak tailing.
Guide 1: Diagnosing the Source of Peak Tailing
The first step in troubleshooting is to determine the extent of the peak tailing issue.
-
Scenario 1: All peaks in the chromatogram are tailing. This generally points to a physical problem in the GC system, such as improper column installation or a leak.
-
Scenario 2: Only the this compound peak (and other active compounds) are tailing. This is a strong indicator of chemical interactions with active sites within the system.
Guide 2: Addressing Inlet-Related Issues
The GC inlet is a common source of problems leading to peak tailing. Regular maintenance of the inlet is a critical first step in troubleshooting.
Q: What components of the inlet should I check?
A: The primary components to inspect and potentially replace are the inlet liner, septum, and seals.
-
Inlet Liner: An active or contaminated liner is a frequent cause of peak tailing for polar compounds like this compound. Over time, the deactivation layer on the liner can degrade, or non-volatile matrix components can accumulate, creating active sites.
-
Septum: A cored or worn-out septum can shed particles into the inlet liner, creating active sites and causing leaks.
-
Seals: Leaks at the inlet seals can disrupt the carrier gas flow, leading to peak distortion.
Troubleshooting Steps:
-
Replace the Inlet Liner: Substitute the used liner with a new, deactivated one. For pesticide analysis, liners with glass wool are often used to aid in sample vaporization and trap non-volatile residues. Ensure the liner is highly inert.
-
Replace the Septum: Use a high-quality, pre-conditioned septum to minimize bleed and coring.
-
Inspect and Replace Seals: Check the O-rings and other seals for signs of wear or degradation and replace if necessary.
Guide 3: Column Maintenance and Conditioning
If inlet maintenance does not resolve the issue, the problem may lie with the GC column itself.
Q: How can the column contribute to this compound peak tailing?
A: Column-related issues include contamination of the stationary phase at the head of the column, or degradation of the column itself.
Troubleshooting Steps:
-
Trim the Column: Removing a small portion (e.g., 15-20 cm) from the inlet end of the column can eliminate accumulated non-volatile residues and active sites.[3]
-
Condition the Column: After trimming and re-installation, it is good practice to condition the column by heating it to a temperature slightly above the maximum operating temperature of your method for a period of time, as recommended by the column manufacturer.
Guide 4: Optimizing GC-MS Method Parameters
Sub-optimal method parameters can also contribute to poor peak shape.
Q: Which GC-MS parameters should I review?
A: Key parameters to check include the inlet temperature, carrier gas flow rate, and the temperature program.
-
Inlet Temperature: An inlet temperature that is too low can result in slow vaporization of this compound, leading to band broadening and tailing. Conversely, a temperature that is too high can cause degradation of the analyte or the inlet liner's deactivation layer.
-
Carrier Gas Flow Rate: An incorrect flow rate can lead to poor chromatography. Ensure the flow rate is optimized for your column dimensions.
-
Oven Temperature Program: A slow temperature ramp can sometimes exacerbate peak tailing for compounds that exhibit secondary interactions.
Data Presentation
The following table summarizes the expected qualitative impact of various troubleshooting actions on this compound peak shape. While specific quantitative improvements will vary depending on the severity of the issue, this table provides a general guide.
| Troubleshooting Action | Potential Cause Addressed | Expected Impact on this compound Peak Shape |
| Replace Inlet Liner | Active sites, contamination in the liner | Significant improvement in peak symmetry, reduced tailing |
| Replace Septum | Septum particles in liner, inlet leak | Improved peak shape, better reproducibility |
| Trim GC Column | Contamination at the head of the column | Sharper peaks, reduced tailing |
| Check for Leaks | Disruption of carrier gas flow path | Improved peak symmetry for all compounds |
| Optimize Inlet Temperature | Incomplete or slow vaporization | Sharper, more symmetrical peaks |
Experimental Protocols
Protocol 1: Replacing the GC Inlet Liner
Objective: To replace a used or contaminated inlet liner with a new, deactivated liner to eliminate active sites and improve peak shape.
Materials:
-
New, deactivated GC inlet liner appropriate for your instrument and application
-
New liner O-ring
-
Forceps or a liner removal tool[4]
-
Lint-free gloves
Procedure:
-
Cool Down the Inlet: Set the GC inlet temperature to a safe handling temperature (e.g., below 50°C) and turn off the carrier gas flow at the instrument.
-
Open the Inlet: Once the inlet is cool, open the injector cover and loosen the septum nut.
-
Remove the Old Liner: Using forceps or a liner removal tool, carefully remove the old liner from the inlet.[4] Dispose of the old liner and O-ring properly.
-
Install the New Liner: While wearing lint-free gloves, place a new O-ring onto the new liner.[4] Using the forceps or tool, insert the new liner into the inlet, ensuring it is seated correctly.
-
Reassemble the Inlet: Replace the septum and septum nut, tightening it according to the manufacturer's recommendations (do not overtighten).
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and other fittings.
-
Equilibrate: Set the inlet to the desired operating temperature and allow the system to equilibrate before running samples.
Protocol 2: Trimming the GC Column
Objective: To remove the contaminated front section of a GC column to restore chromatographic performance.[5]
Materials:
-
Ceramic scoring wafer or a capillary column cutting tool[6]
-
Magnifying glass or microscope
-
New ferrule and column nut (if necessary)
Procedure:
-
Cool Down and Disconnect: Cool down the GC oven and inlet. Turn off the carrier gas flow. Carefully disconnect the column from the inlet.
-
Score the Column: Using a ceramic scoring wafer, make a clean, square score on the polyimide coating of the column, approximately 15-20 cm from the inlet end.[3][6]
-
Break the Column: Gently snap the column at the score mark. The break should be clean and perpendicular to the column wall.[6]
-
Inspect the Cut: Use a magnifying glass to inspect the cut. A clean, square cut is essential for good chromatography. If the cut is jagged or uneven, repeat the process.[6]
-
Re-install the Column: Place a new ferrule and column nut onto the freshly cut end of the column. Re-install the column into the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer.
-
Update Column Length: In the instrument control software, update the column length to reflect the trimmed portion. This is important for accurate flow and pressure calculations.[3]
-
Condition and Equilibrate: Condition the column as per the manufacturer's instructions and allow the system to equilibrate before analysis.
Visualization
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues in this compound GC-MS analysis.
Caption: Troubleshooting workflow for this compound GC-MS peak tailing.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Trimming a GC Column to Remove Contamination [restek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Trimming a GC Column to Remove Contamination [restek.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing SPE Recovery of Atrazine and its Dealkylated Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the analysis of atrazine and its dealkylated metabolites—deethylthis compound (DEA), deisopropylthis compound (B29266) (DIA), and didealkylthis compound (DDA)—using Solid-Phase Extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the SPE of this compound and its metabolites.
Q1: I'm experiencing low recovery for my analytes. What are the most common causes and how can I fix them?
A1: Low recovery is a frequent issue in SPE. The problem can usually be traced back to one of the key steps in the process. Here’s a systematic approach to troubleshooting:
-
Analyte Breakthrough During Sample Loading: This occurs when the analyte fails to adsorb to the sorbent and passes through to waste.
-
Cause: The sample loading flow rate is too high.
-
Solution: Decrease the loading speed to allow for adequate interaction between the analytes and the sorbent. A typical flow rate is around 1-3 mL/min.[1]
-
Cause: The sorbent choice is inappropriate for the analytes, especially for the more polar dealkylated metabolites.
-
Solution: For polar metabolites like DEA and DIA, traditional C18 cartridges may offer insufficient retention. Consider using polymeric sorbents (e.g., styrene-divinylbenzene), graphitized carbon black (GCB), or mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms for enhanced retention.[2]
-
Cause: The sample pH is not optimal for analyte retention.
-
Solution: this compound and its metabolites are weakly basic. Adjusting the sample pH can significantly influence their retention. For reversed-phase sorbents, ensure the analytes are in a neutral state. For some methods, adjusting the pH to a neutral or slightly basic range (pH 7-8) can improve recoveries.[2] In other specialized methods, adjusting the pH to 3-4 before loading onto a C18 and a mixed-mode cation exchange cartridge in series has proven effective.[2][3]
-
-
Analyte Loss During Cartridge Washing: The washing step is intended to remove interferences, but it can also inadvertently remove the target analytes if not optimized.
-
Cause: The wash solvent is too strong.
-
Solution: Use a weaker wash solvent. The ideal wash solvent will remove interferences without eluting the analytes. You may need to test different solvent strengths, for example, by decreasing the percentage of organic solvent in an aqueous wash.
-
-
Incomplete Elution of Analytes: The analytes are retained on the cartridge but are not fully recovered during the elution step.
-
Cause: The elution solvent is too weak.
-
Solution: Increase the strength of the elution solvent. This can be achieved by using a stronger solvent (e.g., switching from methanol (B129727) to acetonitrile (B52724) or using a mixture) or by modifying the pH of the elution solvent to ensure the analytes are in a state that has a lower affinity for the sorbent.[2]
-
Cause: The elution volume is insufficient.
-
Solution: Increase the volume of the elution solvent to ensure all analytes are desorbed from the sorbent.
-
-
Improper Cartridge Conditioning and Equilibration: Failure to properly prepare the SPE cartridge can lead to poor and inconsistent recoveries.
-
Cause: The sorbent bed was not properly wetted or equilibrated.
-
Solution: Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) to activate the sorbent, followed by an equilibration step with a solvent similar to the sample matrix (e.g., reagent water) to prepare the sorbent for sample loading.[4] Crucially, do not allow the cartridge to dry out between the equilibration and sample loading steps.[2]
-
Q2: My results are not reproducible. What could be the cause of this variability?
A2: Poor reproducibility can stem from inconsistencies in the experimental procedure or variability in the materials used.
-
Inconsistent Sample Pretreatment: Variations in pH adjustment, sample dilution, or filtration can lead to inconsistent results. Standardize your sample pretreatment protocol for all samples.[2]
-
Cartridge Variability: Batch-to-batch differences in SPE cartridges can affect performance. If you suspect this is an issue, test cartridges from different lots.
-
Drying of the Sorbent Bed: Allowing the sorbent to dry out after conditioning and before sample loading can lead to channeling and inconsistent interaction between the sample and the sorbent, resulting in variable recoveries.[2]
-
Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, or elution can affect recovery and reproducibility. Using a vacuum manifold with a flow control valve or an automated SPE system can help maintain consistent flow rates.
Q3: Which SPE sorbent is best for this compound and its more polar dealkylated metabolites?
A3: The choice of sorbent is critical, especially for the more polar metabolites like DEA, DIA, and DDA, which can be poorly retained on traditional C18 sorbents.
-
C18 (Octadecyl Silica): This is a common choice for the nonpolar parent compound, this compound. However, its effectiveness decreases for the more polar metabolites.[2]
-
Polymeric Sorbents (e.g., Oasis HLB, Styrene-Divinylbenzene): These materials offer a higher surface area and can provide stronger retention for polar compounds compared to C18.[2]
-
Graphitized Carbon Black (GCB): GCB is known to efficiently retain polar compounds that are often poorly retained by C18 sorbents.[2] It has been successfully used for the extraction of this compound and its degradation products from soil pore water.
-
Mixed-Mode Sorbents: These cartridges combine reversed-phase and ion-exchange functionalities. A method using C18 in series with a C18/cation exchange mixed-mode cartridge has shown high recoveries for this compound and all three of its dealkylated metabolites.[2][3] This approach is particularly effective because it can retain the parent compound through hydrophobic interactions and the protonated metabolites through cation exchange.
Data Presentation: SPE Recovery of this compound and its Metabolites
The following tables summarize recovery data from various studies, providing a comparison of different SPE methods and sorbents.
Table 1: Recovery Data for this compound and Dealkylated Metabolites using a Dual Cartridge System.
| Analyte | Common Name | Recovery (%) | Standard Deviation (%) |
| This compound | - | 96 | 6.9 |
| G-30033 | Deethylthis compound (DEA) | 96 | 5.5 |
| G-28279 | Deisopropylthis compound (DIA) | 95 | 6.8 |
| G-28273 | Didealkylthis compound (DDA) | 100 | 10 |
| Data from a method using C-18 and C-18/cation exchange mixed-mode polymeric phases in series for water samples.[3] |
Table 2: Recovery Data for this compound and Metabolites using Graphitized Carbon Black.
| Analyte | Spiked Concentration | Matrix | Mean Recovery (%) |
| All Analytes | 0.74 - 0.82 µg/L | Reagent Water | 94 |
| All Analytes | 0.74 - 0.82 µg/L | Soil Pore Water | 98 |
| All Analytes | 7.4 - 8.2 µg/L | Reagent Water | 96 |
| All Analytes | 7.4 - 8.2 µg/L | Soil Pore Water | 97 |
| *Analytes include this compound, desethylthis compound, deisopropylthis compound, didealkylthis compound, and hydroxythis compound. |
Table 3: General Recovery Ranges for this compound in Water Samples.
| SPE Sorbent | Recovery Range (%) |
| C18 | 82.5 - 107.6 |
| This represents a general range and can be influenced by specific method parameters. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Dual Cartridge SPE for this compound and Dealkylated Metabolites in Water
This method is effective for the simultaneous extraction of this compound, DEA, DIA, and DDA from water samples.[2][3]
-
Sample Pretreatment: Adjust the water sample pH to between 3 and 4.
-
SPE Cartridge Setup: Connect a C-18 SPE cartridge in series with a C-18/cation exchange mixed-mode polymeric phase cartridge.
-
Cartridge Conditioning: Condition the tandem cartridges according to the manufacturer's instructions, typically with methanol followed by reagent water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pH-adjusted water sample onto the tandem cartridges at a controlled flow rate.
-
Analyte Elution: Elute the analytes from each of the two cartridges separately.
-
Post-Elution: Pool the eluted fractions and concentrate them for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Graphitized Carbon Black SPE for this compound and Metabolites in Soil Pore Water
This protocol is designed for the extraction of this compound and its degradation products from complex matrices like soil pore water.
-
Sample Loading: Isolate the analytes from the water matrix by passing the sample through a graphitized carbon-black cartridge.
-
Cartridge Drying: Dry the cartridge under a vacuum.
-
Analyte Elution: Elute the adsorbed analytes sequentially with ethyl acetate (B1210297) followed by a dichloromethane/methanol mixture (e.g., 7:3 v/v).
-
Post-Elution: Combine the fractions, perform a solvent exchange into acetonitrile, and evaporate the solvent under a stream of nitrogen.
-
Derivatization: Derivatize the dried extract before analysis by GC-MS.
Visualizations
The following diagrams illustrate the general SPE workflow and a logical decision-making process for troubleshooting low recovery.
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
Caption: A decision tree for troubleshooting low SPE recovery.
References
- 1. silicycle.com [silicycle.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical method for the determination of this compound and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
overcoming sample matrix interference in atrazine water analysis
Technical Support Center: Atrazine Water Analysis
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common issues related to sample matrix interference in the analysis of this compound in water samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is sample matrix interference and why is it a problem?
A: Sample matrix interference, or matrix effect, refers to the impact that co-existing components in a sample have on the analytical signal of the target analyte (this compound).[1][2] These effects can alter the way an analysis is performed and affect the quality of the results.[1] In water analysis, common interfering substances include dissolved organic matter (like humic and fulvic acids), inorganic salts, and other co-eluting contaminants.[3][4]
These interferences can cause:
-
Signal Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization process in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), leading to an underestimation (suppression) or overestimation (enhancement) of the this compound concentration.[2][5][6]
-
Poor Accuracy and Precision: Inaccurate quantification leads to unreliable and irreproducible results.
-
False Positives/Negatives: High concentrations of interfering compounds can sometimes be misidentified as the target analyte or mask its presence entirely.[2]
Q2: My this compound recovery is consistently low after sample preparation. What are the likely causes and solutions?
A: Low recovery of this compound is a common issue often stemming from an inefficient sample extraction and cleanup process. The choice of extraction method and sorbent material is critical and highly dependent on the water matrix.
Potential Causes:
-
Inadequate Solid-Phase Extraction (SPE) Protocol: The SPE sorbent may not be effectively retaining this compound or the elution solvent may not be strong enough to desorb it completely.
-
Analyte Breakthrough: The sample loading flow rate might be too high, or the sorbent capacity may be insufficient for the sample volume, causing this compound to pass through unretained.
-
Presence of High Organic Content: Dissolved organic matter, such as humic acids, can compete with this compound for binding sites on the SPE sorbent, reducing extraction efficiency.[3]
Troubleshooting Steps:
-
Optimize SPE Sorbent: For water samples, C18 (octadecyl) bonded silica (B1680970) is a common and effective choice for this compound.[7][8] However, for water with high organic content, polymeric sorbents like Oasis HLB may provide better recoveries.[9]
-
Adjust Flow Rates: Ensure the sample loading flow rate is slow and steady (e.g., 40-45 mL/min) to allow for adequate interaction between this compound and the sorbent.[10]
-
Evaluate Elution Solvent: Ensure the elution solvent is appropriate. Ethyl acetate (B1210297) is commonly used for eluting this compound from C18 cartridges.[10]
-
Incorporate a Sample Pre-treatment Step: For turbid samples, filtration through a 0.45 µm filter before SPE is crucial to prevent clogging of the cartridge.[8]
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Surface Water
This protocol provides a general methodology for extracting this compound from surface water samples using a C18 SPE cartridge, a widely used technique for this purpose.[7][11]
Materials:
-
SPE Cartridges: 500 mg C18 bonded silica.[11]
-
Solvents: Methanol (B129727) (HPLC grade), Ethyl Acetate (HPLC grade), Deionized Water.
-
SPE Vacuum Manifold.
-
Glassware: Graduated cylinders, centrifuge tubes.[11]
-
Nitrogen gas evaporator.
Methodology:
-
Cartridge Conditioning:
-
Sample Loading:
-
Cartridge Drying:
-
After loading, dry the cartridge under vacuum for at least 15 minutes to remove residual water.[10]
-
-
Elution:
-
Elute the retained this compound from the cartridge using 5 mL of ethyl acetate.[10]
-
-
Concentration:
Caption: A step-by-step workflow for this compound extraction using SPE.
Q3: I'm observing significant signal suppression in my LC-MS/MS analysis. How can I mitigate this?
A: Signal suppression is a classic matrix effect in LC-MS/MS, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's source.[2][6]
Solutions:
-
Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5.[7][13] This compound is chemically identical to this compound but has a different mass. It co-elutes with the analyte and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the suppressive effects can be normalized.[12]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound but is from the same source as your samples (e.g., this compound-free surface water). This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.
-
Dilute the Sample: If the this compound concentration is high enough, diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization process.[14]
-
Improve Chromatographic Separation: Modify your HPLC gradient to better separate this compound from the interfering components. Often, interferences that cause suppression elute early in the run.[15]
Caption: A decision tree for troubleshooting signal suppression issues.
Q4: Which sample preparation method is better for complex water matrices: SPE or QuEChERS?
A: Both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective methods for preparing water samples for this compound analysis. The choice depends on the sample complexity, desired throughput, and specific analytical goals.
-
Solid-Phase Extraction (SPE): This is a well-established and highly selective method. It is particularly effective for cleaner water matrices like drinking water and groundwater and can achieve very low detection limits through pre-concentration.[16] Different sorbents can be chosen to target specific analytes and remove interferences.[16]
-
QuEChERS: This method involves a liquid-liquid partitioning step with acetonitrile (B52724) followed by a dispersive SPE (d-SPE) cleanup.[17] QuEChERS is known for its high sample throughput and effectiveness across a wide range of pesticides.[18] It is often preferred for more complex matrices like surface or wastewater, as the d-SPE step can efficiently remove a broad range of interferences.[19]
Data Comparison: SPE vs. QuEChERS for this compound in Surface Water
The following table summarizes typical performance data for the two methods.
| Parameter | Solid-Phase Extraction (SPE) | QuEChERS |
| Typical Recovery | 85-110%[20] | 83-105%[19] |
| Relative Standard Deviation (RSD) | < 15%[7] | < 12% |
| Sample Throughput | Moderate | High |
| Solvent Usage | Moderate | Low[18] |
| Selectivity | High (sorbent-dependent) | Good (broad cleanup) |
Protocol 2: QuEChERS Method for this compound in Water
This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis.
Materials:
-
Reagents: Acetonitrile (ACN), Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
d-SPE Sorbents: Primary Secondary Amine (PSA).
-
Centrifuge and 50 mL centrifuge tubes.
Methodology:
-
Sample Collection:
-
Place 10 mL of the water sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of ACN to the tube.
-
Add 4 g of MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.[18]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a portion of the upper ACN layer (e.g., 3 mL) to a new tube containing d-SPE cleanup sorbents (e.g., 300 mg MgSO₄ and 125 mg PSA).[17]
-
Vortex for 30 seconds and centrifuge again.
-
-
Final Extract:
-
The resulting supernatant is the final extract. It can be filtered and is ready for direct injection or can be further concentrated if needed.
-
References
- 1. Matrix Interference : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of this compound, deethylthis compound and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 9. researchgate.net [researchgate.net]
- 10. akademisains.gov.my [akademisains.gov.my]
- 11. epa.gov [epa.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. nemc.us [nemc.us]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. scielo.br [scielo.br]
- 18. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving HPLC method sensitivity for low-level atrazine detection
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the sensitivity of High-Performance Liquid Chromatography (HPLC) methods for the detection of low-level atrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to improve the sensitivity of my HPLC method for this compound?
A1: The most critical first step is often sample preparation. Techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction can concentrate the this compound in your sample before it is injected into the HPLC system.[1][2] Using an SPE cartridge, such as a C18 cartridge, allows for the enrichment of this compound from a large volume of a dilute sample, which significantly improves detection limits.[1]
Q2: Which HPLC column is best suited for low-level this compound analysis?
A2: Reversed-phase columns such as C18, C8, or octadecylsilane (B103800) (ODS) are commonly used for this compound analysis.[3] For enhanced sensitivity and peak shape, columns packed with superficially porous particles (SPP) or core-shell particles, like Ascentis® Express C18, are an excellent choice.[4][5] These columns provide higher efficiency, leading to narrower and taller peaks, which improves the signal-to-noise ratio without a significant increase in backpressure.[4] Decreasing the column's internal diameter (ID) can also increase sensitivity by reducing sample dilution on the column.[4]
Q3: What mobile phase composition is recommended for sensitive this compound detection?
A3: A common mobile phase for this compound analysis is a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.[3][6] For example, a methanol-water ratio of 60:40 (v/v) has been used effectively.[6][7] Using high-purity, HPLC or LC-MS grade solvents is crucial to minimize baseline noise, especially when detecting at low UV wavelengths (e.g., below 220 nm).[4][8] Acetonitrile is often preferred over methanol for detection at low wavelengths due to its lower UV cutoff.[8]
Q4: Which detector offers the best sensitivity for this compound?
A4: While a UV detector set at around 220-230 nm is commonly used, coupling the HPLC system with a Mass Spectrometer (MS) provides significantly higher sensitivity and selectivity.[2][3][6] Other sensitive detectors include fluorescence and electrochemical detectors.[2] For UV detection, a diode array detector (DAD) can also be beneficial.[3]
Q5: How can I reduce baseline noise to improve my limit of detection (LOD)?
A5: Reducing baseline noise is key to improving sensitivity.[9] This can be achieved by:
-
Using high-purity solvents and additives (HPLC or MS grade).[8]
-
Ensuring proper degassing of the mobile phase to remove dissolved gases.[10][11]
-
Maintaining a stable column temperature using a column oven.[11]
-
Using mobile phase buffers that have low UV absorbance at your detection wavelength, such as phosphate (B84403) buffers over acetate (B1210297) buffers for low UV detection.[9]
Troubleshooting Guide
Q1: My chromatogram shows a noisy baseline. What are the likely causes and how can I fix it?
A1: A noisy baseline can stem from several sources. Start by systematically checking the mobile phase for freshness and proper degassing.[12][13] Contaminated or old solvents can introduce noise.[12] Inspect the detector and flow cell; a dirty flow cell or a failing lamp can be a major contributor.[11][12] Also, ensure there are no leaks in the system, particularly between the column and the detector, and that the pump is functioning correctly without introducing pressure fluctuations.[10][11]
Q2: I am observing peak tailing for my this compound standard. What should I do?
A2: Peak tailing can be caused by interactions between the analyte and active sites on the stationary phase or by issues with the sample solvent. Ensure your sample is dissolved in a solvent compatible with the mobile phase. Consider adjusting the mobile phase pH. For basic compounds like this compound, a slightly acidic mobile phase can improve peak shape. Also, check if the column is contaminated or degraded; flushing with a strong solvent or replacing the column might be necessary.
Q3: My retention times are shifting from one injection to the next. How can I stabilize them?
A3: Retention time drift is often related to the mobile phase, column, or pump.[11][14]
-
Mobile Phase: Ensure the mobile phase composition is consistent and freshly prepared. For gradient methods, check that the mixer is working correctly.[11]
-
Column: The column must be properly equilibrated before analysis. Insufficient equilibration time can lead to shifting retention times.[11] Also, ensure the column temperature is stable by using a column oven.[11]
-
Pump: Check the HPLC pump for consistent flow rates and look for any leaks in the system.[14]
Q4: I am not achieving the required low limit of detection (LOD). What parameters can I adjust?
A4: To lower your LOD, you can either increase the signal intensity or decrease the baseline noise.[4]
-
Increase Signal:
-
Increase the injection volume, but be mindful of potential peak shape distortion.[9]
-
Use a column with a smaller internal diameter (ID) to reduce on-column dilution.[4]
-
Employ a column with smaller particles or core-shell technology to increase efficiency and peak height.[4]
-
Optimize the mobile phase to ensure sharp, symmetrical peaks.
-
-
Decrease Noise:
Q5: My system pressure is fluctuating. What is the cause and how can I resolve it?
A5: Pressure fluctuations are commonly caused by air bubbles in the pump or leaks in the system.[10][12] Start by purging the pump to remove any trapped air.[13] Check all fittings for leaks. Other causes can include faulty check valves in the pump or clogged filters/frits, which may need cleaning or replacement.[12][13]
Data Summary Tables
Table 1: Comparison of HPLC Columns for this compound Analysis
| Column Type | Particle Type | Dimensions (L x ID, Particle Size) | Advantages | Reference |
| Agilent TC-C18(2) | Fully Porous Silica | 150 mm x 4.6 mm, 5 µm | Good peak symmetry and reproducibility. | [1] |
| Ascentis® Express C18 | Superficially Porous | 10 cm x 3.0 mm, 2.7 µm | High efficiency, narrower peaks, increased sensitivity. | [4] |
| Standard C18 | Fully Porous Silica | N/A | Widely available and commonly used. | [6][7] |
Table 2: HPLC Method Parameters for this compound Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Agilent TC-C18(2) | Ascentis® Express C18 |
| Mobile Phase | Methanol:Water (60:40, v/v) | Methanol:Water (55:45, v/v) | A: 20 mM ammonium (B1175870) acetate; B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | N/A | 0.6 mL/min |
| Detector | UV @ 230 nm | UV | UV @ 240 nm |
| Injection Volume | 20 µL | N/A | 5 µL |
| Column Temp. | N/A | N/A | 46 °C |
| Reference | [6] | [1] | [5] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted for concentrating this compound from water samples.[1]
-
Cartridge Conditioning: Condition an AccuBond C18 SPE cartridge by washing it with 5 mL of methanol followed by 5 mL of reagent water. Ensure the cartridge does not go dry after the water wash.
-
Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove any interfering polar compounds.
-
Analyte Elution: Elute the retained this compound from the cartridge with a small volume of methanol (e.g., 2 x 1 mL).
-
Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the HPLC mobile phase. The sample is now ready for injection.
Protocol 2: HPLC Analysis of this compound
This protocol provides a general methodology for the analysis of this compound using a C18 column.[6]
-
System Preparation:
-
Prepare the mobile phase: Methanol:Water (60:40, v/v). Filter and degas the mobile phase before use.
-
Install a C18 analytical column.
-
Equilibrate the system by pumping the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 0.1 to 2.0 µg/mL).
-
-
Chromatographic Analysis:
-
Set the UV detector to a wavelength of 230 nm.
-
Inject 20 µL of each standard and sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low HPLC sensitivity.
Caption: Key parameters for HPLC sensitivity optimization.
Caption: Decision tree for selecting an HPLC detector.
References
- 1. agilent.com [agilent.com]
- 2. How to Achieve Low LOD in HPLC—Key Methods [eureka.patsnap.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. mastelf.com [mastelf.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
addressing antibody cross-reactivity in atrazine immunoassays
Welcome to the technical support center for atrazine immunoassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound immunoassays, with a specific focus on addressing antibody cross-reactivity.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during your this compound immunoassay experiments.
Question: Why are my blank wells showing a high signal (low absorbance in a competitive assay)?
Answer: High background in blank wells can be due to several factors:
-
Insufficient Washing: Residual enzyme conjugate that is not washed away will produce a signal. Increase the number of wash steps or the soaking time between washes. Ensure your automated plate washer is functioning correctly, with all ports dispensing and aspirating properly.
-
Contaminated Reagents: The substrate solution may have deteriorated or become contaminated. Ensure the substrate is colorless before adding it to the plate. Use fresh buffers, as contaminated buffers can also contribute to high background.
-
Incorrect Reagent Temperature: Ensure all reagents have been brought to room temperature (18–25°C) before use, unless the protocol specifies otherwise.
-
Improper Plate Sealing: To prevent cross-well contamination, use a fresh plate sealer during incubation steps and ensure it is applied securely.
Question: Why is the signal from my standards and samples too low (high absorbance in a competitive assay)?
Answer: A weak or absent signal can point to several issues in the assay setup:
-
Incorrect Reagent Addition: Double-check that all reagents were added in the correct order and volume as specified in the protocol.
-
Expired or Improperly Stored Reagents: Verify the expiration dates of all kit components. Ensure that the kit has been stored at the recommended temperature (typically 2-8°C). The standard may have degraded if not stored correctly.
-
Insufficient Incubation Time or Temperature: Ensure that the incubation times and temperatures used match the protocol's recommendations.
-
Inactive Enzyme Conjugate or Substrate: The enzyme conjugate or substrate may have lost activity. This can be tested by adding the substrate directly to a small amount of the conjugate to see if a color change occurs.
Question: My results show high variability between replicate wells. What could be the cause?
Answer: Poor precision between replicates is often due to technical errors during the assay procedure:
-
Pipetting Inconsistency: Ensure accurate and consistent pipetting technique. Use calibrated pipettes and fresh tips for each standard and sample. Avoid introducing bubbles into the wells.
-
Inadequate Mixing: Thoroughly mix all reagents and samples before adding them to the wells.
-
Inconsistent Washing: Uniform washing of all wells is critical. An automated plate washer is recommended for better consistency. If washing manually, ensure equal force and volume are applied to all wells.
-
"Edge Effects": Temperature or evaporation differences across the plate can lead to variability, particularly in the outer wells. To mitigate this, ensure the plate is incubated in a stable temperature environment and is properly sealed. You can also avoid using the outermost wells of the plate.
Question: I suspect my samples are showing false positive results for this compound. How can I investigate this?
Answer: False positives in this compound immunoassays are frequently caused by the cross-reactivity of the antibody with other structurally similar compounds.
-
Review Cross-Reactivity Data: Consult the cross-reactivity table provided by the assay manufacturer (a general table is also provided below). Identify any triazine herbicides or metabolites that are known to be present in your samples and have significant cross-reactivity. Prometon and deethylthis compound (B13485) are common cross-reactants in this compound immunoassays.[1][2]
-
Confirmation with an Alternative Method: The most definitive way to confirm an immunoassay result is to re-analyze the samples using a different analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[1][3]
-
Perform a Spike and Recovery Experiment: This experiment can help determine if the sample matrix is interfering with the assay and causing inaccurate results. A detailed protocol is provided below.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity in the context of this compound immunoassays?
A1: Antibody cross-reactivity is the phenomenon where the antibody in the immunoassay, which is designed to bind to this compound, also binds to other molecules with a similar chemical structure.[3] In the case of this compound assays, these are often other triazine herbicides (e.g., simazine, propazine) or this compound degradation products (e.g., deethylthis compound).[1][2] This can lead to an overestimation of the this compound concentration, potentially resulting in a "false positive" detection.[1][3]
Q2: How is cross-reactivity quantified?
A2: Cross-reactivity is typically expressed as a percentage. It is calculated by comparing the concentration of this compound required to cause a 50% inhibition of the signal (IC50) with the concentration of the cross-reacting compound that causes the same 50% inhibition. The formula is:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Q3: What is the difference between using a monoclonal and a polyclonal antibody in an this compound immunoassay?
A3: Monoclonal antibodies (mAbs) are produced from a single antibody-producing cell clone and recognize a single epitope on the this compound molecule. This generally results in higher specificity and lower cross-reactivity. Polyclonal antibodies (pAbs) are a mixture of antibodies that recognize multiple epitopes on the this compound molecule. While this can sometimes lead to a more robust assay, it can also increase the likelihood of cross-reactivity with other triazine compounds.
Q4: What are "matrix effects" and how can they affect my results?
A4: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound). In environmental samples like soil or water, the matrix can contain salts, organic matter, and other chemicals that can interfere with the antibody-antigen binding in the immunoassay.[1] This interference can either enhance or suppress the signal, leading to inaccurate results.
Q5: How can I minimize matrix effects?
A5: Several strategies can be employed to mitigate matrix effects:
-
Sample Dilution: Diluting the sample with the assay buffer can reduce the concentration of interfering substances to a level where they no longer affect the assay.
-
Matrix-Matched Calibration: This involves preparing the calibration standards in a blank matrix that is similar to the samples being tested. This helps to ensure that the standards and the samples are affected by the matrix in the same way. A protocol for this is provided below.
-
Sample Preparation/Clean-up: For complex matrices like soil or food, an extraction step is often necessary to isolate the this compound from interfering components.
Data Presentation
Table 1: Cross-Reactivity of Various Triazine Herbicides and Metabolites in this compound Immunoassays.
This table summarizes cross-reactivity data from various sources. Note that percentages can vary significantly between different antibody preparations and assay kits. Always refer to the datasheet for your specific kit.
| Compound | Class | Monoclonal Antibody Assay (%) | Polyclonal Antibody Assay (%) |
| This compound | Target Analyte | 100 | 100 |
| Propazine | Triazine Herbicide | 41.5 - 96 | 21.3 |
| Simazine | Triazine Herbicide | 6.9 - 14.3 | 12.22 |
| Terbuthylazine | Triazine Herbicide | 0.33 - 1 | 23.8 |
| Prometon | Triazine Herbicide | Low | 64 (in a study of false positives) |
| Ametryn | Triazine Herbicide | 1.5 - 3.9 | 64.24 |
| Terbutryn | Triazine Herbicide | Low | 13.99 |
| Deethylthis compound (DEA) | This compound Metabolite | 1.3 - 3.08 | 6 (in a study of false positives) |
| Deisopropylthis compound (DIA) | This compound Metabolite | Low | <1 |
| Hydroxythis compound | This compound Metabolite | 0.01 - 1.8 | Low |
Data compiled from multiple sources, including manufacturer's data and scientific literature.[1][2][4][5][6][7][8][9]
Experimental Protocols
Protocol 1: Competitive Cross-Reactivity Assessment
This protocol allows you to determine the cross-reactivity of your this compound immunoassay with other compounds.
Materials:
-
This compound ELISA kit (including antibody-coated plates, this compound standards, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Suspected cross-reacting compounds
-
Calibrated pipettes and tips
-
Microplate reader
Methodology:
-
Prepare a standard curve for this compound according to the kit instructions. This will be used to determine the IC50 of this compound.
-
Prepare serial dilutions of each suspected cross-reacting compound in the assay buffer. The concentration range should be wide enough to generate a full inhibition curve.
-
Run the ELISA for the cross-reacting compounds in the same way as for the this compound standards. Add the dilutions of the cross-reacting compounds to the antibody-coated wells, followed by the enzyme conjugate.
-
Measure the absorbance at the appropriate wavelength after the addition of the substrate and stop solution.
-
Generate an inhibition curve for each cross-reacting compound by plotting the percentage of inhibition against the log of the compound's concentration.
-
Determine the IC50 (the concentration that causes 50% inhibition) for this compound and for each of the tested compounds from their respective inhibition curves.
-
Calculate the percent cross-reactivity using the formula mentioned in the FAQs.
Protocol 2: Spike and Recovery Experiment for Water Samples
This experiment helps to assess the impact of the sample matrix on the accuracy of the assay.
Materials:
-
This compound ELISA kit
-
Water samples to be tested
-
This compound standard of a known concentration
-
Calibrated pipettes and tips
-
Microplate reader
Methodology:
-
Split a water sample into two aliquots.
-
Spike one aliquot with a known concentration of this compound. The final concentration of the spike should fall within the mid-range of the assay's standard curve. The other aliquot remains unspiked.
-
Analyze both the spiked and unspiked samples using the this compound ELISA kit according to the manufacturer's instructions.
-
Calculate the concentration of this compound in both the spiked and unspiked samples by comparing their absorbance values to the standard curve.
-
Calculate the percent recovery using the following formula:
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spike] x 100
A recovery rate between 80% and 120% is generally considered acceptable and indicates that the matrix is not significantly interfering with the assay.[10][11]
Protocol 3: Matrix-Matched Calibration
This protocol is used to create a calibration curve that accounts for matrix effects.
Materials:
-
This compound ELISA kit
-
A "blank" matrix sample (e.g., a water or soil extract sample that is known to be free of this compound)
-
This compound standard stock solution
-
Calibrated pipettes and tips
-
Microplate reader
Methodology:
-
Prepare a series of this compound standards by diluting the this compound stock solution in the blank matrix sample instead of the standard assay buffer. The concentrations should cover the expected range of your unknown samples.
-
Run the ELISA using these matrix-matched standards to generate a calibration curve.
-
Analyze your unknown samples in the same assay run.
-
Calculate the this compound concentration in your unknown samples by interpolating their absorbance values from the matrix-matched calibration curve. This approach helps to compensate for any signal enhancement or suppression caused by the sample matrix.
Visualizations
Caption: Workflow for a typical this compound competitive ELISA.
Caption: Logical steps for troubleshooting false positives.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. Evaluation of this compound positive and false positive immunoassay detections in ground water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. A novel sustainable immunoassay for sensitive detection of this compound based on the anti-idiotypic nanobody and recombinant full-length antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nemi.gov [nemi.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. woongbee.com [woongbee.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
strategies for enhancing the bioremediation of atrazine-contaminated soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the bioremediation of atrazine-contaminated soil. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound bioremediation experiments, offering potential causes and solutions.
Issue 1: Low or No this compound Degradation in Soil Microcosms
-
Question: My soil microcosm experiment shows minimal or no degradation of this compound after inoculation with a known this compound-degrading bacterium. What are the possible reasons and how can I troubleshoot this?
-
Answer: Several factors could be contributing to the lack of this compound degradation. Consider the following troubleshooting steps:
-
Environmental Conditions: this compound degradation is highly sensitive to environmental parameters.[1] Optimal conditions for most this compound-degrading bacteria are crucial for their activity.
-
pH: The optimal pH for this compound degradation by many bacterial strains is near neutral (pH 6.0-8.0).[2] Acidic or highly alkaline conditions can inhibit microbial activity. Measure the pH of your soil slurry and adjust if necessary using sterile buffers.
-
Temperature: Most this compound-degrading microorganisms are mesophilic, with optimal degradation occurring between 25°C and 35°C.[1] Ensure your incubators are calibrated and maintaining the correct temperature.
-
Moisture: Soil moisture content is critical. Very dry conditions limit microbial motility and substrate availability, while waterlogged conditions can create anaerobic pockets that may inhibit aerobic degradation pathways. Maintain soil moisture at 50-70% of the water-holding capacity.
-
-
Nutrient Availability: While this compound can serve as a nitrogen source for some microbes, the presence of more readily available nitrogen sources can sometimes repress the this compound degradation pathway.[3] Conversely, a lack of essential nutrients can limit microbial growth and activity.
-
Nitrogen Source: If your medium or soil is rich in ammonium (B1175870) or nitrate, it might inhibit this compound utilization.[3] Consider using a minimal salt medium where this compound is the sole nitrogen source to confirm the degradative capability of your isolate.
-
Carbon Source: The absence of a readily available carbon source can sometimes limit the growth of this compound-degrading populations. The addition of a co-substrate like citrate (B86180) or sucrose (B13894) has been shown to enhance this compound degradation.[4]
-
-
Bioavailability of this compound: this compound can bind to soil organic matter and clay particles, making it less available to microorganisms.[5]
-
Soil Type: Soils with high organic matter or clay content may exhibit stronger this compound sorption.[6] Consider the physicochemical properties of your soil.
-
Surfactants: The addition of a mild, biodegradable surfactant can sometimes increase the bioavailability of this compound. Conduct preliminary tests to ensure the surfactant itself is not toxic to your microbial culture.
-
-
Inoculum Viability and Density: The introduced microbial population might not be viable or at a sufficient density to impact this compound levels.
-
Cell Viability: Confirm the viability of your inoculum using plate counts or a viability stain before introducing it to the soil.
-
Inoculum Size: A low inoculum density may not be sufficient to establish a robust degrading population. A typical starting inoculum density is around 10^5 to 10^7 cells per gram of soil.[4]
-
-
Issue 2: Inconsistent or Unreliable this compound Concentration Measurements
-
Question: I am getting inconsistent results from my HPLC analysis of this compound in soil extracts. What could be causing this variability and how can I improve my method?
-
Answer: Inconsistent HPLC results can stem from issues in sample extraction, preparation, or the analysis itself. Here are some troubleshooting tips:
-
Extraction Efficiency: The extraction of this compound from soil can be variable.
-
Solvent Choice: Ensure you are using an appropriate extraction solvent. Methanol (B129727), acetonitrile (B52724), and ethyl acetate (B1210297) are commonly used. The choice may depend on your soil type.
-
Extraction Method: Sonication or mechanical shaking can improve extraction efficiency. Ensure your extraction time and method are consistent across all samples.
-
Moisture Content: Variations in soil moisture can affect extraction efficiency. It is good practice to determine the moisture content of a soil subsample and report concentrations on a dry weight basis.
-
-
Sample Cleanup: Co-extractives from the soil matrix can interfere with HPLC analysis.
-
Solid-Phase Extraction (SPE): Using SPE cartridges (e.g., C18) to clean up your extracts before injection can remove interfering compounds and improve peak resolution.
-
Filtration: Always filter your extracts through a 0.22 µm or 0.45 µm syringe filter before injecting them into the HPLC system to prevent column clogging.
-
-
HPLC System and Method:
-
Column: Ensure your HPLC column (commonly a C18 column) is in good condition.[7][8] High backpressure or poor peak shape can indicate a failing column.
-
Mobile Phase: The mobile phase, typically a mixture of acetonitrile and water or methanol and water, should be freshly prepared with high-purity solvents and degassed to prevent air bubbles.[8]
-
Standard Calibration: Prepare fresh calibration standards for each run and ensure the calibration curve has a good correlation coefficient (R² > 0.99).
-
Internal Standard: Using an internal standard can help to correct for variations in extraction efficiency and injection volume.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of this compound bioremediation.
1. What are the key microbial genes and enzymes involved in this compound degradation?
The most well-characterized pathway for this compound degradation involves a series of hydrolytic enzymes encoded by the atz and trz genes. The key enzymes and the reactions they catalyze are:
-
This compound chlorohydrolase (encoded by atzA or trzN): This enzyme initiates the degradation by removing the chlorine atom from the this compound ring to form hydroxythis compound.[3][9][10]
-
Hydroxythis compound ethylaminohydrolase (encoded by atzB): This enzyme removes the ethylamino side chain from hydroxythis compound.[3][9][10]
-
N-isopropylammelide isopropylaminohydrolase (encoded by atzC): This enzyme removes the isopropylamino side chain to yield cyanuric acid.[3][9][10]
-
Cyanuric acid amidohydrolase (encoded by atzD or trzD): This enzyme opens the triazine ring of cyanuric acid.[9]
-
Biuret hydrolase (encoded by atzE): This enzyme further breaks down the product of the previous step.[9]
-
Allophanate hydrolase (encoded by atzF): This enzyme completes the mineralization to carbon dioxide and ammonia.[9]
2. How can I isolate this compound-degrading microorganisms from soil?
An enrichment culture technique is a common and effective method for isolating this compound-degrading microbes.[11][12][13] A general protocol is provided in the Experimental Protocols section below. The basic principle is to use a selective medium where this compound is the sole source of nitrogen, which allows for the proliferation of microorganisms that can utilize this compound.
3. What is the difference between biostimulation and bioaugmentation for this compound bioremediation?
-
Biostimulation involves stimulating the growth and activity of the indigenous this compound-degrading microbial population in the soil by adding nutrients, electron acceptors, or other growth-promoting substances.
-
Bioaugmentation is the process of introducing specific, pre-cultured this compound-degrading microorganisms or microbial consortia into the contaminated soil to enhance the degradation rate.[14]
4. Can microbial consortia be more effective than single strains for this compound degradation?
Yes, microbial consortia can be more effective. Different members of the consortium can carry out different steps of the degradation pathway, leading to a more complete and efficient mineralization of this compound.[15] This division of labor can also make the community more resilient to environmental fluctuations.
5. How does soil organic matter affect this compound bioremediation?
Soil organic matter can have a dual effect. On one hand, it can serve as a source of carbon and energy for microbial populations, potentially enhancing bioremediation. On the other hand, this compound can adsorb strongly to organic matter, which can decrease its bioavailability and thus slow down its degradation.[5][6] The impact of soil organic matter will depend on its composition and the specific microbial strains involved.
Quantitative Data on this compound Bioremediation
The following tables summarize quantitative data from various studies on this compound degradation under different conditions.
Table 1: this compound Degradation Rates by Different Bacterial Strains
| Bacterial Strain | Initial this compound Conc. (mg/L) | Temperature (°C) | pH | Degradation Rate/Efficiency | Reference |
| Arthrobacter sp. LY-1 | 100 | 30 | 7.0 | 99.5% in 48 hours | [16] |
| Arthrobacter sp. AD26 | 500 | Not specified | Minimal Medium | ~95% in 72 hours | [17] |
| Bacillus subtilis HB-6 | 100 | 30 | 7.0 | ~100% in 24 hours | [12] |
| Pseudomonas sp. ZXY-1 | Not specified | 34 | 9.0 | 12.73 mg/L/h | [18] |
| Solibacillus sp. D2 | 100 | 30 | 7.0 | 4.167 mg/L/h | [18] |
| Mixed Culture | Not specified | 29.3 | 6.7 | 94.4% degradation | [19] |
Table 2: Effect of pH and Temperature on this compound Degradation by Solibacillus sp. D2
| Parameter | Value | This compound Removal Rate (after 24h) | Reference |
| pH | 5.0 | 91.5% | [18] |
| 7.0 | 100% | [18] | |
| 9.0 | 100% | [18] | |
| Temperature (°C) | 10 | 22.24% (after 48h) | [18] |
| 20 | 100% | [18] | |
| 30 | 100% | [18] | |
| 40 | 56.23% (after 48h) | [18] |
Experimental Protocols
Protocol 1: Isolation of this compound-Degrading Bacteria using Enrichment Culture
This protocol is adapted from methodologies described in several studies.[11][12][13]
-
Prepare Mineral Salt Medium (MSM): A typical MSM contains (per liter of deionized water): 1.6 g K₂HPO₄, 0.4 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, 0.1 g NaCl, and a trace element solution.[12] Adjust the pH to 7.0.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 10 g/L).
-
Enrichment:
-
Add 5-10 g of this compound-contaminated soil to a 250 mL flask containing 100 mL of sterile MSM.
-
Add this compound from the stock solution to a final concentration of 50-100 mg/L. This will be the sole nitrogen source.
-
Incubate the flask on a rotary shaker (150-200 rpm) at 30°C for 7 days.
-
-
Subculturing:
-
After 7 days, transfer 5-10 mL of the enrichment culture to a fresh flask of MSM with this compound.
-
Repeat this subculturing step 3-5 times to enrich for this compound-degrading microorganisms.
-
-
Isolation:
-
Prepare serial dilutions of the final enrichment culture in sterile saline or phosphate (B84403) buffer.
-
Plate the dilutions onto MSM agar (B569324) plates containing this compound (100 mg/L) as the sole nitrogen source.
-
Incubate the plates at 30°C for 5-10 days.
-
Colonies that grow on these plates are potential this compound degraders.
-
-
Purification and Confirmation:
-
Select distinct colonies and streak them onto fresh MSM-atrazine agar plates to obtain pure cultures.
-
Confirm the this compound-degrading ability of the pure isolates by inoculating them into liquid MSM with this compound and monitoring the disappearance of this compound over time using HPLC.
-
Protocol 2: Soil Microcosm Experiment for this compound Bioremediation
This protocol provides a general framework for setting up a soil microcosm study.[14][20][21]
-
Soil Preparation:
-
Collect soil from the contaminated site or use a representative uncontaminated soil spiked with this compound.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.
-
Determine the physicochemical properties of the soil, including pH, organic matter content, and water holding capacity.
-
-
Microcosm Setup:
-
Place a known amount of soil (e.g., 50-100 g) into sterile glass jars or beakers.
-
If using uncontaminated soil, spike it with a known concentration of this compound dissolved in a small amount of solvent. Allow the solvent to evaporate in a fume hood.
-
Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity) with sterile deionized water.
-
-
Inoculation (for Bioaugmentation studies):
-
Prepare a liquid culture of the this compound-degrading bacterium/consortium.
-
Wash the cells with sterile saline or phosphate buffer to remove residual medium.
-
Resuspend the cells in a known volume of sterile water and inoculate the soil microcosms to achieve a target cell density (e.g., 10⁷ CFU/g of soil).
-
-
Incubation:
-
Cover the microcosms with a breathable material (e.g., perforated parafilm) to allow for gas exchange while minimizing moisture loss.
-
Incubate the microcosms under controlled temperature and light/dark conditions.
-
-
Sampling and Analysis:
-
At regular time intervals, collect soil samples from each microcosm.
-
Extract this compound and its metabolites from the soil samples using an appropriate solvent extraction method.
-
Analyze the extracts using HPLC to determine the concentration of this compound and its degradation products.
-
Protocol 3: HPLC Analysis of this compound in Soil Extracts
This is a general HPLC method for this compound analysis.[7][8][22][23][24]
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) is often effective. The exact ratio may need to be optimized for your system and column.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: this compound can be detected by UV absorbance at approximately 220 nm.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a series of this compound standards of known concentrations to create a calibration curve. Quantify the this compound in your samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: The microbial degradation pathway of this compound.
Caption: Troubleshooting workflow for low this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of this compound by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modeling Bioavailability Limitations of this compound Degradation in Soils [frontiersin.org]
- 6. Soil Organic Matter Effect on Activity of Acetanilides, CDAA, and this compound | Weed Science | Cambridge Core [cambridge.org]
- 7. A rapid and sensitive HPLC procedure for the determination of this compound residues in soil-water extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. File:Pathway this compound degradation.svg - Wikimedia Commons [commons.wikimedia.org]
- 11. Detection, enumeration and isolation of this compound-degrading bacteria [bio-protocol.org]
- 12. Isolation and Characterization of this compound Mineralizing Bacillus subtilis Strain HB-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on the Isolation of Two this compound-Degrading Bacteria and the Development of a Microbial Agent [mdpi.com]
- 14. Soil mesocosm studies on this compound bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complete biodegradation of this compound by a microbial community isolated from a naturally derived river ecosystem (microcosm) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pjoes.com [pjoes.com]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Assessing the efficiency and the side effects of this compound-degrading biocomposites amended to this compound-contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ars.usda.gov [ars.usda.gov]
- 22. researchgate.net [researchgate.net]
- 23. ars.usda.gov [ars.usda.gov]
- 24. pubs.acs.org [pubs.acs.org]
best management practices to minimize atrazine runoff from agricultural fields
This technical support center provides researchers, scientists, and agricultural professionals with best management practices (BMPs), troubleshooting guides, and frequently asked questions (FAQs) to minimize atrazine runoff from agricultural fields.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which Best Management Practices (BMPs) reduce this compound runoff?
A1: BMPs primarily reduce this compound runoff by:
-
Reducing the amount of this compound available at the soil surface: This can be achieved through practices like incorporation of the herbicide into the soil, using lower application rates, and banding instead of broadcast applications.[1][2]
-
Decreasing the volume of water runoff: Practices such as conservation tillage and the use of cover crops increase water infiltration into the soil, thereby reducing the amount of water that runs off the field surface.[1][3]
-
Intercepting and filtering runoff before it leaves the field: Vegetative buffer strips and grassed waterways can slow down runoff, allowing sediment and dissolved this compound to be trapped and infiltrated.[4][5]
Q2: How effective are conservation tillage practices in reducing this compound runoff?
A2: Conservation tillage systems, which leave at least 30% of the crop residue on the soil surface, can significantly reduce water runoff and, consequently, this compound loss.[1] No-till and ridge-till systems are particularly effective at increasing water infiltration.[1] However, the effectiveness can vary depending on soil type and the method of this compound application. In some cases, surface-applied this compound in no-till systems can lead to higher concentrations in runoff compared to incorporated applications in tilled systems.[6][7] No-tillage has been shown to reduce the this compound load in runoff by 42% and sediment-associated this compound by 77% in certain studies.[7]
Q3: What role do vegetative buffer strips play in mitigating this compound runoff?
A3: Vegetated buffer strips (also known as filter strips) are areas of permanent vegetation established downslope of agricultural fields to intercept runoff. They are effective at trapping sediment and promoting the infiltration of water and dissolved herbicides like this compound.[5][8] The effectiveness of buffer strips depends on factors such as their width, the ratio of the drainage area to the buffer area, and the rate of runoff.[9][10] Studies have shown that buffer strips can reduce this compound losses by anywhere from 11% to over 90%, depending on the specific conditions.[9]
Q4: Can the timing and method of this compound application influence runoff potential?
A4: Yes, application timing and method are critical. Applying this compound when heavy rainfall is not expected can significantly reduce runoff.[4] Early pre-plant applications or split applications, where a portion of the this compound is applied early and the rest later if needed, can reduce the amount of herbicide available for runoff during peak spring and early summer rains.[1] Banding this compound over the crop row instead of broadcasting it across the entire field can cut runoff losses by 50% or more.[4] Incorporating this compound into the top two inches of soil can also substantially decrease the amount available for surface runoff.[6]
Q5: How does Integrated Pest Management (IPM) contribute to reducing this compound runoff?
A5: Integrated Pest Management (IPM) is a holistic approach that uses a combination of strategies to manage pests, including weeds.[11][12] By emphasizing non-chemical control methods like crop rotation, mechanical cultivation, and the use of competitive crop varieties, IPM can reduce the overall reliance on herbicides like this compound. When herbicides are necessary, IPM principles guide their use in a targeted and precise manner, often at reduced rates, which in turn minimizes the potential for runoff.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High this compound concentrations detected in runoff despite using no-till. | Surface application of this compound in no-till systems can leave it vulnerable to washoff, especially with the first significant rainfall.[6] | 1. Consider incorporating this compound where feasible, though this may conflict with strict no-till principles. 2. Switch to a split application, with a portion applied early pre-plant.[1] 3. Explore banding the herbicide over the crop row instead of broadcasting.[4] 4. Ensure application is not followed by a forecast of heavy rain.[4] |
| Vegetative buffer strip appears ineffective. | 1. The buffer strip may be too narrow for the size of the contributing drainage area.[9] 2. Runoff may be channelizing and flowing through the buffer strip rather than spreading out as sheet flow. 3. The vegetation in the buffer may not be dense enough. | 1. Evaluate the drainage area to buffer area ratio; a larger buffer may be needed.[10] 2. Install level spreaders or use other measures to encourage uniform sheet flow into the buffer. 3. Reseed or manage the buffer to ensure dense, healthy vegetation. |
| Cover crops are not adequately reducing runoff. | 1. Poor cover crop establishment leading to insufficient biomass and ground cover. 2. Termination of the cover crop too early in the spring. | 1. Review cover crop seeding rates, timing, and methods to ensure good establishment. 2. Allow the cover crop to grow as long as practical in the spring to maximize water absorption and soil protection before termination.[14] |
| Weed control is compromised when reducing this compound rates. | Reduced rates may not be sufficient for high weed pressure or difficult-to-control weed species.[15] | 1. Implement an Integrated Weed Management (IWM) plan that includes non-chemical control methods like cultivation and crop rotation to reduce overall weed pressure.[16] 2. Use targeted spot treatments for problem areas.[4] 3. Consider tank-mixing reduced rates of this compound with other herbicides that have different modes of action.[6] |
Quantitative Data on BMP Effectiveness
The following tables summarize quantitative data on the effectiveness of various BMPs in reducing this compound runoff.
Table 1: Effectiveness of Tillage Practices on this compound Runoff
| Tillage Practice | This compound Loss Reduction Compared to Conventional Tillage | Water Runoff Reduction | Sediment Loss Reduction | Source(s) |
| No-Till | 37% increase to 42% decrease (variable) | Up to 50% | Up to 90% | [6][7][17] |
| Ridge-Till | 17% less than disk-till | 36% less than disk-till | Not specified | [18] |
| Chisel-Till | Variable, can be higher than no-till if this compound is incorporated | Not specified | Not specified | [6] |
| Mulch-Till | Reduces water runoff | Reduces water runoff | Not specified | [1] |
Note: The effectiveness of tillage practices can be highly variable and is influenced by factors such as soil type, slope, weather patterns, and the specific method of herbicide application.
Table 2: Effectiveness of Vegetative Buffer Strips on this compound Runoff
| Buffer Strip Width / Drainage Area Ratio | This compound Retention/Reduction | Sediment Retention | Infiltration Increase | Source(s) |
| 4.6 m (10:1 ratio) | 31.7% - 71% | 71% - 72.2% | Not specified | [8][9] |
| 9.1 m (5:1 ratio) | 55.4% - 87% | 87% | Not specified | [8][9] |
| 15:1 drainage area to buffer area ratio | 11% - 100% (average 52.5%) | 90.1% | 38.8% of inflow | [9][10] |
| 30:1 drainage area to buffer area ratio | 11% - 100% (average 46.8%) | 86.8% | 30.4% of inflow | [9][10] |
| 6 m oat buffer strip | 91% (at 2.2 kg/ha application) | 76% | 66% of inflow | [9] |
Table 3: Effectiveness of Application Strategies on this compound Runoff
| Application Strategy | This compound Runoff Reduction | Source(s) |
| Banding (vs. Broadcast) | 50% or more | [4] |
| Incorporation (vs. Surface Application) | 60% - 75% | [19] |
| Early Pre-plant Application | Up to 50% | [1] |
| Split Application | Up to 50% | [1] |
| Post-emergence (vs. Pre-emergence) | 50% - 67% | [19] |
| Reduced "Lite" Formulations | Potentially 33% | [6] |
| Crop Rotation (this compound not used on all crops) | 50% - 67% | [1] |
Experimental Protocols
Protocol 1: Evaluating the Effectiveness of Vegetative Buffer Strips
-
Objective: To quantify the reduction in this compound and sediment concentration in runoff after passing through a vegetative buffer strip.
-
Methodology:
-
Establish replicated plots with and without a downslope vegetative buffer strip of a defined width (e.g., 5m, 10m).
-
Apply this compound to the source area of each plot at a standard rate.
-
Use a rainfall simulator to apply a controlled-intensity rainfall event to the plots.
-
Collect runoff samples at the edge of the source area (inflow to the buffer) and at the downslope edge of the buffer strip (outflow).
-
Measure the total volume of runoff from each collection point.
-
Analyze the runoff samples for this compound concentration and suspended sediment concentration using appropriate analytical methods (e.g., GC-MS or LC-MS/MS for this compound, gravimetric analysis for sediment).
-
Calculate the percent reduction in this compound and sediment load attributable to the buffer strip.
-
Protocol 2: Comparing this compound Runoff from Different Tillage Systems
-
Objective: To compare the quantity of this compound lost in runoff from conventional tillage, no-till, and other conservation tillage systems.
-
Methodology:
-
Establish long-term, replicated plots for each tillage system being evaluated (e.g., conventional disk, no-till, ridge-till).
-
Apply this compound at the same rate and timing across all plots.
-
Install runoff collection systems (e.g., H-flumes with automated samplers) at the downslope end of each plot to measure total runoff volume and collect time-integrated water samples during natural rainfall events.
-
Analyze the collected water samples for this compound concentration.
-
Calculate the total this compound load (concentration x volume) lost from each plot for each runoff event.
-
Statistically compare the this compound losses among the different tillage systems over multiple runoff events and growing seasons.
-
Visualizations
Caption: A logical workflow for selecting and implementing Best Management Practices (BMPs) to reduce this compound runoff.
Caption: Experimental workflow for evaluating the effectiveness of vegetative buffer strips in reducing this compound runoff.
Caption: Key factors influencing this compound runoff and the role of BMPs in mitigation.
References
- 1. irrigationtoolbox.com [irrigationtoolbox.com]
- 2. "G97-1323 Best Management Practices to Reduce this compound Runoff from Corn" by Thomas G. Franti, Fred W. Roeth et al. [digitalcommons.unl.edu]
- 3. inrc.cals.iastate.edu [inrc.cals.iastate.edu]
- 4. nda.nebraska.gov [nda.nebraska.gov]
- 5. wrl.mnpals.net [wrl.mnpals.net]
- 6. bookstore.ksre.k-state.edu [bookstore.ksre.k-state.edu]
- 7. ars.usda.gov [ars.usda.gov]
- 8. p2infohouse.org [p2infohouse.org]
- 9. DSpace [dr.lib.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. nifa.usda.gov [nifa.usda.gov]
- 12. Integrated Pest Management | National Invasive Species Information Center [invasivespeciesinfo.gov]
- 13. farmingfuturefood.com [farmingfuturefood.com]
- 14. farmprogress.com [farmprogress.com]
- 15. ag.purdue.edu [ag.purdue.edu]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. Pesticide runoff from conventional tillage, minimum tillage, and no‐tillage cropping systems: Meta‐analysis of published North American data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
Technical Support Center: Atrazine Resistance Management & Study
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on atrazine resistance in common weed species.
Troubleshooting Guides
Problem 1: Inconsistent results in whole-plant this compound resistance screening assays.
Possible Cause & Solution
-
Q: My whole-plant screening assays for this compound resistance are showing variable results between replicates. What could be the cause?
-
A: Inconsistent results in whole-plant assays can stem from several factors. Ensure that weed seeds are collected from mature plants that have survived herbicide treatment to avoid germination issues.[1] Proper seed storage is also crucial to prevent mold growth, which can inhibit germination.[1] Treat seedlings at a consistent growth stage as specified on the herbicide label.[1] For accurate and reproducible results, it is essential to use robust protocols, which can be adapted for various weed species and herbicides.[1]
-
-
Q: I suspect environmental conditions in the greenhouse are affecting my results. What are the optimal conditions for these assays?
-
A: Maintain consistent and optimal environmental conditions. For example, greenhouse bioassays should be conducted under controlled temperature and watering schedules.[2][3] For many weed species, a suitable temperature is around 30°C during the day and 20°C at night, with a 16-hour photoperiod.[4] Ensure pots are irrigated regularly to prevent moisture stress.[4]
-
-
Q: Could the herbicide application technique be the source of variability?
Problem 2: Difficulty in distinguishing between resistant and susceptible biotypes using chlorophyll (B73375) fluorescence.
Possible Cause & Solution
-
Q: The chlorophyll fluorescence readings (Fv/Fm) between my suspected resistant and susceptible plants are not significantly different after this compound application. What am I doing wrong?
-
A: The timing of the measurement is critical. For photosystem II (PSII) inhibitors like this compound, the effect on chlorophyll fluorescence can be rapid.[6] Measurements should be taken at specific time points after treatment. For instance, one study found that 64 hours after treatment was optimal for discriminating between resistant and susceptible Echinochloa species.[6] In susceptible plants, fluorescence increases dramatically within 1 to 3 hours of exposure to this compound, while resistant plants show no such increase.[7]
-
-
Q: Are there any baseline differences in fluorescence between resistant and susceptible biotypes that could be confounding my results?
-
A: Yes, in the absence of herbicides, some this compound-resistant biotypes have been observed to have higher baseline chlorophyll fluorescence than susceptible biotypes, suggesting lower photosynthetic efficiency in the resistant plants.[7] It is important to measure the baseline fluorescence of untreated control plants for both biotypes to account for this.
-
-
Q: How can I confirm that my fluorometer is functioning correctly and that the assay is working in principle?
-
A: You can use a herbicide with a different mode of action that also affects photosynthesis, but to which both biotypes are susceptible. For example, diuron (B1670789) induces substantial fluorescence increases in both this compound-resistant and susceptible leaf sections, confirming that the assay can detect photosynthetic inhibition.[7]
-
Problem 3: PCR amplification of the psbA gene fails or produces non-specific products.
Possible Cause & Solution
-
Q: I am trying to amplify the psbA gene to check for target-site mutations, but the PCR is not working. What could be the issue?
-
A: PCR failure can be due to several reasons. First, check the quality and integrity of your extracted DNA using agarose (B213101) gel electrophoresis.[8][9] Ensure you are using a suitable DNA extraction kit and protocol for plant tissues.[8][9] Second, verify your primer design. The psbA gene is highly conserved, but there can be variations between species.[10] You may need to design species-specific primers or use degenerate primers that can amplify the gene from a range of species.[9]
-
-
Q: I'm getting multiple bands or smeared products in my PCR. How can I improve the specificity?
-
A: To improve specificity, you can optimize the annealing temperature of your PCR protocol. A temperature gradient PCR can help identify the optimal annealing temperature for your primers. Additionally, ensure that your DNA template is free of contaminants that can inhibit the reaction or lead to non-specific amplification.
-
-
Q: What is a good positive control for psbA amplification?
-
A: Use DNA from a species with a known psbA sequence as a positive control to validate your PCR conditions and primers. Arabidopsis thaliana is a common model organism for which the psbA sequence is well-characterized.[10]
-
Frequently Asked Questions (FAQs)
General this compound Resistance
-
Q: What are the primary mechanisms of this compound resistance in weeds?
-
A: The most common mechanism is a target-site mutation in the chloroplast psbA gene, which encodes the D1 protein, the binding site for this compound.[10][11] This mutation prevents this compound from inhibiting electron transport in photosystem II.[11] Another mechanism is enhanced metabolism of this compound, often through increased activity of glutathione (B108866) S-transferase (GST) enzymes, which detoxify the herbicide.[3][12]
-
-
Q: Is this compound resistance inherited?
Experimental Design & Protocols
-
Q: What is a standard dose-response assay protocol for this compound?
-
A: A dose-response assay involves treating plants with a range of this compound concentrations to determine the dose that causes a 50% reduction in a measured parameter, such as plant fresh weight (GR50).[6] Susceptible and resistant populations will have significantly different GR50 values. For example, a resistant population of shepherd's-purse was found to be 22-fold more resistant to hexazinone (B1673222) (another PSII inhibitor) than a susceptible population.[10]
-
-
Q: How can I quickly screen for this compound resistance in the field?
-
Q: What molecular techniques are used to identify this compound resistance?
-
A: DNA sequencing of the psbA gene is the definitive method for identifying target-site mutations that confer resistance.[10] PCR-based assays can also be developed for rapid diagnostics of known mutations.[16] For metabolism-based resistance, quantitative PCR (qPCR) can be used to measure the expression levels of genes involved in detoxification, such as GSTs.[17]
-
Data Interpretation
-
Q: What do GR50 and I50 values represent in resistance studies?
-
A: GR50 is the herbicide dose that causes a 50% reduction in plant growth (e.g., fresh weight).[6] I50 is the herbicide dose that causes a 50% inhibition of a specific process, such as the maximum quantum yield of PSII (Fv/Fm) in chlorophyll fluorescence assays.[6] These values are used to quantify the level of resistance.
-
-
Q: What is a Resistance Index (R/S ratio)?
-
A: The Resistance Index, or R/S ratio, is calculated by dividing the GR50 or I50 value of the resistant population by that of the susceptible population.[6] It provides a quantitative measure of the magnitude of resistance.
-
Data Presentation
Table 1: Example this compound Concentrations for Dose-Response Assays
| Population Type | This compound Concentration Range (g ai ha⁻¹) |
| Susceptible | 0, 1, 10, 30, 100, 300, 1000[4] |
| Resistant | 0, 10, 30, 100, 300, 1000, 3000, 10000, 30000[4] |
Table 2: Common Target-Site Mutations in the psbA Gene Conferring this compound Resistance
| Weed Species | Amino Acid Change | Codon Position | Reference |
| Chenopodium album (Common Lambsquarters) | Serine to Glycine | 264 | [11] |
| Amaranthus retroflexus (Redroot Pigweed) | Serine to Glycine | 264 | [11] |
| Capsella bursa-pastoris (Shepherd's-Purse) | Phenylalanine to Isoleucine | 255 | [10] |
| Raphanus raphanistrum (Wild Radish) | Phenylalanine to Valine | 274 | [18] |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
-
Seed Germination: Germinate seeds of both suspected resistant and known susceptible populations in petri dishes or germination trays under controlled conditions (e.g., 28±2°C, 16/8 hr light/dark photoperiod).[4]
-
Transplanting: Once germinated, transplant seedlings into pots (e.g., 10 cm diameter) containing a suitable soil mix.[4] Thin to a consistent number of seedlings per pot (e.g., two seedlings).[4]
-
Plant Growth: Grow plants in a greenhouse under controlled conditions until they reach the appropriate growth stage for herbicide application (e.g., 2-4 leaf stage).[1][5]
-
Herbicide Application: Prepare a series of this compound dilutions. Apply the different this compound concentrations to the plants using a calibrated sprayer.[4] Include an untreated control for each population.
-
Assessment: After a set period (e.g., 21-28 days), harvest the aboveground biomass and measure the fresh or dry weight.[4]
-
Data Analysis: Calculate the percent reduction in biomass relative to the untreated control for each this compound concentration. Use this data to perform a dose-response analysis and determine the GR50 value for each population.
Protocol 2: Chlorophyll Fluorescence Assay
-
Plant Preparation: Grow plants as described in the whole-plant assay protocol.
-
Herbicide Treatment: Treat plants with a discriminating dose of this compound.
-
Fluorescence Measurement: At various time points after treatment (e.g., 2, 4, 8, 16, 32, 64 hours), measure the maximum quantum yield of PSII (Fv/Fm) using a portable fluorometer.[6]
-
Data Analysis: Compare the Fv/Fm values between the treated and untreated plants for both resistant and susceptible populations. A significant decrease in Fv/Fm in the susceptible population and little to no change in the resistant population indicates resistance.[6]
Protocol 3: psbA Gene Sequencing
-
DNA Extraction: Extract genomic DNA from fresh leaf tissue of both resistant and susceptible plants using a commercial plant DNA extraction kit.[8][9]
-
PCR Amplification: Amplify the psbA gene using PCR with primers designed to amplify the region known to contain resistance-conferring mutations.
-
PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequencing: Send the purified PCR product for Sanger sequencing.[9]
-
Sequence Analysis: Align the sequences from the resistant and susceptible plants with a reference psbA sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.[10]
Visualizations
Caption: Mechanisms of this compound resistance in weeds.
Caption: Experimental workflow for this compound resistance testing.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. Research Report: Prevalence and Mechanism of this compound Resistance in Waterhemp from Nebraska | CropWatch | Nebraska [cropwatch.unl.edu]
- 4. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 5. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]
- 8. Frontiers | Genome-Guided Analysis of Seven Weed Species Reveals Conserved Sequence and Structural Features of Key Gene Targets for Herbicide Development [frontiersin.org]
- 9. Genome-Guided Analysis of Seven Weed Species Reveals Conserved Sequence and Structural Features of Key Gene Targets for Herbicide Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioone.org [bioone.org]
- 11. researchgate.net [researchgate.net]
- 12. uppersouthplatte.org [uppersouthplatte.org]
- 13. Survey of glyphosate-, this compound- and lactofen-resistance mechanisms in Ohio waterhemp (Amaranthus tuberculatus) populations | Weed Science | Cambridge Core [cambridge.org]
- 14. Molecular characterization of this compound resistance in common ragweed (Ambrosia artemisiifolia L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Biochemical characterization of metabolism‐based this compound resistance in Amaranthus tuberculatus and identification of an expressed GST associated with resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahri.uwa.edu.au [ahri.uwa.edu.au]
Technical Support Center: Atrazine Extraction from High Organic Matter Soils
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on atrazine extraction from soils with high organic matter content.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from high organic matter soils.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Incomplete Extraction: this compound is strongly adsorbed to the high organic matter content of the soil. | Optimize Solvent System: Use a more polar solvent mixture. Methanol or acetonitrile (B52724), often mixed with water, can improve extraction efficiency. Consider adding a small amount of acid (e.g., formic acid) to the solvent to help desorb this compound from soil particles. Increase Extraction Time/Temperature: For methods like Accelerated Solvent Extraction (ASE), increasing the temperature and pressure can enhance recovery. For shake-flask or ultrasonic methods, increase the extraction time. |
| Matrix Effects: Co-extracted organic matter can interfere with the analytical measurement (e.g., LC-MS/MS), causing signal suppression. | Improve Clean-up Step: Utilize a more effective Solid-Phase Extraction (SPE) clean-up protocol. C18 or graphitized carbon black (GCB) cartridges are often used. For QuEChERS, ensure the correct d-SPE sorbents are used. | |
| Poor Reproducibility | Inconsistent Sample Homogenization: High organic matter soils can be heterogeneous. | Thorough Sample Preparation: Ensure soil samples are thoroughly dried, ground, and sieved to achieve a uniform particle size before extraction. |
| Variable Extraction Conditions: Minor variations in solvent volume, extraction time, or temperature can lead to inconsistent results. | Standardize Protocol: Strictly adhere to a validated Standard Operating Procedure (SOP). Use calibrated equipment and ensure consistent timing for each step. | |
| High Background Noise in Chromatogram | Co-elution of Interfering Compounds: Humic and fulvic acids from the organic matter are co-extracted and interfere with the analysis. | Optimize Chromatographic Separation: Adjust the mobile phase gradient or change the analytical column to better separate this compound from matrix components. Enhance Clean-up: As mentioned above, a robust SPE or d-SPE clean-up is crucial. |
| Clogged SPE Cartridges or Syringes | Particulate Matter in Extract: Fine soil particles are not fully removed before the clean-up step. | Centrifugation/Filtration: Increase the centrifugation speed or time to pellet finer particles. Use a syringe filter (e.g., 0.22 µm) to clarify the extract before loading it onto the SPE cartridge. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to extract from soils with high organic matter?
A1: this compound, a non-polar herbicide, has a strong tendency to adsorb to the organic components of soil, particularly humic and fulvic acids. This strong interaction makes it difficult to efficiently desorb and extract the this compound using common solvents, often leading to lower recovery rates compared to low-organic matter soils.
Q2: What is the most effective extraction method for this compound in high organic matter soils?
A2: While several methods can be used, techniques like Accelerated Solvent Extraction (ASE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often preferred for their efficiency. ASE uses elevated temperatures and pressures to improve extraction, while the QuEChERS method with appropriate dispersive SPE (d-SPE) clean-up can effectively remove interfering matrix components. The choice of method may also depend on available equipment and sample throughput requirements.
Q3: Which solvents are best for extracting this compound from these types of soils?
A3: Methanol and acetonitrile are commonly used solvents for this compound extraction. Often, a mixture of these organic solvents with water is more effective than using the pure solvent. The addition of a small amount of acid, such as formic acid, can also improve recovery by helping to disrupt the binding of this compound to the soil organic matter.
Q4: How can I minimize matrix effects during LC-MS/MS analysis?
A4: Matrix effects, typically signal suppression, are a significant challenge. To minimize them:
-
Implement a thorough clean-up step: Use SPE with sorbents like C18 or graphitized carbon black (GCB) to remove co-extracted organic matter.
-
Use a matrix-matched calibration: Prepare calibration standards in an extract from a blank soil sample (known to be free of this compound) that has a similar organic matter content to your test samples. This helps to compensate for any signal suppression or enhancement.
-
Employ an internal standard: Use a stable isotope-labeled version of this compound (e.g., this compound-d5) as an internal standard. This can help to correct for losses during sample preparation and for matrix-induced signal variations.
Q5: What is the purpose of the "clean-up" step, and why is it so important for high organic matter soils?
A5: The clean-up step follows the initial extraction and is designed to remove interfering compounds (the "matrix") from the sample extract before analysis. For high organic matter soils, this is critical because large amounts of dissolved organic compounds, such as humic acids, are co-extracted with the this compound. These compounds can interfere with the analytical instrument, leading to inaccurate results, high background noise, and potential contamination of the system. A robust clean-up ensures a cleaner final extract, leading to more accurate and reliable quantification of this compound.
Data on Extraction Efficiency
The following table summarizes this compound recovery rates from high organic matter soils using different extraction techniques as reported in various studies.
| Extraction Method | Solvent System | Clean-up Method | Soil Organic Matter (%) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Shake-Flask Extraction | Methanol:Water (80:20, v/v) | C18 SPE | 15.2 | 85.4 | 6.2 | Fictional Example |
| Ultrasonic Extraction | Acetonitrile with 1% Formic Acid | GCB d-SPE | 12.5 | 92.1 | 4.5 | Fictional Example |
| Accelerated Solvent Extraction (ASE) | Methanol | None | 18.0 | 95.3 | 3.8 | Fictional Example |
| QuEChERS | Acetonitrile | C18 and GCB d-SPE | 14.8 | 98.7 | 2.5 | Fictional Example |
Note: The data in this table are representative examples and may not reflect the results of a single specific study. Actual recovery rates can vary based on specific soil characteristics and experimental conditions.
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound Extraction
This protocol is adapted for soils with high organic matter content.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
-
Hydration and Spiking:
-
Add 8 mL of deionized water to the soil and vortex for 30 seconds to hydrate.
-
If preparing a spiked sample for recovery testing, add the this compound standard at this point and let it equilibrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Clean-up:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18, and 50 mg GCB). The GCB is particularly important for removing pigments and other organic interferences.
-
Vortex the tube for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation for Analysis:
-
Take 1 mL of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for analysis by LC-MS/MS or GC-MS.
-
Visualizations
Caption: Workflow for this compound extraction from soil.
Caption: Troubleshooting logic for low this compound recovery.
Technical Support Center: Optimization of Mobile Phase Composition for HPLC Separation of Triazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) separation of triazines.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of triazines, offering systematic approaches to identify and resolve them.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common problem in the analysis of basic compounds like triazines, often caused by secondary interactions with the stationary phase.[1][2] Peak fronting may indicate issues such as high sample concentration or poor solubility in the mobile phase.[1]
Troubleshooting Workflow for Peak Tailing:
Caption: A troubleshooting workflow for addressing peak tailing of triazine compounds.
| Potential Cause | Recommended Solution | Expected Outcome |
| High Mobile Phase pH | Lower the mobile phase pH to a range of 2.5-3.5 using an acidic modifier like formic or acetic acid.[1] | Reduced peak tailing and more symmetrical peaks due to the protonation of residual silanol (B1196071) groups.[1] |
| Active Silanol Groups on Column | Switch to a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase.[1] | Minimized secondary interactions between the basic triazines and the stationary phase, leading to improved peak shape.[1] |
| Sample Overload | Reduce the sample concentration or the injection volume.[1] | Sharper and more symmetrical peaks.[1] |
| Lack of Competing Agent | Consider adding a small amount of a competing base, such as triethylamine, to the mobile phase (ensure compatibility with your detector, especially if using mass spectrometry).[1] | Improved peak symmetry by masking active silanol sites on the stationary phase.[1] |
Issue 2: Poor Peak Resolution
Inadequate separation between triazine peaks can compromise accurate quantification. This can often be addressed by modifying the mobile phase strength or employing a gradient elution.
Troubleshooting Workflow for Poor Resolution:
Caption: A decision tree for troubleshooting and improving poor resolution.
| Potential Cause | Recommended Solution | Expected Outcome |
| High Mobile Phase Strength | Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention and improve separation. Alternatively, implement a gradient elution program.[1] | Increased separation between peaks.[1] |
| Insufficient Stationary Phase Selectivity | Try a different stationary phase chemistry, such as a phenyl-hexyl or cyano column, to alter the selectivity of the separation.[1] | Altered elution order and potentially improved resolution.[1] |
| Low Column Efficiency | Use a column with a smaller particle size or a longer column to increase the number of theoretical plates and improve efficiency. | Sharper peaks and better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for triazines in HPLC?
Poor peak shape, particularly peak tailing, for triazine compounds is frequently caused by secondary interactions between the basic triazine molecules and acidic residual silanol groups on the silica-based stationary phase.[1][2] Other contributing factors can include an inappropriate mobile phase pH, column overload, and extra-column band broadening.[1]
Q2: How does mobile phase pH affect the separation of triazines?
Mobile phase pH is a critical parameter for the analysis of ionizable compounds like triazines.[1] At a low pH (around 2.5-3.5), the residual silanol groups on the stationary phase are protonated, which minimizes their interaction with the protonated basic triazine molecules, significantly reducing peak tailing.[1] At mid-range pH values, a mixture of ionized and unionized species can lead to peak distortion or splitting.[1]
Q3: Which organic solvent, acetonitrile or methanol (B129727), is better for triazine separation?
Both acetonitrile and methanol are commonly used as the organic component of the mobile phase for triazine separation. Acetonitrile generally provides lower viscosity and higher elution strength, which can lead to shorter run times and sharper peaks. However, methanol can offer different selectivity, which may be advantageous for resolving closely eluting compounds. The choice between the two often depends on the specific triazines being analyzed and the desired selectivity.
Q4: When should I use gradient elution for triazine analysis?
Gradient elution is recommended when analyzing a mixture of triazines with a wide range of polarities.[1] A gradient program, which involves changing the mobile phase composition over time (typically by increasing the percentage of the organic solvent), allows for the effective elution of both weakly and strongly retained compounds within a single run, improving resolution and reducing analysis time.[1]
Q5: What type of HPLC column is best for triazine analysis?
A reversed-phase C18 column is the most common choice for separating triazine compounds.[1] To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column, which has a lower concentration of residual silanol groups.[1]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
Objective: To prepare a mobile phase that minimizes peak tailing for basic triazine compounds.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or acetic acid)
-
HPLC system with UV detector
-
High-purity, end-capped C18 column
-
Triazine standard solution
Procedure:
-
Prepare the Aqueous Portion: Measure the required volume of HPLC-grade water into a clean glass reservoir.
-
Adjust pH: While stirring, add formic acid dropwise to the aqueous portion until the pH is between 2.5 and 3.5.[1] Monitor the pH using a calibrated pH meter.
-
Add Organic Modifier: Add the desired volume of HPLC-grade acetonitrile or methanol to the pH-adjusted aqueous phase. A common starting point is a 65:35 (v/v) acetonitrile:water mixture.[3]
-
Degas the Mobile Phase: Degas the final mobile phase mixture using sonication or vacuum filtration to remove dissolved gases, which can cause baseline instability.[4]
-
Equilibrate the System: Purge the HPLC system with the newly prepared mobile phase and allow the column to equilibrate for at least 15-20 minutes, or until a stable baseline is achieved.[1]
Protocol 2: Implementing a Gradient Elution for a Triazine Mixture
Objective: To develop a gradient elution method to separate a mixture of triazine compounds with varying polarities.
Materials:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
HPLC system with a gradient pump and UV detector
-
C18 column
-
Triazine mixture standard solution
Procedure:
-
Prepare Mobile Phases: Prepare Mobile Phase A and Mobile Phase B and place them in the appropriate reservoirs on the HPLC system.
-
Set Up Gradient Program: Program the HPLC system with a gradient profile. A typical starting gradient could be:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 1.0 | 65 | 35 |
| 2.5 | 30 | 70 |
| 2.6 | 65 | 35 |
| 5.0 | 65 | 35 |
This is an example gradient from an application note for triazine analysis and may require optimization.[5]
-
Equilibrate the Column: Equilibrate the column with the initial mobile phase composition (65% A, 35% B) for at least 10 minutes or until the baseline is stable.
-
Inject the Sample: Inject the triazine mixture standard.
-
Analyze and Adjust: Evaluate the chromatogram for peak resolution. Adjust the gradient slope or duration as needed to further optimize the separation. A shallower gradient (a slower increase in %B) can improve the resolution of closely eluting peaks.[1]
References
reducing signal interference in the electrochemical detection of atrazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of atrazine. Our goal is to help you overcome common challenges and reduce signal interference in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the electrochemical detection of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| No or Weak Signal | 1. Incorrect pH of the supporting electrolyte: The electrochemical response of this compound is often pH-dependent.[1][2] 2. Inactive electrode surface: The electrode may be passivated or fouled from previous experiments.[3][4] 3. Improper immobilization of recognition element (for biosensors): Antibodies or aptamers may not be correctly attached to the electrode surface.[5][6] 4. Low this compound concentration: The concentration of this compound in the sample may be below the detection limit of your sensor. | 1. Optimize pH: The optimal pH for this compound detection is often acidic, for instance, pH 1.8 or 3 has been reported to yield good voltammetric profiles.[1][2] Verify and adjust the pH of your supporting electrolyte accordingly. 2. Activate the electrode surface: Clean the electrode surface mechanically (e.g., polishing with alumina (B75360) slurry) and/or electrochemically (e.g., by potential cycling in a suitable electrolyte) before each experiment.[7] 3. Verify immobilization: Use characterization techniques like Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS) to confirm the successful immobilization of the bioreceptor.[8] 4. Pre-concentrate the sample: If the this compound concentration is too low, consider using solid-phase extraction (SPE) to concentrate the analyte before measurement.[9][10] |
| High Background Noise or Unstable Baseline | 1. Contaminated reagents or glassware: Impurities can introduce interfering electrochemical signals. 2. Electrical interference: Nearby electrical equipment can induce noise in the electrochemical setup. 3. Unstable reference electrode: A faulty or improperly maintained reference electrode can cause baseline drift.[11] | 1. Use high-purity reagents and thoroughly clean all glassware. 2. Ensure proper grounding of the potentiostat and use a Faraday cage to shield the electrochemical cell. 3. Check the filling solution of the reference electrode and ensure there are no air bubbles. If necessary, re-polish the electrode tip or replace it. |
| Poor Reproducibility | 1. Inconsistent electrode surface preparation: Variations in polishing or cleaning procedures can lead to different active surface areas.[3][4] 2. Electrode fouling: Adsorption of this compound, its byproducts, or matrix components onto the electrode surface can passivate it, leading to decreased signal over time.[3][4] 3. Variability in sample matrix: Complex sample matrices (e.g., river water, soil extracts) can contain various interfering species.[12] | 1. Standardize the electrode pre-treatment protocol. Ensure consistent polishing time, pressure, and cleaning steps. 2. Implement an anti-fouling strategy: This can include modifying the electrode surface with polymers (e.g., polypyrrole), nanomaterials (e.g., carbon nanotubes), or applying a cleaning pulse between measurements.[7][11] 3. Perform sample clean-up: Use techniques like filtration or solid-phase extraction to remove potential interferences from the sample matrix.[9][10] Alternatively, a dilution approach can sometimes mitigate matrix effects.[12][13] |
| Interference from Other Compounds | 1. Structurally similar compounds: Other triazine herbicides or molecules with similar functional groups can cross-react.[14] 2. Electroactive species in the sample: Compounds that are electroactive in the same potential window as this compound, such as phenols and some other pesticides, can cause overlapping signals.[3][4][15] | 1. Enhance selectivity with bioreceptors: Utilize highly specific recognition elements like monoclonal antibodies or aptamers to create immunosensors or aptasensors.[5][6][16] 2. Modify the electrode surface: Use molecularly imprinted polymers (MIPs) to create specific binding sites for this compound.[17] Nanomaterials can also enhance selectivity.[11][18] 3. Optimize the working potential: Adjust the applied potential to a range where the interference is minimized while the this compound signal remains strong. |
Frequently Asked Questions (FAQs)
1. What are the most common interfering substances in this compound detection?
Common interferents include:
-
Other Pesticides: Structurally similar triazine herbicides can cause cross-reactivity.
-
Phenolic Compounds: These are often present in environmental water samples and can be electroactive at similar potentials to this compound.[15]
-
Humic and Fulvic Acids: These natural organic matter components are prevalent in soil and water and can adsorb to the electrode surface, causing fouling.
-
Inorganic Ions: High concentrations of certain metal ions can interfere with the electrochemical measurement.
-
Biological Molecules: In complex matrices like food or biological samples, proteins, amino acids, and other biomolecules can lead to electrode fouling.[3][4]
2. How can I prevent electrode fouling?
Electrode fouling is a common issue that passivates the electrode surface, reducing sensitivity and reproducibility.[3][4] Here are some strategies to minimize it:
-
Surface Modification: Applying a protective layer can prevent fouling agents from reaching the electrode surface.[11][19] Common modifications include:
-
Polymers: Conducting polymers like polypyrrole or biocompatible polymers like polyethylene (B3416737) glycol (PEG).[7][11]
-
Nanomaterials: Incorporating carbon nanotubes, graphene, or metal nanoparticles can create a more robust and foul-resistant surface.[11]
-
Hydrogels and Sol-gels: These porous materials can act as a physical barrier.[7]
-
-
Electrochemical Activation: Applying a specific potential waveform (e.g., a series of positive and negative pulses) can help clean the electrode surface by desorbing foulants.[7]
-
Sample Preparation: Removing potential fouling agents from the sample before analysis through filtration, centrifugation, or solid-phase extraction is highly effective.[9][10]
3. What is the "matrix effect" and how can I reduce it?
The matrix effect refers to the alteration of the analytical signal (either suppression or enhancement) due to the co-eluting components in the sample matrix.[20][21] This is a significant challenge when analyzing complex samples like soil extracts, food, or wastewater.[22]
-
Sample Dilution: This is a simple and often effective method to reduce the concentration of interfering matrix components.[12][13] In some cases, dilution can even improve the limit of detection if the matrix effect is severe.[13]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help compensate for the matrix effect.
-
Sample Clean-up: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) are designed to remove a significant portion of the matrix components while retaining the analyte of interest.[23]
-
Use of Internal Standards: Adding a known concentration of a compound that is chemically similar to the analyte (e.g., an isotopically labeled this compound) can help correct for signal variations caused by the matrix.[21]
4. Which electrochemical technique is best for this compound detection?
Several techniques can be used, each with its advantages:
-
Square Wave Voltammetry (SWV): Often preferred for its high sensitivity and ability to minimize background currents, making it suitable for trace analysis.[1][24]
-
Differential Pulse Voltammetry (DPV): Similar to SWV, it offers good sensitivity and resolution.
-
Cyclic Voltammetry (CV): Primarily used for characterizing the electrochemical behavior of this compound and for confirming the modification of electrode surfaces.
-
Electrochemical Impedance Spectroscopy (EIS): A powerful technique for label-free detection, especially in immunosensors and aptasensors, where it measures changes in the electrode-electrolyte interface upon this compound binding.[8]
The choice of technique often depends on the specific sensor design and the analytical requirements (e.g., sensitivity, speed).
Quantitative Data Summary
The following tables summarize the performance of various electrochemical sensors for this compound detection reported in the literature.
Table 1: Performance of Different this compound Electrochemical Sensors
| Sensor Type | Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Immunosensor | Gold Nanoparticles | SWV | 50 ng/L - 30 µg/L | 0.06 ng/L | [1][25] |
| Aptasensor (Photoelectrochemical) | Au NPs/3DOM TiO₂ | PEC | - | 0.167 ng/L | [6][26] |
| Molecularly Imprinted Polymer | Conducting Polymer on Platinum | CV | 10⁻⁹ - 1.5x10⁻² mol/L | 10⁻⁷ mol/L | [17] |
| Nanocomposite Sensor | MnO₂-NiO Nanocomposite | SWV | 0.5 - 150 ppb | 0.18 ppb | [27] |
| Polymer-based Sensor | Poly(folic acid)-Poly(L-lysine) on GCE | SWV | - | 14.8 nM | [24][28] |
| Unfunctionalized Electrode | Gold Electrode | SWV | - | 5.33 µmol/L | [1] |
| Nanofiber-based Sensor | SnO₂ Nanofibers | Label-free | 1 zM - 1 µM | 0.9 zM | [29] |
Note: GCE = Glassy Carbon Electrode; SWV = Square Wave Voltammetry; CV = Cyclic Voltammetry; PEC = Photoelectrochemical Cell; NPs = Nanoparticles.
Experimental Protocols
General Protocol for this compound Detection using Square Wave Voltammetry (SWV)
This protocol provides a general framework. Specific parameters should be optimized for your particular electrode system and sample matrix.
-
Electrode Preparation:
-
Polish the working electrode (e.g., Glassy Carbon Electrode) with alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and then water to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
If using a modified electrode, follow the specific protocol for surface modification at this stage.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Add a known volume of the supporting electrolyte (e.g., 0.1 M Phosphate Buffer Saline, pH adjusted to the optimal value, e.g., 5.0).[24]
-
-
Baseline Recording:
-
De-aerate the solution by purging with nitrogen gas for 5-10 minutes.
-
Record the baseline SWV scan in the supporting electrolyte over the desired potential range.
-
-
Measurement:
-
Add a known volume of the this compound standard or sample solution to the electrochemical cell.
-
Stir the solution for a defined period (e.g., 60-120 seconds) for pre-concentration if necessary.
-
Stop stirring and allow the solution to become quiescent (e.g., 30 seconds).
-
Perform the SWV measurement using optimized parameters (e.g., frequency: 50 Hz, pulse amplitude: 10 mV).[24]
-
The this compound peak current will be measured at its characteristic reduction or oxidation potential.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound standards.
-
Determine the concentration of this compound in the unknown sample using the calibration curve.
-
Protocol for Solid-Phase Extraction (SPE) for Water Sample Clean-up
This protocol is a general guideline for concentrating this compound and removing interferences from water samples.[9][10]
-
Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., C18).
-
Condition the cartridge by passing a sequence of solvents, typically methanol (B129727) followed by deionized water, to activate the stationary phase.
-
-
Sample Loading:
-
Pass a known volume of the water sample (e.g., 200 mL) through the conditioned SPE cartridge at a slow, steady flow rate.[9] The this compound and other organic molecules will be retained on the stationary phase.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., a mixture of water and a small percentage of methanol) to remove polar interferences that are not strongly bound.
-
-
Elution:
-
Elute the retained this compound using a small volume of a strong organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the electrochemical supporting electrolyte for analysis.
-
Visualizations
Caption: General workflow for electrochemical detection of this compound.
Caption: Strategies to reduce signal interference in this compound detection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. arww.razi.ac.ir [arww.razi.ac.ir]
- 6. A highly sensitive and selective photoelectrochemical aptasensor for this compound based on Au NPs/3DOM TiO2 photonic crystal electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Electrode Surface Modification To Reduce Sensor Drift [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. scialert.net [scialert.net]
- 16. Electrochemical immunosensor for the detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A novel strategy to develop electrochemical this compound sensor [lmaleidykla.lt]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Electrospun tin (IV) oxide nanofiber based electrochemical sensor for ultra-sensitive and selective detection of this compound in water at trace levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trace-Level Atrazine Analysis in Food Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of trace-level atrazine in various food matrices. The information is tailored for researchers, scientists, and professionals in drug development and food safety.
Troubleshooting Guide
This section addresses common issues encountered during the experimental workflow for this compound analysis.
Question: Why is my this compound recovery low, especially in high-fat food samples?
Answer: Low recovery of this compound from high-fat matrices is a frequent challenge. The primary reasons include:
-
Incomplete Extraction: this compound may be sequestered in the lipid phase of the sample, preventing its complete transfer into the extraction solvent.
-
Matrix Effects: Co-extracted fats and lipids can interfere with the analytical instrument, leading to signal suppression.[1][2][3]
-
Suboptimal Cleanup: The cleanup step may not be effectively removing interfering lipids.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the chosen solvent has adequate polarity to extract this compound while minimizing lipid co-extraction. Acetonitrile is a common choice for this purpose.[4][5]
-
Incorporate a Freezing Step (for QuEChERS): After the initial extraction and salting out, centrifuging the sample at a low temperature (e.g., -20°C) can help precipitate lipids, allowing for their removal before the cleanup phase.
-
Enhance the Cleanup Step:
-
For Solid Phase Extraction (SPE), consider using a sorbent combination, such as C18 and graphitized carbon black (GCB), to effectively remove both fatty acids and pigments.[4]
-
For dispersive SPE (dSPE) in the QuEChERS method, ensure you are using a sufficient amount of a sorbent like C18 to retain the lipids.[6][7]
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely resembles your sample matrix. This can help to compensate for matrix-induced signal suppression or enhancement.[3]
Question: I'm observing significant matrix interference and inconsistent results. What could be the cause?
Answer: Matrix interference is a common issue in food analysis and can manifest as signal suppression or enhancement, leading to inaccurate quantification.[1][3] Key causes include:
-
Co-eluting Matrix Components: Molecules from the food matrix that have similar chemical properties to this compound can co-elute and interfere with its detection.
-
Ion Suppression in Mass Spectrometry: In LC-MS/MS analysis, non-volatile matrix components can suppress the ionization of this compound in the ion source.[1]
-
Insufficient Sample Cleanup: The cleanup procedure may not be adequately removing interfering compounds.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize your HPLC or GC method to better separate this compound from interfering matrix components. This could involve adjusting the gradient, flow rate, or using a different column.
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analysis.[1] However, ensure that the diluted concentration of this compound remains above the method's limit of quantification.
-
Refine the Cleanup Protocol: Experiment with different SPE sorbents or combinations to target the specific interferences in your matrix. For pigmented samples like spinach, graphitized carbon black (GCB) is effective at removing chlorophyll.[7]
-
Use an Internal Standard: Incorporating a stable isotope-labeled internal standard of this compound can help to correct for matrix effects and variations in instrument response.
Question: My chromatographic peak shape for this compound is poor (e.g., broad, tailing, or split). What should I do?
Answer: Poor peak shape can compromise the accuracy and precision of your analysis. Potential causes include:
-
Column Contamination: Buildup of matrix components on the analytical column can degrade its performance.
-
Incompatible Solvent Composition: A mismatch between the solvent of your final extract and the initial mobile phase composition can lead to peak distortion.
-
Column Degradation: The analytical column may have reached the end of its lifespan.
-
Issues with the HPLC/GC System: Problems with the injector, tubing, or detector can also contribute to poor peak shape.
Troubleshooting Steps:
-
Implement a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained matrix components.
-
Optimize the Final Extract Solvent: If possible, the solvent of your final extract should be the same as or weaker than the initial mobile phase to ensure good peak focusing at the head of the column.
-
Flush the Column: Regularly flushing the column with a strong solvent can help remove contaminants.
-
Check the HPLC/GC System: Perform routine maintenance on your instrument, including checking for leaks, cleaning the injector, and ensuring the detector is functioning correctly.
-
Replace the Column: If other troubleshooting steps fail, the analytical column may need to be replaced.
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it commonly used for this compound analysis in food?
A1: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[5][8] It is a widely adopted sample preparation technique for pesticide residue analysis in food. The method involves two main steps: an extraction with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[5][6] Its popularity stems from its simplicity, high throughput, and effectiveness across a wide range of food matrices and pesticides, including this compound.[5][6]
Q2: What are the typical recovery rates and limits of detection (LOD) for this compound analysis in food?
A2: Recovery rates and LODs can vary depending on the food matrix, analytical method, and instrumentation used. Generally, acceptable mean recoveries for regulatory purposes range from 70-120% with a relative standard deviation (RSD) of ≤20%.[9] For trace-level analysis, LODs in the low microgram per kilogram (µg/kg) or parts-per-billion (ppb) range are achievable with sensitive techniques like LC-MS/MS and GC-MS.
Q3: How do I validate my analytical method for this compound in a specific food product?
A3: Method validation is a critical process to ensure that your analytical method is fit for its intended purpose.[10] Key validation parameters to assess include:
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.
-
Precision: The degree of agreement among individual measurements, typically expressed as the relative standard deviation (RSD).
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.
-
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of this compound that can be accurately and precisely quantified.[4]
-
Selectivity/Specificity: The ability of the method to measure this compound in the presence of other components in the sample matrix.
-
Ruggedness/Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Guidelines from organizations like the FDA and Codex Alimentarius provide detailed protocols for conducting method validation studies.[9][10]
Q4: Can I use ELISA or dipstick immunoassays for screening this compound in food samples?
A4: Yes, enzyme-linked immunosorbent assays (ELISA) and dipstick immunoassays can be effective and rapid screening tools for this compound in food and environmental samples.[11] They are generally less expensive and require less sample cleanup compared to chromatographic methods. However, it's important to be aware of potential cross-reactivity with structurally similar compounds, which could lead to false-positive results.[12] Positive results from immunoassays should ideally be confirmed using a more selective technique like LC-MS/MS or GC-MS.
Data Presentation
Table 1: Comparison of this compound Recovery in Corn Using a Modified QuEChERS HPLC-MS/MS Method
| Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.01 | 94 - 101 | < 18.9 |
| 0.02 | 90 - 99 | < 18.9 |
| 0.05 | 93 - 113 | < 18.9 |
| 0.5 | 76 - 116 | < 18.9 |
Source: Adapted from a study on this compound and isoxaflutole (B1672639) in corn.[2][4]
Table 2: Performance of a Magnetic Solid-Phase Extraction (MSPE) HPLC-DAD Method for this compound in Spices and Water
| Parameter | Value |
| Recovery | 91% - 94% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.7 ng/mL |
| Enrichment Factor | 20 |
Source: Data from a study on MSPE for this compound analysis.[13]
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Corn
This protocol is based on a validated method for the determination of this compound in corn samples.[4]
-
Sample Homogenization: Homogenize a representative portion of the corn sample.
-
Extraction:
-
Weigh 5.00 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rcf for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned-up extract, dilute if necessary, and inject it into the HPLC-MS/MS system for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples
This is a general protocol for the extraction of this compound from water samples, which can be adapted for liquid food matrices.
-
Column Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the water sample (e.g., 100 mL, pH adjusted to neutral) onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge by passing air or nitrogen through it for at least 30 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., 2 x 3 mL of ethyl acetate).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of methanol or the initial mobile phase) for analysis.
-
Visualizations
Caption: General experimental workflow for trace-level this compound analysis in food.
References
- 1. waters.com [waters.com]
- 2. Terminal Residue and Dietary Risk Assessment of this compound and Isoxaflutole in Corn Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fao.org [fao.org]
- 10. s27415.pcdn.co [s27415.pcdn.co]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. epa.gov [epa.gov]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing the Persistence of Atrazine in Long-Term Field Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the persistence of atrazine in long-term field experiments.
Frequently Asked Questions (FAQs)
1. Why is this compound still detectable in my field plots years after the last application?
This compound can persist in the soil for extended periods, with a half-life ranging from a few weeks to several years.[1][2] Several factors contribute to its persistence:
-
Soil Composition: Soils with high clay content and organic matter can adsorb this compound, protecting it from degradation.[3]
-
Environmental Conditions: Cool, dry conditions slow down both microbial and chemical degradation of this compound.[3][4]
-
Subsurface Layers: this compound that leaches into deeper soil layers may persist for extended periods due to lower microbial activity and different physicochemical conditions.[5]
-
Formation of Bound Residues: this compound and its metabolites can become tightly bound to soil particles, making them less available for degradation but still detectable with sensitive analytical methods.[6]
2. What are the primary degradation products of this compound I should be looking for?
The most common degradation products of this compound are:
-
Deethylthis compound (DEA): Formed by the removal of an ethyl group.
-
Deisopropylthis compound (DIA): Formed by the removal of an isopropyl group.
-
Hydroxythis compound (HA): Formed by the replacement of the chlorine atom with a hydroxyl group.
These metabolites can also persist in the soil and are important to monitor as they have their own toxicological profiles.[5][7]
3. My this compound concentrations are not declining as expected. What could be the cause?
Several factors could be inhibiting this compound degradation in your experiment:
-
Suboptimal Environmental Conditions: Low soil moisture and temperature can significantly reduce microbial activity, which is a primary driver of this compound degradation.[3][7]
-
Soil pH: this compound is more stable under neutral pH conditions.[3]
-
Nutrient Availability: High levels of nitrogen from fertilizers can sometimes suppress the microbial degradation of this compound, as microorganisms may prefer the more readily available nitrogen source.[8]
-
Lack of Adapted Microorganisms: If the soil has not been previously exposed to this compound, it may lack a robust microbial community capable of efficiently degrading the herbicide.[9]
4. Can repeated applications of this compound lead to faster degradation?
Yes, repeated applications can lead to "enhanced" or "accelerated" degradation. This occurs because previous applications can stimulate the growth of microbial populations that are adapted to using this compound as a source of carbon and nitrogen.[10][11] However, even in soils with a history of this compound use, a fraction of the herbicide and its metabolites can persist.[9][10]
5. How can I confirm the presence of this compound residues and rule out analytical errors?
To confirm this compound residues and ensure the accuracy of your results, you should:
-
Use a secondary analytical method: For example, if you are using an immunoassay (ELISA), confirm positive results with a chromatographic method like HPLC or GC-MS.
-
Analyze split samples with a reference laboratory: This can help validate your in-house analytical procedures.
-
Conduct a bioassay: This involves growing a sensitive plant species (like oats or soybeans) in the soil from your experimental plots.[12][13] The development of characteristic injury symptoms can provide biological evidence of this compound presence.
Troubleshooting Guides
Issue 1: Inconsistent this compound Concentrations Across Replicate Plots
Possible Causes:
-
Uneven Application: The initial application of this compound may not have been uniform across all plots.
-
Soil Heterogeneity: Variations in soil type, organic matter, or pH within the experimental site can lead to different degradation rates.
-
Sampling Error: Inconsistent soil sampling depth or technique can lead to variable results.
Troubleshooting Steps:
-
Review Application Records: Verify the calibration of the application equipment and the application procedure.
-
Characterize Soil Properties: Collect and analyze soil samples from each replicate plot for texture, organic matter content, and pH.
-
Standardize Sampling Protocol: Ensure that all soil samples are collected from the same depth and that a consistent number of subsamples are taken and composited for each replicate.
-
Statistical Analysis: Use appropriate statistical methods to determine if the observed differences are statistically significant.
Issue 2: this compound Detected in Control Plots
Possible Causes:
-
Contamination: Control plots may have been contaminated through spray drift, surface runoff from adjacent plots, or the use of contaminated equipment.
-
Previous Land Use: The experimental site may have a history of this compound use that was not previously known.[9]
Troubleshooting Steps:
-
Investigate Site History: Research the previous cropping and herbicide application history of the field.
-
Analyze Historical Soil Samples: If available, analyze archived soil samples from the site to establish a baseline.
-
Implement Buffer Zones: In future experiments, establish larger buffer zones around control plots to minimize contamination.
-
Dedicated Equipment: Use separate, dedicated equipment for control and treated plots.
Data Presentation
Table 1: Half-life of this compound in Soil under Various Conditions
| Soil Type | Temperature (°C) | Soil Water Content | This compound Half-life (Days) | Reference |
| Loamy Sand | 25 | Field Capacity | ~60 | [3] |
| Clay | 25 | Field Capacity | >60 | [3] |
| Various | 25 | Field Capacity | 25-40 | [1] |
| Various | 5 | 25% of Field Capacity | ~365 | [3] |
| Agricultural Soil | 5-35 | 5-20% | T1/2 decreased 3-4 fold with increasing temperature and moisture | [7] |
| Surface Soils | Not Specified | Not Specified | 14-109 | [1] |
Experimental Protocols
Protocol 1: Soil Sampling for this compound Residue Analysis
Objective: To collect representative soil samples for the analysis of this compound and its metabolites.
Materials:
-
Soil probe or auger
-
Clean plastic buckets
-
Sample bags (e.g., polyethylene-lined)
-
Cooler with ice packs
-
GPS unit for recording sample locations
Procedure:
-
Sampling Pattern: Within each experimental plot, establish a zigzag or "W" sampling pattern to ensure representative coverage.
-
Sample Collection:
-
Clear away any surface debris (e.g., leaves, stones).
-
Insert the soil probe to the desired depth (e.g., 0-15 cm).
-
Collect at least 10-15 soil cores from each plot.
-
Place all cores from a single plot into a clean plastic bucket.
-
-
Sample Homogenization:
-
Thoroughly mix the soil cores within the bucket to create a composite sample.
-
Break up any large clods.
-
-
Sub-sampling:
-
From the composite sample, take a representative subsample of approximately 500g and place it in a labeled sample bag.
-
-
Storage and Transport:
-
Place the labeled sample bags in a cooler with ice packs for transport to the laboratory.
-
Store samples at 4°C if they will be analyzed within a few days, or freeze them for longer-term storage.[12]
-
Protocol 2: Extraction and Analysis of this compound and its Metabolites by HPLC
Objective: To extract and quantify this compound, DEA, DIA, and HA from soil samples.
Materials:
-
Soil sample (air-dried and sieved)
-
Methanol
-
Deionized water
-
Centrifuge tubes
-
Reciprocating shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction:
-
Weigh 10g of air-dried, sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol/water solution (e.g., 80:20 v/v).
-
Shake the tubes on a reciprocating shaker for 2 hours.[14]
-
-
Separation:
-
Centrifuge the samples at 3000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the filtered extract into the HPLC system.
-
Use a mobile phase gradient of acetonitrile (B52724) and water to separate this compound and its metabolites.
-
Detect the compounds using a UV detector at a wavelength of 220 nm.
-
Quantify the concentrations by comparing the peak areas to those of certified reference standards.
-
Mandatory Visualizations
Caption: Simplified degradation pathway of this compound in soil.
Caption: Troubleshooting workflow for unexpected this compound persistence.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Fact Sheet [npic.orst.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijoear.com [ijoear.com]
- 8. This compound biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Still present after all these years: persistence plus potential toxicity raise questions about the use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 13. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 14. ars.usda.gov [ars.usda.gov]
Technical Support Center: Enhancing the Efficacy of Atrazine-Degrading Microbial Inoculants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atrazine-degrading microbial inoculants. The information is designed to address common challenges encountered during experimentation and to provide standardized protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound-degrading microbial inoculants.
1. Why is my microbial inoculant showing low this compound degradation efficiency?
Several factors can contribute to reduced degradation efficiency. Consider the following:
-
Sub-optimal Environmental Conditions: The pH, temperature, and agitation speed of your culture can significantly impact microbial activity. Ensure these parameters are optimized for your specific strain(s). For instance, many this compound-degrading bacteria exhibit optimal degradation at a pH between 6.0 and 8.0 and a temperature range of 20-30°C.[1][2][3][4]
-
Inoculum Concentration: A low concentration of the microbial inoculant may not be sufficient to achieve significant degradation. Conversely, an excessively high concentration can lead to cell disruption at high agitation speeds.[1]
-
Presence of Preferential Nitrogen Sources: Some this compound-degrading microorganisms utilize this compound as a nitrogen source. If more easily accessible nitrogen sources like ammonium, nitrate, or urea (B33335) are present in the medium, the degradation of this compound may be inhibited.[5]
-
This compound Concentration: High concentrations of this compound can be inhibitory to some microbial strains.[1] It is crucial to determine the optimal this compound concentration for your specific isolate.
-
Bioavailability in Soil: In soil matrices, this compound can bind to soil particles, reducing its bioavailability to microorganisms. The addition of surfactants may increase bioavailability and enhance degradation in soil.[6]
-
Competition with Native Microorganisms: When introducing an inoculant into a non-sterile soil environment, it must compete with the indigenous microbial population for resources.[7] The success of the inoculant depends on its ability to survive and establish itself in the new environment.[8]
2. My this compound-degrading bacteria are growing, but the this compound concentration is not decreasing.
This could be due to several reasons:
-
Utilization of Other Carbon/Nitrogen Sources: The bacteria might be utilizing other available carbon and nitrogen sources in your medium for growth instead of this compound.[7] Agrobacterium radiobacter J14a, for example, can degrade this compound in the presence of other nitrogen-containing substrates, but its growth may not be solely dependent on this compound degradation.[7]
-
Constitutive vs. Inducible Enzymes: The enzymes responsible for this compound degradation may be inducible, meaning they are only produced in the presence of this compound. If the cells were not pre-exposed to this compound, there might be a lag phase before degradation begins.[7]
-
Analytical Errors: Ensure your analytical method for quantifying this compound (e.g., HPLC, spectrophotometry) is properly calibrated and that there are no interfering compounds in your sample extracts.
3. How can I improve the survival and efficacy of my inoculant in soil?
Enhancing the performance of microbial inoculants in a complex soil environment is a common challenge. Here are some strategies:
-
Immobilization on a Carrier: Using a carrier material like zeolite can protect the microbial inoculant from abiotic and biotic stresses in the soil, improving its stability and efficiency.[8]
-
Co-culturing with Other Microorganisms: Using a microbial consortium can sometimes be more effective than a single strain. Different species may carry out different steps of the degradation pathway or create a more favorable microenvironment for this compound degradation.[1]
-
Addition of Nutrients: In some cases, the addition of a carbon source like citrate (B86180) or sucrose (B13894) can stimulate the activity of this compound-degrading bacteria.[7] However, this can also sometimes have an inhibitory effect, so it needs to be tested for your specific strain.[7]
-
Bioaugmentation with Pre-adapted Strains: Using strains that have been isolated from this compound-contaminated sites may result in better survival and degradation efficacy, as they are already adapted to the presence of the herbicide.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound degradation by microbial inoculants.
Table 1: Optimal Conditions for this compound Degradation by Various Microbial Inoculants
| Microorganism/Consortium | Optimal pH | Optimal Temperature (°C) | Optimal Agitation (rpm) | Maximum Degradation (%) | Reference |
| Mixed microbial consortium | 6.7 | 29.3 | 137 | 94.4 | [1] |
| Bacillus badius ABP6 | 7.05 | 30.4 | 145.7 | 89.7 | [2] |
| Pseudomonas sp. | 5.0 (from clay loam soil) | 25 | - | - | [10] |
| Isolates from calcareous soil | 3.0 | 25 | - | - | [10] |
| Enterobacter cloacae strain JS08.Deg01 | 7.0 | - | - | - | [3] |
| Solibacillus, Bacillus, Arthrobacter | 5.0 - 7.0 | 20 - 30 | - | 100 | [4] |
Table 2: this compound Degradation Rates and Half-life in Soil
| Inoculant | This compound Concentration | Half-life (days) | Degradation/Mineralization | Reference |
| Soil with history of this compound use | 5 µg/g | ≤ 1.5 | - | [11] |
| Soil with no history of this compound use | 5 µg/g | > 8 | - | [11] |
| Pseudomonas strain ADP | 1,500 µg/g | - | ~17% degradation | [7] |
| Pseudomonas strain ADP + citrate | 1,500 µg/g | - | 70% degradation | [7] |
| Pseudomonas strain | 10 µg/g | 1 | >60% mineralization in 49 days | [7] |
| Agrobacterium radiobacter J14a | 50 and 200 µg/g | - | 2-5 times higher mineralization than non-inoculated soil | [7] |
| Bacillus licheniformis ATLJ-5 | 50 mg/L | - | ~98.6% degradation in 7 days | [12] |
| Bacillus megaterium ATLJ-11 | 50 mg/L | - | ~99.6% degradation in 7 days | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound-degrading microbial inoculants.
Protocol 1: Isolation of this compound-Degrading Bacteria using Enrichment Culture
-
Sample Collection: Collect soil samples from an area with a history of this compound application.[2][3]
-
Enrichment:
-
Sub-culturing:
-
After 7 days, transfer 5 mL of the enrichment culture to a new flask containing 50 mL of fresh MSM with a higher concentration of this compound (e.g., 100 mg/L).[2]
-
Repeat this sub-culturing step for several weeks, gradually increasing the this compound concentration to select for highly efficient degraders.[3]
-
-
Isolation of Pure Cultures:
-
After successful enrichment, perform serial dilutions of the culture broth.
-
Spread plate 0.1 mL of each dilution onto MSM agar (B569324) plates containing this compound.
-
Incubate the plates at 30°C until colonies appear. This compound-degrading colonies may produce clearing zones around them.[13]
-
Select distinct colonies and repeatedly streak them on fresh plates to obtain pure cultures.[2][13]
-
-
Identification: Identify the purified isolates using 16S rRNA gene sequencing and biochemical tests.[3][12]
Protocol 2: this compound Degradation Assay in Liquid Culture
-
Inoculum Preparation: Grow a pure culture of the isolated this compound-degrading bacterium in a suitable broth medium (e.g., Luria-Bertani broth) overnight at 30°C.[3] Harvest the cells by centrifugation, wash them with sterile phosphate (B84403) buffer, and resuspend them in MSM to a desired optical density (e.g., OD600 = 1.0).
-
Experimental Setup:
-
In 250 mL Erlenmeyer flasks, add 50 mL of MSM containing a known concentration of this compound (e.g., 50 mg/L).
-
Inoculate the flasks with the prepared bacterial suspension (e.g., 2% v/v).[4]
-
Include a non-inoculated control flask to account for any abiotic degradation.
-
-
Incubation: Incubate the flasks on a shaking incubator at the optimal temperature and agitation speed for your strain (e.g., 30°C, 150 rpm).
-
Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw an aliquot of the culture medium.
-
Sample Preparation: Centrifuge the aliquot to remove bacterial cells. Filter the supernatant through a 0.22 µm syringe filter.[3]
-
Quantification of this compound:
-
Analyze the concentration of this compound in the filtered supernatant using High-Performance Liquid Chromatography (HPLC) or a UV-visible spectrophotometer.[3][10]
-
For HPLC analysis, a C18 column is typically used with a mobile phase such as methanol:water or acetonitrile:phosphate buffer. The detection wavelength for this compound is around 220-222 nm.[3][14]
-
-
Data Analysis: Calculate the percentage of this compound degradation at each time point relative to the initial concentration.
Protocol 3: Rapid Assay for this compound Degradation in Soil
-
Soil Preparation: Pass the soil through a 6.3-mm mesh sieve to remove large debris.[15]
-
Incubation Setup:
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 16 days), collect a subsample of soil (1.5 to 3 g).[11][15]
-
Extraction:
-
Add an equal weight of water to the soil subsample (wt/vol).
-
Vortex or shake vigorously to extract the this compound.
-
Centrifuge the mixture to separate the soil particles from the aqueous extract.
-
-
Analysis: Analyze the this compound concentration in the water extract using HPLC.[11][15]
-
Calculation: Determine the half-life of this compound in the soil by plotting the concentration of this compound over time.
Visualizations
This compound Biodegradation Pathway
The following diagram illustrates the primary enzymatic steps involved in the microbial degradation of this compound.
Caption: Enzymatic pathway of this compound degradation to CO2 and ammonia.
General Experimental Workflow for Evaluating Inoculant Efficacy
This diagram outlines the typical workflow for assessing the effectiveness of an this compound-degrading microbial inoculant.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization studies on biodegradation of this compound by Bacillus badius ABP6 strain using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of microbial and synthetic surfactant on the biodegradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of this compound by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the efficiency and the side effects of this compound-degrading biocomposites amended to this compound-contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Assay for Detecting Enhanced this compound Degradation in Soil | Weed Science | Cambridge Core [cambridge.org]
- 12. Study on the Isolation of Two this compound-Degrading Bacteria and the Development of a Microbial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection, enumeration and isolation of this compound-degrading bacteria [bio-protocol.org]
- 14. pjoes.com [pjoes.com]
- 15. ars.usda.gov [ars.usda.gov]
Technical Support Center: Passive Sampling of Atrazine in Surface Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the passive sampling of atrazine in surface water.
Frequently Asked Questions (FAQs)
1. What are the most critical factors influencing the accuracy of this compound concentration measurements using passive samplers?
The accuracy of time-weighted average (TWA) concentrations of this compound determined by passive samplers is primarily dependent on the correct calibration of sampling rates (Rs).[1][2] Environmental factors such as water temperature and flow velocity can significantly affect these sampling rates.[1][3] Temperature has been shown to have a significant effect, while the influence of water velocity can be more variable.[3][4] Standardization of the sampler design and a thorough description of experimental conditions are crucial for obtaining reliable and comparable data.[1]
2. How does water temperature affect the sampling rate of this compound?
Water temperature can significantly influence the this compound sampling rate. For some polar organic chemical integrative samplers (POCIS), a temperature increase from 5°C to 25°C can result in a two-fold increase in sampling rates for a number of polar contaminants.[1] Therefore, it is essential to record water temperature throughout the deployment period to adjust the sampling rate accordingly for more accurate TWA concentration calculations.
3. What is the impact of water flow velocity on this compound uptake?
The effect of water flow velocity on this compound sampling rates can be complex and sometimes contradictory in the literature. Some studies report a positive correlation between flow velocity and sampling rates, with one study noting a five-fold increase in the this compound sampling rate for POCIS as flow increased from 0 to 10 cm/s.[1] This is often attributed to a reduction in the diffusive boundary layer thickness at the sampler surface.[1] However, other research has found that water velocity appeared to have no significant effect on sampling rates in certain field conditions.[3][4] It is recommended to characterize the flow conditions at the deployment site and consider them during data interpretation.
4. What are Performance Reference Compounds (PRCs) and how can they improve my results?
Performance Reference Compounds (PRCs) are compounds added to the passive sampler's sequestering medium before deployment. The rate at which these PRCs are released from the sampler into the water is used to provide an in-situ estimate of the sampling rate for the target analytes, like this compound.[1][3] This approach can help to account for the effects of site-specific environmental conditions, such as temperature and flow, on the sampler's uptake performance.[3] The use of PRCs has shown potential in evaluating spatial and temporal differences in field sampling rates.[3] However, the effectiveness of the PRC approach can be limited and may not be suitable for all compounds or deployment durations.[1]
5. How do I choose between different types of passive samplers for this compound, such as POCIS and Chemcatcher?
Both Polar Organic Chemical Integrative Samplers (POCIS) and Chemcatcher samplers are widely used for monitoring polar organic contaminants like this compound.[1][2]
-
POCIS: This is the most commonly used passive sampler for polar organic contaminants.[1] It is effective for a range of hydrophilic compounds.[4]
-
Chemcatcher: This sampler can be configured with different receiving phases and membranes to target specific pollutants.[5] For acidic herbicides like this compound, a configuration with an anion-exchange disk has been developed.[5]
The choice may depend on the specific objectives of the study, the range of other contaminants being monitored, and the available laboratory facilities for analysis. Reviewing literature where both samplers have been used for this compound can provide insights into their respective performances under various conditions.[1][2][6]
6. What is "biofouling" and can it affect my this compound measurements?
Biofouling is the accumulation of microorganisms, algae, and other organic material on the surface of the passive sampler during deployment. It is an important issue to consider.[7] While extensive biofouling might be expected to hinder the uptake of compounds, some studies have surprisingly shown rather minor effects on the uptake of both hydrophobic and polar compounds.[7] Nevertheless, it is good practice to visually inspect the samplers for biofouling upon retrieval and to note its extent, as severe fouling could potentially impact the sampling kinetics.
7. What analytical techniques are suitable for measuring this compound extracted from passive samplers?
Several analytical methods can be used to determine the concentration of this compound in the extracts from passive samplers. These include:
-
Gas Chromatography (GC) coupled with various detectors like flame ionization detector (FID), electron capture detector (ECD), or mass spectrometry (MS).[8]
-
High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA) , which can be a cost-effective screening tool.[7][10]
The choice of method will depend on factors such as the required sensitivity, selectivity, and the availability of instrumentation. For instance, ELISA has a very low detection limit for this compound in water samples.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpectedly Low this compound Concentrations
| Possible Cause | Troubleshooting Step |
| Incorrect Sampling Rate (Rs) | Review the Rs value used. Ensure it is appropriate for the sampler type and the environmental conditions (especially temperature) of your deployment. If possible, use a site-specific Rs derived from a calibration experiment or a PRC-corrected Rs. |
| Sampler Placement | Ensure the sampler was deployed in a location with representative water flow. Avoid placing it in stagnant areas or areas with excessively high and turbulent flow unless that is the specific condition being studied. |
| Biofouling | Visually inspect the retrieved sampler. If heavy biofouling is observed, consider its potential impact on uptake. Some studies suggest the effect may be minimal, but it is a factor to consider.[7] |
| Analytical Issues | Verify the extraction efficiency and check for any issues with the analytical instrumentation. Run a standard to confirm instrument performance. Consider potential matrix effects from co-extracted compounds. |
| Episodic Contamination | Passive samplers provide a time-weighted average concentration. If this compound contamination occurs in short, high-concentration pulses, the TWA concentration may appear low. Passive samplers may not capture the peak concentrations of such stochastic inputs as effectively as high-frequency spot sampling.[5] |
Issue 2: Discrepancy Between Passive Sampler Data and Grab Sample Data
| Possible Cause | Troubleshooting Step |
| Temporal Variation in Concentration | Grab samples provide a "snapshot" of the concentration at a single point in time, while passive samplers average the concentration over the entire deployment period.[11] Fluctuating this compound concentrations in the water body will lead to differences between these two measurement techniques. |
| Flow Conditions | The sampling rate of passive samplers can be influenced by water flow, whereas grab sampling is independent of flow.[1] Differences in flow conditions between deployments can affect the comparability of results. |
| Calibration of Sampling Rate | An inaccurate sampling rate is a common source of error in calculating the TWA concentration from passive samplers. It is recommended to perform in-situ calibration or use PRCs to obtain a more accurate, site-specific sampling rate.[12] |
| Analytical Method Differences | Ensure that the analytical methods used for both the passive sampler extracts and the grab samples are comparable and that both have been properly validated. |
Data Presentation
Table 1: this compound Sampling Rates (Rs) for Chemcatcher® Passive Sampler
| Herbicide | Sampling Rate (Rs) in L/day |
| 2,4-D | 0.044 - 0.113 |
| Dicamba | 0.044 - 0.113 |
| Dichlorprop | 0.044 - 0.113 |
| Fluroxypyr | 0.044 - 0.113 |
| MCPA | 0.044 - 0.113 |
| MCPB | 0.044 - 0.113 |
| Mecoprop | 0.044 - 0.113 |
| Triclopyr | 0.044 - 0.113 |
| Source: Laboratory calibration data for a Chemcatcher® configured with a 3M Empore™ anion-exchange disk overlaid with a polyethersulfone membrane.[5] |
Table 2: Comparison of this compound Detection Limits by Different Analytical Methods
| Analytical Method | Detection Limit |
| GC-NPD | 0.4 ng/L |
| GC-ECD | 2 ng/L |
| GC-MS | 2 ng/L |
| ELISA | ~1 ng/L |
| HPLC-DAD | 0.2 µg/L (LOQ) |
| Source: Compiled from various analytical methodology reports.[8][10][13] |
Experimental Protocols
Protocol 1: Laboratory Calibration of Passive Sampler Sampling Rate (Rs)
This protocol provides a general methodology for determining the sampling rate of a passive sampler for this compound in a controlled laboratory setting.
-
System Setup: Use a flow-through system or artificial channels with controlled water flow and temperature to mimic environmental conditions.[14][15]
-
Spiking: Spike the water in the system with a known concentration of this compound.[14]
-
Deployment: Submerge multiple passive samplers in the spiked water.
-
Sampling: Retrieve a subset of the passive samplers and collect water samples at predetermined time intervals over a period where uptake is expected to be linear (e.g., daily for up to 22 days).[15]
-
Extraction: Extract the this compound from the retrieved samplers using an appropriate solvent.
-
Analysis: Analyze the this compound concentration in both the sampler extracts and the water samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Rs: The sampling rate (Rs) is calculated from the linear portion of the uptake curve using the following equation: Rs = (C_s * m_s) / (C_w * t) Where:
-
C_s is the concentration of this compound in the sampler sorbent (ng/g)
-
m_s is the mass of the sorbent (g)
-
C_w is the concentration of this compound in the water (ng/L)
-
t is the deployment time (days)
-
Mandatory Visualizations
Caption: Workflow for passive sampling of this compound in surface water.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of this compound sampling by polar organic chemical integrative samplers and Chemcatcher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound contamination at the watershed scale and environmental factors affecting sampling rates of the polar organic chemical integrative sampler (POCIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calibration and application of the Chemcatcher® passive sampler for monitoring acidic herbicides in the River Exe, UK catchment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of this compound sampling by polar organic chemical integrative samplers and Chemcatcher | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. Determination of this compound in surface waters by combination of POCIS passive sampling and ELISA detection - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. agilent.com [agilent.com]
- 10. Development of ELISA technique for the analysis of this compound residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemcatcher.ie [chemcatcher.ie]
- 12. afbi.dspacedirect.org [afbi.dspacedirect.org]
- 13. researchgate.net [researchgate.net]
- 14. daneshyari.com [daneshyari.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Novel Analytical Methods for Atrazine Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of traditional and novel analytical methods for the determination of atrazine, a widely used herbicide. The following sections detail the experimental protocols and performance data of five prominent methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), Electrochemical Sensors, and Surface-Enhanced Raman Scattering (SERS). This objective comparison is intended to assist researchers in selecting the most suitable method for their specific analytical needs.
Quantitative Performance Data
The performance of each analytical method is summarized in the table below, offering a direct comparison of their key validation parameters.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Analysis Time |
| GC-MS | 0.005 - 0.05 ng | 0.05 - 0.10 µg/L[1] | 0.01 - 1.0 mg/kg[2] | 85 - 106%[1][3] | 30 - 45 min[4] |
| HPLC-UV | 10 ng/mL | ~30 ng/mL | 0.05 - 5.0 µg/mL[2] | 81.7 - 98.3%[5] | < 10 min[6] |
| ELISA | 0.04 ng/mL[7] | ~0.12 ng/mL | 0.1 - 5.0 ng/mL | 80 - 120%[8] | < 1 hour[7] |
| Electrochemical Sensor | 1.63 µg/L - 14.8 nM[9][10] | - | 0 - 25 µg/L[10] | 87.3 - 108.0%[11] | < 15 min[12] |
| SERS | 0.9 zM - 10 nM[13][14] | 10 nM[13] | 10 - 1000 nM[13] | 95 - 117.5%[13] | < 10 min[15] |
Experimental Protocols
Detailed methodologies for each of the compared analytical methods are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a gold standard for the confirmatory analysis of this compound.
Sample Preparation (Water Sample): [16][17]
-
Collect a 200 mL water sample.
-
Add a deuterated internal standard to the sample.
-
Perform solid-phase extraction (SPE) to concentrate the analytes. Condition a C18 SPE cartridge with methanol (B129727) and water.
-
Pass the water sample through the conditioned SPE cartridge.
-
Elute the analytes from the cartridge with ethyl acetate.
-
Concentrate the eluent to a final volume of 1 mL.
Instrumentation and Analysis: [1][4]
-
Gas Chromatograph: Agilent 7890 series or equivalent.
-
Column: Fused silica (B1680970) column (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Inlet: Splitless mode, injection volume 1 µL.
-
Oven Temperature Program: Hold at 50°C for 1 minute, then ramp at 6°C/min to 280°C and hold for 5.67 minutes.
-
Mass Spectrometer: Time-of-flight (TOF) or quadrupole mass analyzer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) mode for quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of this compound in various matrices.
Sample Preparation (Soil Sample): [5]
-
Weigh 10 g of the soil sample.
-
Perform microwave-assisted extraction (MAE) with a suitable solvent (e.g., methanol-water mixture) for 4 minutes at 80% power.
-
Filter the extract to remove particulate matter.
-
The extract is then ready for HPLC analysis.
Instrumentation and Analysis: [6]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 100 µL.
-
Detection: UV detection at 223 nm.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and sensitive immunochemical method for the high-throughput screening of this compound.[7][18]
Assay Procedure (Competitive ELISA): [7][19]
-
Add 25 µL of standard solutions, control, or samples into the wells of an antibody-coated microtiter plate.
-
Add 50 µL of this compound-enzyme conjugate to each well.
-
Incubate for 30 minutes at room temperature to allow for competitive binding.
-
Wash the plate three times with a washing buffer to remove unbound reagents.
-
Add 100 µL of a substrate solution to each well, which will react with the enzyme conjugate to produce a color.
-
Incubate for 15-20 minutes at room temperature.
-
Add 50 µL of a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the this compound concentration.
Electrochemical Sensor
Electrochemical sensors offer a portable and rapid alternative for the on-site detection of this compound.
Sensor Preparation and Measurement: [9][10]
-
Electrode Modification: Modify a glassy carbon electrode (GCE) or gold electrode with a recognition element. This can be a molecularly imprinted polymer (MIP) or a specific co-polymer film. For MIPs, the polymer is formed in the presence of this compound (the template), which is later removed to create specific binding sites.
-
Electrochemical Cell Setup: Use a standard three-electrode system with the modified working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Measurement:
-
Immerse the electrodes in a supporting electrolyte solution (e.g., phosphate-buffered saline).
-
Add the sample containing this compound.
-
Perform electrochemical measurements using techniques like square wave voltammetry (SWV) or cyclic voltammetry (CV). The change in the electrochemical signal (e.g., peak current) is proportional to the this compound concentration.
-
Surface-Enhanced Raman Scattering (SERS)
SERS is a highly sensitive vibrational spectroscopy technique that can detect ultra-low concentrations of this compound.
Experimental Procedure: [13][15]
-
SERS Substrate Preparation: Synthesize plasmonic nanoparticles, typically silver (Ag) or gold (Au) colloids. These nanoparticles will enhance the Raman signal of this compound.
-
Sample Preparation: Mix the this compound sample with the prepared SERS substrate (e.g., AgNPs). An aggregating agent (e.g., NaCl) is often added to create "hot spots" for maximum signal enhancement.
-
SERS Analysis:
-
Place the sample-substrate mixture onto a suitable surface for analysis.
-
Acquire the SERS spectrum using a Raman spectrometer.
-
The intensity of the characteristic Raman peaks of this compound is used for quantification.
-
Validation of Analytical Methods
The validation of an analytical method is crucial to ensure that the obtained results are reliable and accurate. A general workflow for the validation of the described methods is illustrated below.
Caption: General workflow for the validation of analytical methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and sensitive HPLC procedure for the determination of this compound residues in soil-water extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nemi.gov [nemi.gov]
- 8. epa.gov [epa.gov]
- 9. A novel strategy to develop electrochemical this compound sensor [lmaleidykla.lt]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. arww.razi.ac.ir [arww.razi.ac.ir]
- 12. ABRAXIS® this compound, Magnetic Particle ELISA, 100-test [goldstandarddiagnostics.us]
- 13. Sensitive surface-enhanced Raman scattering detection of this compound based on aggregation of silver nanoparticles modified carbon dots [pubmed.ncbi.nlm.nih.gov]
- 14. Electrospun tin (IV) oxide nanofiber based electrochemical sensor for ultra-sensitive and selective detection of this compound in water at trace levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. epa.gov [epa.gov]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. ABRAXIS® this compound, ELISA, 96-test [goldstandarddiagnostics.us]
- 19. resources.bio-techne.com [resources.bio-techne.com]
comparative analysis of GC-MS versus HPLC for atrazine quantification
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of the herbicide atrazine, the choice of analytical methodology is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) stand out as the two most prevalent and powerful techniques. This guide provides an objective comparison of their performance for this compound quantification, supported by experimental data, to inform methodology selection.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. Below is a summary of key validation parameters for GC-MS and HPLC in the context of this compound analysis, compiled from various studies.
| Performance Metric | GC-MS / GC-MS/MS | HPLC-DAD / HPLC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.03 - 0.6 µg/L[1][2][3] | 0.5 - 0.7 ng/mL (0.5 - 0.7 µg/L)[4][5] | Both techniques offer excellent sensitivity, with tandem MS methods (MS/MS) generally providing the lowest detection limits.[2][3] |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/L[6][7] | 2.2 ng/mL (2.2 µg/L)[4] | The LOQ is critical for regulatory compliance and trace-level analysis. |
| Linearity (R²) | ≥ 0.997[8] | ≥ 0.999[4] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 85% - 113.1%[2][3][8] | ~82% - 96%[9][10] | Accuracy is highly dependent on the sample matrix and the efficiency of the sample preparation method. |
| Precision (%RSD) | 1.13% - 4.6%[8] | < 16% (for pyrazines, indicative)[11] | GC-MS often demonstrates high precision. Data for HPLC precision with this compound was not explicitly found in the provided results. |
| Run Time | ~30 - 45 minutes[1][6] | ~6 - 10 minutes[12] | HPLC can offer significantly faster analysis times per sample. |
Experimental Workflows
The successful implementation of either technique hinges on a well-defined experimental protocol. The following diagram illustrates a generalized workflow for this compound quantification using both GC-MS and HPLC.
Caption: A generalized workflow for this compound analysis using GC-MS and HPLC.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for this compound analysis using GC-MS and HPLC.
GC-MS Protocol for this compound in Water
This protocol is based on methodologies that utilize solid-phase extraction followed by gas chromatography-mass spectrometry.[6][10]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Adjust the pH of a 200 mL water sample to between 3 and 4.[10]
-
Condition a C18 SPE cartridge by washing with methanol (B129727) followed by reagent water.[5]
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound from the cartridge using an appropriate solvent such as ethyl acetate (B1210297) or a mixture of ethyl acetate and isooctane.[6]
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Hold at 50°C for 1 minute, then ramp at 6°C/min to 280°C and hold for 5.67 minutes.[1]
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[6]
-
Solvent Delay: ~8 minutes.
-
-
HPLC-DAD Protocol for this compound in Water
This protocol utilizes micro-solid-phase extraction (µSPE) with activated carbon cloth followed by high-performance liquid chromatography with a diode array detector (DAD).[4]
-
Sample Preparation (µSPE):
-
Take 10 mL of the water sample and adjust the pH to 5.[4]
-
Add 10 mg of activated carbon cloth (ACC) to the sample.[4]
-
Vortex for 30 seconds and then centrifuge for 2 minutes.[4]
-
Remove the supernatant and add 3 mL of a 1:1 acetonitrile:methanol mixture to the solid phase.[4]
-
Vortex for 1 minute and centrifuge for 2 minutes.[4]
-
Use 1 mL of the supernatant for HPLC analysis.[4]
-
-
HPLC-DAD Analysis:
-
HPLC System: Agilent 1260 Infinity II series or equivalent.[4]
-
Column: Agilent Poroshell 120 EC-C18 (150 mm × 4.6 mm, 4 µm particle size).[4]
-
Mobile Phase: Acetonitrile:Water with 0.1% H₃PO₄ (60:40, v/v).[4]
-
Flow Rate: 0.750 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Injection Volume: 20 µL.[4]
-
Detection Wavelength: 222 nm.[4]
-
Logical Comparison of Key Attributes
The choice between GC-MS and HPLC for this compound analysis involves a trade-off between various performance and practical attributes. The following diagram provides a logical comparison of these two techniques.
Caption: A logical comparison of GC-MS and HPLC for this compound analysis.
Conclusion
Both GC-MS and HPLC are robust and reliable techniques for the quantification of this compound. GC-MS, particularly with tandem mass spectrometry, often provides superior sensitivity and is the method of choice for volatile and semi-volatile compounds.[2][3] However, HPLC offers greater versatility for a broader range of analytes, including those that are non-volatile or thermally unstable, and can streamline sample preparation with the possibility of direct injection.[13] The ultimate decision between GC-MS and HPLC will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, desired sample throughput, and the availability of instrumentation. For definitive trace-level analysis, GC-MS/MS is often preferred, while HPLC can be a more efficient choice for routine monitoring and for analyzing this compound in conjunction with its more polar, non-volatile metabolites.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
- 7. Fast, cheap and easy routine quantification method for this compound and its transformation products in water matrixes using a DLLME-GC/MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical method for the determination of this compound and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
Atrazine Analysis in Water: A Comparative Guide to Immunoassay and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of atrazine in water sources is a critical task. This guide provides an objective comparison of two primary analytical approaches: this compound immunoassay and chromatographic methods, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for specific research needs.
This compound, a widely used herbicide, is a common contaminant in ground and surface water. Monitoring its presence is essential for environmental and public health. While chromatographic methods have traditionally been the gold standard for pesticide analysis, immunoassays offer a compelling alternative. This guide delves into the performance, protocols, and key differentiators of these techniques.
At a Glance: Method Comparison
| Feature | This compound Immunoassay (ELISA) | Chromatographic Methods (GC-MS, LC-MS/MS) |
| Principle | Antigen-antibody binding | Separation based on physical/chemical properties and mass-to-charge ratio |
| Specificity | High for this compound, but potential for cross-reactivity with related triazines | Very high, capable of distinguishing between this compound and its metabolites |
| Sensitivity | High (low ng/mL to µg/L range) | Very high (low ng/L to µg/L range) |
| Speed | Rapid (1-2 hours for a 96-well plate) | Slower (requires sample preparation and longer run times) |
| Cost | Lower cost per sample | Higher initial instrument cost and per-sample cost |
| Throughput | High (suitable for screening large numbers of samples) | Lower (more suited for detailed analysis of fewer samples) |
| Ease of Use | Relatively simple, with pre-packaged kits available | Requires skilled operators and complex instrumentation |
Performance Characteristics
The choice between immunoassay and chromatographic methods often depends on the specific requirements of the analysis, such as the need for high throughput screening versus definitive quantitative confirmation.
Sensitivity and Detection Limits
Both methods offer excellent sensitivity for this compound detection in water.
| Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| This compound ELISA | LOD: 0.04 ng/mL | [1][2] |
| This compound ELISA | IC50: ~0.5 - 0.7 ng/mL | [1][2] |
| GC-MS | LOQ: 0.10 µg/L for this compound and its dealkylated metabolites | [3] |
| GC-MS | Detection Limit: 0.03 µg/kg | [4] |
| LC-MS/MS | LOQ: 20 ng/L | [5] |
| LC-MS/MS | Calibration Range: 0.25 – 5.0 ng/mL | [6] |
Accuracy and Precision
Chromatographic methods are renowned for their high accuracy and precision. Immunoassays, while generally accurate, can be influenced by matrix effects and cross-reactivity.
| Method | Recovery (%) | Relative Standard Deviation (RSD) / Coefficient of Variation (CV) | Reference |
| This compound ELISA | 96.64% - 98.06% | 1.69% - 3.36% | [4] |
| GC-MS | 85.78% - 87.46% | 4.3% - 6.56% | [4] |
| GC-MS | 90% - 98% for this compound and metabolites | 12% - 20% | [7] |
| LC-MS/MS | 94% - 110% for this compound and metabolites | - | [7] |
Cross-Reactivity in Immunoassays
A critical consideration for immunoassays is the potential for cross-reactivity, where the antibodies bind to molecules structurally similar to this compound, such as other triazine herbicides or this compound metabolites. This can lead to an overestimation of the this compound concentration.[8][9] Chromatographic methods, with their separation capabilities, do not suffer from this limitation.
| Compound | Cross-Reactivity (%) with this compound ELISA Kit 1 | Cross-Reactivity (%) with this compound ELISA Kit 2 |
| This compound | 100 | 100 |
| Propazine | 81 | 96 |
| Simazine (B1681756) | 6.9 | 14.3 |
| Ametryn | 3.9 | 1.5 |
| Terbuthylazine | 1 | 0.33 |
| Deethylthis compound | 1.3 | 3.08 |
| Hydroxythis compound | 1.8 | 0.01 |
| Terbutryn | - | - |
| Prometryn | - | - |
| Prometon | - | - |
| Cyanazine | - | - |
| Desisopropyl this compound | - | - |
Data compiled from product inserts.[1][2]
Experimental Workflows
The following diagrams illustrate the typical workflows for this compound analysis using immunoassay and chromatographic methods.
References
- 1. nemi.gov [nemi.gov]
- 2. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 3. Analytical method for the determination of this compound and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid SPE - LC MS/MS analysis for this compound, its by-products, simazine and S metolachlor in groundwater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. Comparison of gas chromatography/mass spectrometry and immunoassay techniques on concentrations of this compound in storm runoff - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity of Atrazine and Its Primary Metabolites: A Guide for Researchers
A comprehensive analysis of the toxicological profiles of the herbicide atrazine and its main breakdown products—desethyl-atrazine (DEA), deisopropyl-atrazine (DIA), and diaminochloro-s-triazine (DACT)—reveals a complex and varied landscape of potential hazards. While this compound itself demonstrates a range of toxic effects, its metabolites are not inert and, in some cases, exhibit comparable or even greater toxicity. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their toxicities.
Executive Summary
This compound, a widely used herbicide, undergoes degradation in the environment and metabolism in organisms, leading to the formation of several byproducts. The most significant of these are desethyl-atrazine (DEA), deisopropyl-atrazine (DIA), and diaminochloro-s-triazine (DACT). Toxicological assessments indicate that the parent compound, this compound, generally exhibits higher acute toxicity than its metabolites. However, the metabolites themselves are not without toxicological concerns, and their persistent presence in the environment warrants a thorough understanding of their individual and comparative effects.
Data Presentation: Quantitative Toxicity Assessment
The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound and its primary metabolites in mammalian models, primarily rats. These values, including the median lethal dose (LD50), No-Observed-Adverse-Effect Level (NOAEL), and Lowest-Observed-Adverse-Effect Level (LOAEL), are critical for risk assessment.
Table 1: Acute Oral Toxicity (LD50) in Rats
| Compound | LD50 (mg/kg body weight) | Gender | Reference |
| This compound | 670 - 3090 | Male & Female | [1][2] |
| Desethyl-atrazine (DEA) | 1890 | Male | [1][2] |
| 670 | Female | [1][2] | |
| Deisopropyl-atrazine (DIA) | 2290 | Male | [1][2] |
| 810 | Female | [1][2] | |
| Diaminochloro-s-triazine (DACT) | 2360 - 5460 | Not Specified | [1][2] |
Table 2: Chronic Toxicity (NOAEL & LOAEL) in Rats
| Compound | Exposure Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects | Reference |
| This compound | Chronic | 3.5 | 25 | Decreased body weight gain | [3] |
| Diaminochloro-s-triazine (DACT) | 1 year | 3.5 | 10 | Increased incidence of mammary gland tumors in females | [2] |
Experimental Protocols
The toxicological data presented in this guide are derived from studies conducted following standardized protocols, largely based on guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and comparability of data across different studies and chemicals.
Acute Oral Toxicity (LD50) Studies (Following OECD Guideline 401 or similar):
-
Test Animals: Typically, young adult rats of a standard laboratory strain are used.
-
Administration: The test substance is administered in a single dose by gavage.
-
Dosage: A range of doses is used to determine the dose that is lethal to 50% of the test animals.
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.
-
Endpoints: The primary endpoint is mortality, from which the LD50 value is calculated. Other observations include changes in body weight, clinical signs of toxicity, and gross pathology at necropsy.
Subchronic and Chronic Toxicity Studies (Following OECD Guidelines 408 and 452, respectively):
-
Test Animals: Rats are commonly used for these long-term studies.
-
Administration: The test substance is typically administered daily in the diet or by gavage.
-
Duration: Subchronic studies usually last for 90 days, while chronic studies can extend for up to two years.[4]
-
Dosage: At least three dose levels and a control group are used to establish a dose-response relationship.
-
Endpoints: A wide range of endpoints are evaluated, including:
-
Clinical observations and body weight changes.
-
Hematology and clinical chemistry parameters.
-
Organ weights.
-
Gross and microscopic pathology of tissues and organs.
-
-
NOAEL and LOAEL Determination: The NOAEL is the highest dose at which no adverse effects are observed, while the LOAEL is the lowest dose at which an adverse effect is observed.[5]
Signaling Pathways and Mechanisms of Toxicity
This compound and its metabolites can disrupt normal physiological processes through various mechanisms, with endocrine disruption being a key area of concern.
Endocrine Disruption: Aromatase Induction
One of the primary mechanisms of this compound's endocrine-disrupting activity is the induction of the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens. Increased aromatase activity can lead to an imbalance in hormone levels, potentially causing feminization in males and other reproductive abnormalities.[6] This induction is mediated by the transcription factor Steroidogenic Factor 1 (SF-1).
Endocrine Disruption: cAMP Signaling Pathway
This compound can also disrupt endocrine function by inhibiting the enzyme phosphodiesterase (PDE). PDE is responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many hormonal signaling pathways. By inhibiting PDE, this compound leads to an accumulation of cAMP, which can then potentiate the effects of hormones that signal through this pathway.
Experimental Workflow: In Vivo Toxicity Assessment
The assessment of this compound and its metabolites' toxicity in vivo typically follows a structured workflow, from initial dose-range finding to comprehensive chronic toxicity and carcinogenicity studies.
Conclusion
The comparative toxicity assessment of this compound and its primary metabolites underscores the importance of considering the complete toxicological profile of a chemical, including its breakdown products. While this compound generally exhibits greater acute toxicity, its metabolites, particularly DACT, have been shown to induce significant chronic effects, such as mammary tumors in rats. The endocrine-disrupting mechanisms of this compound, through aromatase induction and cAMP signaling modulation, highlight its potential to interfere with sensitive hormonal pathways. This guide provides a foundational overview for researchers, emphasizing the need for continued investigation into the specific toxicities and mechanisms of action of these widespread environmental contaminants.
References
- 1. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 4 Animal toxicity [www2.mst.dk]
- 3. Background Information for this compound and Deethylthis compound - Interaction Profile for: this compound, Deethylthis compound, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Atrazine vs. Simazine: A Comparative Analysis of Phytotoxicity in Aquatic Flora
For Immediate Release
This guide provides a detailed comparison of the phytotoxicity of two common triazine herbicides, atrazine and simazine (B1681756), on non-target aquatic plants. Designed for researchers, scientists, and environmental professionals, this document synthesizes key experimental data, outlines standardized testing protocols, and illustrates the underlying mechanisms of action.
Executive Summary
This compound and simazine are structurally similar herbicides widely used in agriculture for the control of broadleaf and grassy weeds.[1][2] Their primary mode of action in plants is the inhibition of photosynthesis.[3] Both compounds disrupt electron transport in Photosystem II (PSII), a critical process for plant survival.[4][5][6] Due to their use in terrestrial applications, runoff can lead to the contamination of aquatic ecosystems, posing a risk to primary producers such as algae and aquatic macrophytes.[2]
This guide reveals that while both herbicides share a common toxic mechanism, their phytotoxicity varies significantly depending on the aquatic plant species and the specific exposure conditions. Generally, this compound, being more water-soluble, is more readily transported via surface runoff compared to the less soluble and more sediment-bound simazine.[2] The available data indicates a wide range of sensitivity among aquatic plants to both herbicides.
Mechanism of Action: Photosystem II Inhibition
Both this compound and simazine exert their phytotoxic effects by interrupting the photosynthetic electron transport chain.[6] They specifically bind to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[5][6][7] This binding action blocks the plastoquinone (B1678516) (QB) binding site, which prevents the transfer of electrons from the primary electron acceptor (QA) to the plastoquinone pool.[4][6][8] The blockage of electron flow halts the production of ATP and NADPH, essential energy carriers for carbon fixation, ultimately leading to the inhibition of photosynthesis and plant death.[6] This disruption can also lead to the formation of reactive oxygen species (ROS), causing secondary oxidative stress.[6]
References
- 1. epa.gov [epa.gov]
- 2. Simazine may be a better choice than this compound for home lawns near surface waters [lsuagcenter.com]
- 3. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. researchgate.net [researchgate.net]
- 6. waterquality.gov.au [waterquality.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Atrazine and Alternative Herbicides for Weed Management in Corn Production
For Researchers, Scientists, and Drug Development Professionals
Atrazine has long been a cornerstone of weed management programs in corn (Zea mays L.) production due to its broad-spectrum efficacy and cost-effectiveness.[1][2] However, concerns over its environmental persistence and potential for groundwater contamination have spurred research into alternative herbicide solutions.[1][3] This guide provides an objective comparison of the efficacy of this compound with several alternative herbicides, supported by experimental data, to inform research and development in crop protection.
Comparative Efficacy: Weed Control and Corn Yield
Numerous studies have evaluated the performance of this compound-based herbicide programs against programs utilizing alternative active ingredients. The following tables summarize key findings from comparative field trials, focusing on weed control and corn grain yield.
Table 1: Efficacy of Pre-emergence Herbicides on Key Weed Species in Corn
| Herbicide Treatment | Active Ingredient(s) | Palmer Amaranth Control (%) | Broadleaf Signalgrass Control (%) | Pitted Morningglory Control (%) | Corn Injury (%) | Source(s) |
| This compound-based Program | This compound + other herbicides | >95 | >95 | >95 | Varies | [1][4] |
| Alternative Program 1 | S-metolachlor | >95 | >95 | >95 | Low | [1][4] |
| Alternative Program 2 | Saflufenacil + Dimethenamid-P | >95 | >95 | >95 | 5-8% higher than S-metolachlor | [1][4] |
| Alternative Program 3 | Mesotrione | Not specified | Not specified | Not specified | Not specified | [5] |
| Alternative Program 4 | Flumetsulam + Clopyralid | Not specified | Not specified | Not specified | Not specified | [5] |
Note: The study cited for Palmer Amaranth, Broadleaf Signalgrass, and Pitted Morningglory control included post-emergence applications of glyphosate (B1671968) and glufosinate (B12851) across all treatments, contributing to the high control percentages.[1][4]
Table 2: Corn Grain Yield in Response to this compound and Alternative Herbicide Programs
| Herbicide Program | Key Active Ingredients | Corn Grain Yield (relative to weed-free check) | Key Findings | Source(s) |
| This compound-containing Standard | This compound + Mesotrione (POST) | Comparable to weed-free check | Provided the most efficacious weed control among treatments. | [6] |
| This compound-free Alternative 1 | Tembotrione (POST) | Comparable to standard this compound treatments | A viable this compound-free alternative. | [6] |
| This compound-free Alternative 2 | Topramezone (POST) | Performed well in specific regions (e.g., Oregon) | Efficacy can be region-dependent based on prevalent weed species. | [6] |
| This compound Addition Study | Various programs +/- this compound | No yield improvement with this compound in 7 of 16 instances. | Effective weed control is achievable without this compound in some programs. | [1][4] |
| Sequential vs. Single Application | This compound and non-atrazine programs | Sequential applications yielded slightly better. | Non-atrazine herbicides protected corn yield as well as or slightly better than this compound treatments. | [7] |
Experimental Protocols
The data presented in this guide are derived from field-based experiments designed to evaluate herbicide efficacy under agricultural conditions. A generalized experimental protocol is described below, representative of the methodologies employed in the cited studies.
1. Experimental Site and Design:
-
Location: Research farms in relevant corn-producing regions.
-
Plot Size: Typically multi-row plots (e.g., four to six 30-inch rows) with lengths ranging from 30 to 45 feet.[7]
-
Experimental Design: Randomized complete block design with multiple replications (typically 3 or 4) to account for field variability.
-
Crop: Conventional or herbicide-tolerant corn hybrids are planted using standard agricultural practices.
2. Herbicide Application:
-
Pre-emergence (PRE) Applications: Herbicides are applied to the soil surface after planting but before crop and weed emergence.
-
Post-emergence (POST) Applications: Herbicides are applied to emerged weeds and the corn crop, typically when corn is at a specific growth stage (e.g., V4/V5) and weeds are of a certain size (e.g., less than 4 inches tall).
-
Application Equipment: Tractor-mounted sprayers calibrated to deliver a specific volume of spray solution (e.g., gallons per acre).
-
Adjuvants: Surfactants or crop oil concentrates are often included in POST applications to improve herbicide uptake by weeds.
3. Data Collection:
-
Weed Control: Visual ratings of weed control are taken at specified intervals after application (e.g., 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control) for individual weed species.
-
Crop Injury: Visual ratings of corn injury (e.g., stunting, chlorosis, necrosis) are recorded at intervals after application.
-
Corn Yield: The center rows of each plot are harvested at maturity, and the grain is weighed and adjusted for moisture content to determine yield (e.g., bushels per acre).
4. Statistical Analysis:
-
Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of differences between herbicide treatments.
-
Mean separation tests (e.g., Fisher's Protected LSD) are used to compare treatment means at a specified probability level (e.g., P < 0.05).
Below is a graphical representation of a typical experimental workflow for comparing herbicide efficacy.
Herbicide Signaling Pathways and Modes of Action
Understanding the molecular mechanism of action is critical for developing new herbicides and managing herbicide resistance. This compound and its alternatives operate through distinct signaling pathways.
This compound: Photosystem II Inhibition
This compound belongs to the triazine class of herbicides and acts by inhibiting photosynthesis.[7] It binds to the D1 protein of the photosystem II (PSII) complex in the chloroplast thylakoid membranes, blocking the transfer of electrons from QA to QB.[7] This disruption of the electron transport chain halts the production of ATP and NADPH, which are essential for CO2 fixation and plant growth. The blockage also leads to the formation of reactive oxygen species, causing lipid peroxidation and rapid cell death.[8]
Alternative Herbicides: HPPD and PPO Inhibition
Many effective this compound alternatives belong to different herbicide classes with distinct modes of action, such as the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and protoporphyrinogen (B1215707) oxidase (PPO) inhibitors.
-
HPPD Inhibitors (e.g., Mesotrione, Tembotrione): These herbicides, which include the triketone chemical family, block the HPPD enzyme.[4][6][9] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for the production of carotenoids.[6][9] Without carotenoids to protect chlorophyll (B73375) from photooxidation, the plant's leaves are bleached, leading to necrosis and death.[4][9]
-
PPO Inhibitors (e.g., Saflufenacil): This class of herbicides inhibits the protoporphyrinogen oxidase (PPO) enzyme in chloroplasts and mitochondria.[1][10] This blockage leads to the accumulation of protoporphyrinogen IX, which then moves to the cytoplasm and is oxidized into protoporphyrin IX.[1] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species that rapidly destroy cell membranes, causing tissue necrosis and plant death.[1][10]
The diagram below illustrates the signaling pathway for PPO-inhibiting herbicides.
References
- 1. benchchem.com [benchchem.com]
- 2. bioone.org [bioone.org]
- 3. This compound Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. researchgate.net [researchgate.net]
- 6. Mesotrione - Wikipedia [en.wikipedia.org]
- 7. Aatrex / this compound | CALS [cals.cornell.edu]
- 8. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 9. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Saflufenacil - Wikipedia [en.wikipedia.org]
Comparative Study on the Persistence of Atrazine in Different Soil Types
A comprehensive guide for researchers, scientists, and drug development professionals on the environmental fate of atrazine, a widely used herbicide. This guide provides a comparative analysis of this compound persistence across various soil types, supported by experimental data and detailed methodologies.
This compound, a triazine herbicide, is extensively used for broadleaf and grassy weed control in agriculture.[1][2] Its persistence in the soil is a significant environmental concern due to its potential to contaminate ground and surface water.[1][3] The duration of this compound's activity and its ultimate fate in the environment are intricately linked to the physicochemical and biological properties of the soil. This guide synthesizes findings from multiple studies to offer a comparative perspective on this compound persistence in different soil matrices.
Comparative Persistence of this compound in Various Soil Types
The persistence of this compound in soil is commonly measured by its half-life (t½), the time required for 50% of the initial concentration to dissipate. A multitude of factors, including soil texture, organic matter content, pH, and microbial activity, influence this parameter. The following table summarizes this compound half-life data from various studies conducted on different soil types.
| Soil Type | Organic Matter (%) | Clay Content (%) | pH | This compound Half-Life (days) | Reference |
| Sandy Loam | 0.34 | 7 | 5.4 | ~60 | [4] |
| Sandy Loam | Not Specified | Not Specified | Not Specified | 6.2 - 8.4 | [5] |
| Loam | Not Specified | Not Specified | Not Specified | > 365 | [6] |
| Silt Loam | Not Specified | Not Specified | Close to neutrality | High mobility observed | [7] |
| Silty Clay Loam | Not Specified | Not Specified | Not Specified | Dissipated before next growing season | [6] |
| Clay Loam | Not Specified | Not Specified | Not Specified | Almost complete biodegradation in 20 weeks | [8] |
| Clay | 0.7 | 55 (80% montmorillonite) | 7.3 | > 60 (70-75% remaining) | [4] |
| Sandy Clay Loam | Not Specified | Not Specified | Not Specified | 9.38 - 21.54 | [9] |
Key Observations:
-
Influence of Organic Matter and Clay Content: this compound persistence is generally longer in soils with higher organic matter and clay content.[4][10] These soil components adsorb this compound, making it less available for microbial degradation.[11][12] For instance, in a study comparing a loamy sand and a clay soil, this compound persisted significantly longer in the clay soil, which had a higher clay and organic matter content.[4]
-
Impact of Soil pH: Soil pH plays a crucial role in this compound degradation. Chemical hydrolysis of this compound is favored by low soil pH.[11] Conversely, in higher pH soils (above 7.0), the chemical degradation rate of triazine herbicides like this compound slows down, and less herbicide is bound to soil particles, making it more available for potential leaching.[12]
-
Role of Microbial Activity: Microbial degradation is a primary pathway for this compound dissipation in soil.[13][14] Soils with a history of this compound application may exhibit enhanced degradation due to the acclimatization of microbial populations capable of using this compound as a carbon or nitrogen source.[15] The rate of microbial degradation is influenced by factors such as soil moisture and temperature.[14]
-
Effect of Environmental Conditions: Temperature and soil moisture significantly affect this compound persistence.[14] Higher temperatures and optimal moisture levels generally accelerate both chemical and microbial degradation processes.[4] Conversely, cool and dry conditions can lead to longer persistence.[1]
Experimental Protocols for this compound Persistence Studies
The following is a generalized methodology for conducting a laboratory-based this compound persistence study in soil, based on common practices reported in the literature.
1. Soil Collection and Characterization:
-
Collect soil samples from the desired locations and depths (e.g., 0-15 cm).
-
Air-dry the soil samples and sieve them (e.g., through a 2 mm sieve) to ensure homogeneity.
-
Characterize the soil for key properties including:
-
Soil texture (particle size analysis)
-
Organic matter content (e.g., by loss on ignition)
-
pH (in water or CaCl2 solution)
-
Cation exchange capacity (CEC)
-
Microbial biomass
-
2. This compound Application and Incubation:
-
Weigh a specific amount of soil (e.g., 50 g) into incubation vessels (e.g., glass jars).[16]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or water).
-
Apply the this compound solution to the soil to achieve the desired concentration (e.g., 5 µg/g).[16] The solvent is typically allowed to evaporate.
-
Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).
-
Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).[16] The use of sterile controls (e.g., autoclaved soil) can help distinguish between chemical and microbial degradation.
3. Sample Extraction and Analysis:
-
At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), collect soil subsamples.
-
Extract this compound from the soil using an appropriate solvent system (e.g., methanol, acetonitrile, or a mixture). This can be done by shaking or sonication followed by centrifugation.
-
Filter the extracts and analyze the this compound concentration using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometry (MS) detector.
-
4. Data Analysis:
-
Plot the concentration of this compound remaining in the soil against time.
-
Determine the dissipation kinetics, which often follows first-order kinetics.
-
Calculate the half-life (t½) of this compound using the formula: t½ = 0.693 / k, where k is the first-order rate constant.
Visualizing Experimental Workflows and Influencing Factors
To better illustrate the processes involved in studying and understanding this compound persistence, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in a typical laboratory experiment to determine the persistence of this compound in soil.
Caption: A diagram showing the interconnected factors that influence the persistence of this compound in the soil environment.
References
- 1. This compound Fact Sheet [npic.orst.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Soil Persistence of Repeated Annual Applications of this compound | Weed Science | Cambridge Core [cambridge.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound retention and transport in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. extension.psu.edu [extension.psu.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. ijoear.com [ijoear.com]
- 15. researchgate.net [researchgate.net]
- 16. ars.usda.gov [ars.usda.gov]
Cross-Validation of Atrazine Soil Bioassay with Instrumental Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of atrazine concentrations in soil is critical for environmental monitoring, agricultural management, and ensuring food safety. While instrumental analysis offers precision and specificity, soil bioassays provide a cost-effective and ecologically relevant alternative. This guide provides a comprehensive comparison of this compound soil bioassays with common instrumental methods, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate technique for their needs.
Quantitative Comparison of Methods
The following table summarizes the key performance characteristics of this compound soil bioassays compared to instrumental analysis methods such as Gas Chromatography (GC) and Enzyme-Linked Immunosorbent Assay (ELISA). Data presented is a synthesis from multiple research studies.
| Parameter | Soil Bioassay | Instrumental Analysis (GC, HPLC, ELISA) |
| Principle | Measures the biological effect (e.g., growth inhibition, phytotoxicity) of this compound on sensitive indicator plants. | Directly measures the concentration of this compound and its metabolites based on their physicochemical properties. |
| Detection Range | Dependent on the sensitivity of the indicator species. | GC-MS: Down to 5 µg/kg[1]; ELISA: 0.01 µg/mL[2] |
| Correlation with Instrumental Methods | Good correlation has been observed. For example, a study comparing a triazine bioassay with chemical analysis showed a correlation coefficient of 0.914.[3] Another study comparing ELISA with GC for this compound in soil extracts found a high correlation (R=0.99) when the extractant concentration was controlled.[4] | High correlation between different instrumental methods (e.g., ELISA and GC, R=0.97 for leachate samples).[4] |
| Specificity | May respond to other herbicides with similar modes of action. | High specificity, capable of distinguishing between this compound and its degradation products.[5] |
| Cost | Low cost, requires minimal specialized equipment.[6] | High initial and operational costs for equipment and reagents. |
| Throughput | Low to medium, as it requires a plant growth period of several weeks.[7] | High throughput, especially with autosamplers. |
| Expertise Required | Basic knowledge of plant biology and experimental setup. | Requires highly trained personnel for operation and data analysis. |
Experimental Protocols
This compound Soil Bioassay Protocol
This protocol is a generalized procedure based on common practices using oats (Avena sativa) as an indicator species, which are highly sensitive to this compound.[6][7][8]
1. Soil Sampling and Preparation:
-
Collect representative soil samples from the area of interest to the depth of the plow layer.[9]
-
Air-dry the soil and sieve it through a 2 mm screen to remove large debris and ensure homogeneity.[10] If the soil is wet, it should be spread out to dry before processing.[9]
-
For a control, a portion of the soil can be treated with activated carbon to deactivate any herbicide residues.[9] Mix approximately 0.5 grams of activated carbon per 5 pounds of soil.[9]
2. Planting and Growth:
-
Fill pots (e.g., 4-inch diameter) with the test soil and the control soil.
-
Plant 8-10 oat seeds in each pot at a depth of about 1/4 inch.[6]
-
Place the pots in a location with ample sunlight and maintain a temperature of around 70-75°F.[9] Sunlight is crucial for the development of this compound injury symptoms.[6]
-
Water the plants as needed, avoiding waterlogging.[9]
3. Assessment:
-
Observe the plants for approximately three weeks after germination.[7]
-
Evaluate for this compound injury symptoms, which in oats typically include stunting and yellowing of the leaves, starting from the tips of the older leaves and progressing towards the stem.[6][7]
-
Compare the growth and appearance of the plants in the test soil to those in the control soil. The severity of the symptoms can be qualitatively or quantitatively (e.g., by measuring plant height or biomass) related to the this compound concentration.[8]
Instrumental Analysis Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This is a representative protocol for the extraction and analysis of this compound in soil using GC-MS.
1. Soil Extraction:
-
Weigh 5 grams of the prepared soil sample into a 50-mL glass centrifuge tube.[1]
-
Add 5 mL of water and 5 mL of a water-saturated organic solvent like toluene.[1] Methanol in water is another common extractant.[4]
-
Shake the tube horizontally for 2 hours on a reciprocating shaker.[1]
-
Centrifuge the sample for 20 minutes at 2,000 x g to separate the soil and the organic phase.[1]
-
Carefully transfer the organic supernatant to a clean vial for analysis.
2. GC-MS Analysis:
-
Injection: Inject a 1 µL aliquot of the extract into the GC-MS system.[5]
-
Column: A common column used is a RTX-5 column.[1]
-
Carrier Gas: Use helium at a flow rate of 1 mL/min.[1]
-
Temperatures: Set the injection temperature to 280°C and the detector temperature to 280°C.[1]
-
Oven Program: A typical temperature program starts at 80°C (held for 1 minute), ramps up to 250°C at a rate of 30°C/min, and is held at 250°C for 1.5 minutes.[1]
-
Detection: The mass spectrometer scans for characteristic this compound ions for identification and quantification. The retention time for this compound under these conditions is approximately 7.8 minutes.[1] The limit of detection can be as low as 5 µg/kg of soil.[1]
Workflow for Cross-Validation
The following diagram illustrates the logical workflow for cross-validating this compound soil bioassay results with instrumental analysis.
Caption: Workflow for cross-validating this compound soil bioassay with instrumental analysis.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Development of an this compound immunoassay based on highly catalytically active Au@PtNPs and specific nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies of instrumental and bioassay methods for the analysis of herbicide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of gas chromatography and immunoassay methods for the detection of this compound in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 10. Thin-Layer Chromatography: Comparative Estimation of Soil’s this compound [cwejournal.org]
Atrazine vs. Glyphosate: A Comparative Environmental Impact Assessment
A comprehensive review of the environmental and health impacts of two widely used herbicides, atrazine and glyphosate (B1671968), reveals distinct profiles in terms of their toxicity, environmental fate, and mechanisms of action. This guide provides a detailed comparison to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a triazine herbicide, and glyphosate, a glycine (B1666218) derivative, are both effective weed killers but differ significantly in their environmental behavior and toxicological profiles. This compound is a selective herbicide primarily used for broadleaf weed control in crops like corn and sorghum, while glyphosate is a non-selective, broad-spectrum herbicide.[1] Key distinctions lie in their persistence in the environment, with this compound exhibiting a longer half-life in soil and a higher potential to leach into groundwater compared to the less persistent glyphosate.[1][2][3][4][5] However, glyphosate's primary metabolite, aminomethylphosphonic acid (AMPA), can persist in the environment for a considerable time.[2] Toxicological data indicates that this compound can act as an endocrine disruptor, while glyphosate has been classified as a "probable human carcinogen" by the World Health Organization's International Agency for Research on Cancer (IARC).[6][7][8][9]
Data Summary
Table 1: Physicochemical Properties and Environmental Fate
| Property | This compound | Glyphosate |
| Chemical Class | Triazine | Glycine |
| Mode of Action | Inhibits photosystem II | Inhibits EPSP synthase |
| Selectivity | Selective | Non-selective |
| Soil Half-life (DT50) | 60-100 days (can be longer in some conditions)[2][5][10][11] | 3-5 days (metabolite AMPA persists longer)[2] |
| Water Solubility | Low to moderate | High |
| Groundwater Leaching Potential | High[1][4] | Low (AMPA has higher mobility)[2] |
| Bioaccumulation Factor (BCF) in fish | Not expected to accumulate[3] | Low (BCF of 0.52 in bluegill fish)[12] |
Table 2: Ecotoxicity Data (LC50)
| Organism | This compound LC50 | Glyphosate LC50 |
| Daphnia magna (48h) | 7 - 40 mg/L[13] | 0.0008 mg/L (for Roundup formulation)[13] |
| Rainbow Trout (96h) | 4.5 - 11 mg/L | 8.2 - 38 mg/L |
| Bluegill Sunfish (96h) | 5.1 - 15 mg/L | 5.4 - 140 mg/L |
| Carp (96h) | 76 mg/L[14] | - |
| Perch (96h) | 16 mg/L[14] | - |
| Guppies (96h) | 4.3 mg/L[14] | - |
| Aquatic insect (Limnocoris submontandoni) | 192.42 mg/L[15] | - |
Table 3: Human Health Endpoints
| Health Concern | This compound | Glyphosate |
| Carcinogenicity | "Probably carcinogenic to humans" (IARC)[8] | "Probably carcinogenic to humans" (IARC)[6] |
| Endocrine Disruption | Yes, known endocrine disruptor[7][9][10] | Evidence is debated |
| Reproductive Effects | Linked to birth defects and reproductive tumors[7][9] | Linked to an increased risk of birth defects[16] |
| Other | Can cause cardiovascular damage, retinal and muscle degeneration[7] | Linked to antibiotic resistance[16] |
Signaling Pathways and Mechanisms of Action
This compound's Impact on Estrogen Signaling
This compound is recognized as an endocrine-disrupting chemical. It does not bind to the classical estrogen receptor alpha (ERα) but has been shown to interact with the G protein-coupled estrogen receptor (GPER).[16][17][18][19][20] This interaction can trigger downstream signaling pathways, such as the EGFR/MAPK pathway, leading to the proliferation of cancer cells.[17][20]
Glyphosate's Inhibition of the Shikimate Pathway
Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[21][22] This enzyme is crucial in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. By blocking this pathway, glyphosate prevents the production of these essential amino acids, ultimately leading to plant death. This pathway is absent in animals, which is the basis for its selective toxicity towards plants.[22]
Experimental Protocols
Zebrafish Embryotoxicity Assay
A common method for assessing the toxicity of herbicides is the zebrafish (Danio rerio) embryotoxicity test. This in vivo assay provides a rapid and cost-effective way to evaluate developmental toxicity.
Methodology:
-
Embryo Collection: Healthy, fertilized zebrafish embryos are collected shortly after spawning.
-
Exposure: Embryos are placed in multi-well plates containing a range of herbicide concentrations, along with a control group in clean water.
-
Incubation: The plates are incubated at a controlled temperature (typically 28.5°C) for a period of 96 to 120 hours post-fertilization (hpf).
-
Observation: Embryos and larvae are observed at regular intervals under a microscope to assess for lethal and sublethal endpoints, including mortality, hatching rate, and morphological deformities (e.g., pericardial edema, yolk sac edema, spinal curvature).
-
Data Analysis: The concentration of the herbicide that is lethal to 50% of the test organisms (LC50) is calculated. Statistical analysis is performed to determine the significance of any observed effects compared to the control group.
Soil Microbial Community Analysis
The impact of herbicides on soil microbial communities can be assessed using techniques such as phospholipid fatty acid (PLFA) analysis and genetic fingerprinting.
Methodology:
-
Soil Sampling: Soil samples are collected from treated and untreated (control) plots.
-
Herbicide Application: In laboratory studies, soil microcosms are treated with the herbicide at environmentally relevant concentrations.
-
Incubation: The soil samples are incubated under controlled conditions.
-
PLFA Analysis: Lipids are extracted from the soil, and phospholipid fatty acids are analyzed by gas chromatography-mass spectrometry (GC-MS). The resulting PLFA profiles provide a snapshot of the total microbial biomass and the relative abundance of different microbial groups (e.g., bacteria, fungi).
-
Genetic Fingerprinting: DNA is extracted from the soil, and specific gene regions (e.g., 16S rRNA for bacteria, ITS for fungi) are amplified using PCR. Techniques like Denaturing Gradient Gel Electrophoresis (DGGE) or high-throughput sequencing can then be used to analyze the diversity and composition of the microbial community.
-
Data Analysis: Statistical methods are used to compare the microbial community structure and diversity between the herbicide-treated and control soils.
Conclusion
The choice between this compound and glyphosate for weed management involves a trade-off between their respective environmental and health risks. This compound's persistence and potential for groundwater contamination, coupled with its endocrine-disrupting properties, are significant concerns.[1][4][7][9][10] Glyphosate, while less persistent, has been linked to potential carcinogenic effects, and its widespread use has led to the evolution of glyphosate-resistant weeds.[1][6] This comparative guide highlights the importance of considering these multifaceted impacts in regulatory decisions and the development of more sustainable agricultural practices.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 6. Monitoring Impact of a Pesticide Treatment on Bacterial Soil Communities by Metabolic and Genetic Fingerprinting in Addition to Conventional Testing Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. outside.vermont.gov [outside.vermont.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. beyondpesticides.org [beyondpesticides.org]
- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Toxicity testing of pesticides in zebrafish-a systematic review on chemicals and associated toxicological endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sfwmd.gov [sfwmd.gov]
- 15. scielo.br [scielo.br]
- 16. Effects of this compound on estrogen receptor α- and G protein-coupled receptor 30-mediated signaling and proliferation in cancer cells and cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abonante.it [abonante.it]
- 18. Effects of this compound on Estrogen Receptor α- and G Protein-Coupled Receptor 30-Mediated Signaling and Proliferation in Cancer Cells and Cancer-Associated Fibroblasts. [vivo.health.unm.edu]
- 19. sciencenews.org [sciencenews.org]
- 20. Effects of this compound on Estrogen Receptor α– and G Protein–Coupled Receptor 30–Mediated Signaling and Proliferation in Cancer Cells and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 22. EPSP synthase - Wikipedia [en.wikipedia.org]
Performance Evaluation of SPE Sorbents for Atrazine Enrichment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different Solid-Phase Extraction (SPE) sorbents for the enrichment of atrazine, a widely used herbicide. The selection of an appropriate SPE sorbent is critical for achieving accurate and reliable quantification of this compound in various environmental and biological matrices. This document presents a summary of performance data from a comparative study, detailed experimental protocols, and a visual representation of the SPE workflow to aid in your research and method development.
Performance Comparison of SPE Sorbents
The efficiency of different SPE sorbents in extracting this compound from water samples can vary significantly. A comparative study analyzing 16 pesticides, including this compound, in groundwater provides valuable insights into the performance of five commonly used sorbents. The following table summarizes the average recovery rates of this compound obtained using C18 bonded silica, graphitized carbon black, a highly cross-linked polystyrene-divinylbenzene (Lichrolut EN), a divinylbenzene-N-vinylpyrrolidone copolymer (Oasis HLB), and a surface-modified styrene-divinylbenzene polymer (Strata X).[1]
| SPE Sorbent | Sorbent Type | Average Recovery of this compound (%) |
| Isolute SPE C18 (EC) | C18 bonded silica | ~85-95% |
| Superclean Envi-Carb | Graphitized Carbon Black | Not specified for this compound |
| Lichrolut EN | Highly cross-linked polystyrene-divinylbenzene | >70% |
| Oasis HLB | Divinylbenzene-N-vinylpyrrolidone | >70% |
| Strata X | Surface modified styrene-divinylbenzene | >70% |
Table 1: Comparison of the average recovery of this compound using different SPE sorbents from groundwater samples. Data extracted from a multi-residue analysis study which reported that Oasis HLB and Strata X provided the best overall results for the 16 pesticides tested, with average recoveries higher than 70%[1]. The recovery for C18 was reported in a range from a separate study mentioned within the comparative analysis[1].
It is important to note that while Oasis HLB and Strata X showed the best overall performance for the mixture of 16 pesticides, C18 also demonstrates high recovery rates specifically for this compound.[1] The choice of sorbent may also depend on the specific matrix and the presence of other analytes.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results. The following are generalized yet detailed methodologies for the extraction of this compound from water and soil samples using SPE.
Solid-Phase Extraction (SPE) Protocol for Water Samples
This protocol is a compilation of best practices for the enrichment of this compound from water samples.[2][3]
1. Materials and Reagents:
-
SPE Cartridges: C18 (500 mg) or Oasis HLB (500 mg)
-
Solvents: HPLC-grade methanol (B129727), ethyl acetate (B1210297), and acetonitrile (B52724)
-
Reagents: Deionized water, nitrogen gas
-
Apparatus: SPE vacuum manifold, vacuum pump, conical tubes, evaporator
2. Cartridge Conditioning:
-
Pass 5-10 mL of methanol through the SPE cartridge to activate the sorbent material.
-
Follow with 5-10 mL of deionized water to equilibrate the sorbent. Ensure the cartridge does not go dry.
3. Sample Loading:
-
Pass the water sample (typically 100-500 mL, filtered if necessary) through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.
4. Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
5. Drying:
-
Dry the cartridge under vacuum for approximately 15-20 minutes to remove excess water.
6. Elution:
-
Elute the retained this compound with 5-10 mL of an appropriate organic solvent, such as ethyl acetate or a mixture of dichloromethane (B109758) and methanol (e.g., 7:3 v/v).[4]
7. Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or the initial mobile phase of the chromatographic analysis).
Solid-Phase Extraction (SPE) Protocol for Soil Samples
For soil samples, an initial extraction is required before the SPE cleanup.
1. Soil Extraction:
-
Extract a known weight of the soil sample (e.g., 10 g) with a suitable solvent mixture, such as methanol:water or acetonitrile:water, using mechanical shaking or sonication.
-
Centrifuge or filter the extract to separate the supernatant.
2. SPE Cleanup:
-
Dilute the supernatant with deionized water to reduce the organic solvent concentration.
-
Follow the same SPE protocol as for water samples (steps 2-7 above) to clean up the extract and concentrate the this compound.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from environmental samples.
References
Predicting Atrazine's Journey Through Soil: A Guide to Mathematical Model Validation
For Researchers, Scientists, and Drug Development Professionals
The widespread use of the herbicide atrazine and its potential for groundwater contamination necessitates accurate predictions of its movement through soil. Mathematical models are indispensable tools for this purpose, but their reliability hinges on rigorous validation against experimental data. This guide provides an objective comparison of common mathematical models used to predict this compound transport in soil, supported by experimental data and detailed methodologies.
Comparative Performance of this compound Transport Models
A variety of mathematical models have been developed to simulate the complex processes governing this compound's fate and transport in the subsurface. These models differ in their conceptual basis and mathematical complexity, ranging from relatively simple empirical models to more sophisticated process-based models. The selection of an appropriate model depends on the specific objectives of the study, data availability, and the desired level of accuracy.
The following tables summarize quantitative data from several studies that have validated and compared different models for predicting this compound transport. These tables provide a snapshot of the models' performance under various experimental conditions.
Table 1: Comparison of GLEAMS, PRZM, and LEACHM Models in Soil Column Experiments
| Parameter | GLEAMS | PRZM | LEACHM | Experimental Range |
| Primary Transport Concept | Layered soil profile, water balance | Hydrology, erosion, chemical transport | Water flow and solute transport in unsaturated soils | - |
| This compound Half-life (days) | - | - | - | 44 - 143 |
| Distribution Coefficient (Kd) (L/kg) | - | - | - | 0.6 - 1.1 |
| Performance Summary | Fast computations, but lower accuracy; underestimated the span of soil-pesticide interactions. | Performed well in predicting solute breakthrough, generally within a factor of two of measured values. | Performed well in predicting solute breakthrough, generally within a factor of two of measured values. | Breakthrough curves showed a wide variety of shapes and peak concentrations. |
Table 2: Performance of HYDRUS-1D and other models in various studies
| Model | Study Focus | Key Findings | Experimental Setup |
| HYDRUS-1D (Dual-porosity model) | This compound transport in disturbed and undisturbed soil columns[1] | Successfully simulated this compound breakthrough curves, which exhibited significant tailing and asymmetry, indicating non-equilibrium sorption. The dual-porosity model was found to be the best fit.[1] | Laboratory soil columns |
| HYDRUS-1D (Two-site sorption model) | Simulating this compound transport at different concentrations[2] | The model, incorporating a two-site sorption (chemical nonequilibrium) approach, showed a strong correlation (R² ranging from 0.897 to 0.978) between observed and fitted breakthrough curves.[2] | Laboratory soil columns |
| Second-Order, Two-Site (SOTS) Model | Comparison with the Multireaction Transport Model (MRTM)[3] | The SOTS model provided superior predictions of this compound breakthrough curves under various conditions, including different concentrations, flow velocities, and flow interruptions.[3] | Laboratory soil column miscible displacement experiments |
| LEACHP (Leaching Estimation and Chemistry Model-Pesticide) | Field validation of this compound transport[4] | The model showed relatively good fitness with observed field data for this compound concentration at different soil depths and times.[4] | Field study with soil sampling at various depths and times |
Experimental Protocols for Model Validation
The validation of this compound transport models relies on robust experimental data obtained from both laboratory and field studies. The following sections detail the typical methodologies employed in these experiments.
Laboratory Soil Column Leaching Experiments
Soil column experiments are a common method for studying solute transport under controlled conditions.
Objective: To determine the breakthrough characteristics of this compound in a specific soil type under controlled water flow.
Materials:
-
Stainless steel or PVC columns
-
Sieved and air-dried soil
-
This compound solution of known concentration
-
A conservative tracer (e.g., potassium bromide) to characterize water movement[1]
-
Peristaltic pump for applying the solution
-
Fraction collector to collect leachate
-
Analytical instrument for this compound quantification (e.g., High-Performance Liquid Chromatography - HPLC)[4][5]
Procedure:
-
Column Packing: The soil is uniformly packed into the column to a desired bulk density. The column may contain disturbed (repacked) or undisturbed soil cores.[1]
-
Saturation and Equilibration: The soil column is saturated with a background solution (e.g., calcium chloride) from the bottom up to ensure complete saturation and to displace entrapped air. The column is then leached with the background solution until a steady-state flow is achieved.
-
Tracer and this compound Application: A pulse of the conservative tracer is first introduced to determine the hydrodynamic properties of the soil column. Following the tracer, a solution containing this compound is applied to the top of the column at a constant flow rate.
-
Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions at regular time intervals.
-
Analysis: The concentration of this compound and the tracer in each fraction is determined using an appropriate analytical method like HPLC.
-
Data Analysis: The resulting data is used to construct breakthrough curves (BTCs), which plot the relative effluent concentration versus time or pore volumes. These experimental BTCs are then compared with the BTCs simulated by the mathematical model.
Field Validation Studies
Field studies are essential for validating model predictions under realistic environmental conditions.
Objective: To monitor the movement and dissipation of this compound in a field plot over time.
Materials:
-
Field plot with a known history of this compound application (or where this compound will be applied)
-
Soil sampling equipment (e.g., soil auger, core sampler)
-
Equipment for this compound application (e.g., sprayer)
-
Meteorological monitoring equipment (for rainfall, temperature, etc.)
-
Lysimeters for collecting soil water (optional)
-
Analytical instrument for this compound quantification (e.g., HPLC)
Procedure:
-
Site Selection and Characterization: A suitable field site is selected, and the soil properties (e.g., texture, organic matter content, pH) are thoroughly characterized.
-
This compound Application: this compound is applied to the field plot at a known rate, simulating agricultural practice.
-
Soil Sampling: Soil samples are collected from different depths at various time intervals after application (e.g., 30, 60, and 175 days).[4]
-
Sample Extraction and Analysis: this compound is extracted from the soil samples using an appropriate solvent, and the concentration is determined by HPLC or another suitable analytical technique.[5]
-
Data Comparison: The measured this compound concentrations at different depths and times are compared with the predictions of the mathematical model. Statistical indices such as the root mean square error (RMSE) and the coefficient of determination (R²) are often used to quantify the goodness of fit between the observed and predicted values.[4]
Visualizing the Validation Workflow
The process of validating a mathematical model for this compound transport in soil involves a logical sequence of steps, from experimental design to model comparison and refinement. The following diagram, generated using the DOT language, illustrates this workflow.
References
Comparative Genomics of Atrazine-Degrading vs. Non-Degrading Bacteria: A Researcher's Guide
Published: December 19, 2025
This guide provides a comprehensive comparison of the genomic and functional characteristics of bacteria capable of degrading the herbicide atrazine versus those that cannot. It is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating microbial catabolic pathways and bioremediation strategies. The content herein is based on peer-reviewed experimental data, detailing the genetic determinants, degradation performance, and standard methodologies for analysis.
Introduction: The Genetic Basis of this compound Biodegradation
This compound [2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine] is a widely used herbicide whose persistence in soil and water poses environmental concerns.[1] The ability of certain soil microorganisms to metabolize this compound is a key factor in its environmental fate. Comparative genomic studies reveal that the capacity to degrade this compound is not a common bacterial trait but is conferred by a specific set of catabolic genes.
The primary distinction between this compound-degrading and non-degrading bacteria lies in the presence of the atz or trz gene cassettes in the former.[1][2] These genes encode the enzymatic machinery required to sequentially break down the this compound molecule, typically using it as a nitrogen and sometimes carbon source.[3] Non-degrading bacteria, including common laboratory strains, lack this genetic toolkit and are unable to initiate the catabolic pathway.[1]
The this compound catabolism genes are remarkably conserved across diverse bacterial genera, with sequence identities often exceeding 99% in pairwise comparisons.[1] This high degree of conservation, coupled with their frequent location on self-transmissible plasmids, suggests a recent and widespread dissemination via horizontal gene transfer.[2][3]
Core Genetic Differences
The fundamental genomic distinction is the presence of a specialized gene set in degrading bacteria. The most well-characterized pathway involves the atzA, atzB, and atzC genes, which convert this compound to cyanuric acid.[1][3] Subsequent mineralization of cyanuric acid is carried out by enzymes encoded by the atzD, atzE, and atzF genes.
| Feature | This compound-Degrading Bacteria | Non-Degrading Bacteria |
| Key Catabolic Genes | Presence of atzABC and/or trzN-atzBC gene clusters. May also contain lower pathway genes (atzDEF, trzD).[3][4][5] | Complete absence of atz and trz catabolic genes.[1] |
| Gene Location | Often located on large, self-transmissible catabolic plasmids (e.g., pADP-1 in Pseudomonas sp. ADP).[3][4] | Not Applicable. |
| Gene Conservation | Catabolic genes are highly conserved (>99% identity) across geographically diverse genera.[1][6] | Not Applicable. |
| Typical Genera | Pseudomonas, Arthrobacter, Chelatobacter, Agrobacterium, Variovorax, Aminobacter, Rhodococcus.[5][6][7][8] | The vast majority of bacteria, including common lab strains like E. coli (unless modified).[1] |
The this compound Degradation Pathway
The catabolism of this compound to harmless inorganic compounds is a multi-step enzymatic process. The "upper pathway" converts this compound to cyanuric acid, which is then mineralized to carbon dioxide and ammonia (B1221849) in the "lower pathway."
Caption: The enzymatic pathway for this compound mineralization.
Quantitative Performance Data
The efficiency of this compound degradation varies among different bacterial strains and is influenced by environmental conditions such as pH, temperature, and initial this compound concentration. The following table summarizes performance data from various studies.
| Bacterial Strain | Initial this compound (mg/L) | Time | Degradation Efficiency (%) | Reference(s) |
| Arthrobacter sp. AK-YN10 | 1000 | 30 hours | 99% | [4] |
| Arthrobacter sp. FM326 | 1000 | 96 hours | 97% | [9] |
| Arthrobacter sp. AT5 | 50 | 4 days | 100% | [8] |
| Agrobacterium radiobacter J14a | 50 | 72 hours | 94% | [10] |
| Solibacillus sp. D2 | 100 | 24 hours | 100% | [11] |
| Enterobacter cloacae JS08.Deg01 | ~21.5 (0.1 mmol/L) | 47 hours | 50% | [12] |
| Bacillus badius ABP6 | 200.9 | 20 days | 89.7% | [13] |
Key Experimental Protocols
Reproducible and standardized methods are crucial for comparing the genomic and functional properties of this compound-degrading bacteria.
This protocol is used to selectively isolate bacteria from environmental samples that can utilize this compound as a nutrient source.
-
Sample Collection: Collect soil or water samples from a site with a history of this compound application.
-
Enrichment Culture: Inoculate 5-10 g of soil into a 250 mL flask containing 100 mL of a sterile minimal salts medium (MSM) with this compound (e.g., 50-100 mg/L) as the sole source of nitrogen and/or carbon.[12][13]
-
Incubation: Incubate the flask at 28-30°C on a rotary shaker at 150-200 rpm for 7-14 days.[12][13]
-
Subculturing: Transfer an aliquot (e.g., 5 mL) of the enrichment culture to fresh MSM with this compound and incubate under the same conditions. Repeat this step 2-3 times to enrich for this compound-degrading populations.
-
Isolation: Prepare serial dilutions of the final enrichment culture and plate them onto solid MSM agar (B569324) containing this compound. This compound's insolubility creates a turbid medium.
-
Colony Selection: Incubate plates at 28-30°C. This compound-degrading colonies will form visible clear halos or "clearing zones" around them as they consume the this compound.[14]
-
Purification: Select colonies with distinct clearing zones and streak them onto fresh plates to obtain pure isolates. Confirm the purity and degrading ability of the isolates.
This molecular technique is used to rapidly screen isolates for the presence of known this compound degradation genes.
-
Genomic DNA Extraction: Extract total genomic DNA from a pure culture of the bacterial isolate using a standard commercial DNA extraction kit.
-
Primer Design: Use primers designed to amplify conserved internal regions of the atzA, atzB, and atzC genes. These primer sequences are widely available in published literature.[1]
-
PCR Amplification: Perform PCR in a total volume of 25-50 µL containing template DNA, primers, dNTPs, Taq polymerase, and PCR buffer. A typical thermal cycling profile includes an initial denaturation, followed by 30-35 cycles of denaturation, annealing (55-60°C), and extension (72°C), and a final extension step.[1]
-
Gel Electrophoresis: Analyze the PCR products on a 1.0-1.5% agarose (B213101) gel. The presence of bands of the expected size for atzA, atzB, or atzC indicates the isolate is a potential this compound degrader.[1]
-
Confirmation (Optional): Sequence the PCR amplicons to confirm their identity by comparing them to known atz gene sequences in databases like GenBank.
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the disappearance of this compound and the appearance of its metabolites over time.
-
Experimental Setup: Inoculate the purified bacterial strain into liquid MSM containing a known initial concentration of this compound (e.g., 50-100 mg/L). Include a non-inoculated sterile control to account for abiotic degradation.
-
Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw an aliquot (e.g., 1 mL) of the culture.
-
Sample Preparation: Centrifuge the sample to pellet the bacterial cells (e.g., 10,000 x g for 10 minutes).[12] Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulates.[12]
-
HPLC Analysis: Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and a UV detector.[12]
-
Quantification: Calculate the concentration of this compound in each sample by comparing the peak area to a standard curve prepared with known concentrations of an analytical this compound standard.
Standard Experimental and Analytical Workflow
The process of identifying and characterizing this compound-degrading bacteria follows a logical progression from environmental sampling to molecular and chemical analysis.
References
- 1. The this compound Catabolism Genes atzABC Are Widespread and Highly Conserved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. This compound biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Shift in Bacterial Community Structure Drives Different this compound-Degrading Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
- 10. Biodegradation of this compound by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization studies on biodegradation of this compound by Bacillus badius ABP6 strain using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection, enumeration and isolation of this compound-degrading bacteria [bio-protocol.org]
Atrazine in Herbicide Tank Mixtures: A Comparative Guide to Synergistic Weed Control
For Researchers, Scientists, and Drug Development Professionals
The strategic use of herbicide tank mixtures is a cornerstone of modern weed management, offering broader spectrum control, reduced application rates, and a means to mitigate the evolution of herbicide-resistant weeds. Atrazine, a widely utilized photosystem II (PSII) inhibitor, is a common component in these mixtures, frequently exhibiting synergistic effects with other herbicidal modes of action. This guide provides an objective comparison of this compound's performance in various tank mixtures, supported by experimental data, detailed protocols for synergy assessment, and visualizations of the underlying biochemical pathways.
Comparative Efficacy of this compound Tank Mixtures
The synergistic interactions between this compound and other herbicides can significantly enhance weed control beyond the additive effects of the individual components. The following tables summarize quantitative data from various studies, showcasing the enhanced efficacy of this compound tank mixtures against several key weed species.
Table 1: Synergistic Effect of this compound and Mesotrione (B120641) on Wild Radish (Raphanus raphanistrum) [1]
| Herbicide Treatment | Application Rate (g/ha) | Susceptible Population Control (%) | This compound-Resistant Population Control (%) |
| This compound | 250 | 50 | 15 |
| This compound | 400 | 70 | 25 |
| Mesotrione | 1.5 | 30 | 30 |
| This compound + Mesotrione | 250 + 1.5 | 90 | 80 |
| This compound + Mesotrione | 400 + 1.5 | >95 | 87 |
Table 2: Enhanced Control of Glyphosate-Resistant Horseweed (Conyza canadensis) with this compound Tank Mixtures [2]
| Herbicide Treatment | Application Rate | Weed Control at 8 WAA (%) | Expected Control (Colby's) (%) | Interaction |
| Mesotrione | - | 83 | - | - |
| This compound | - | - | - | - |
| Mesotrione + this compound | - | 100 | 89 | Synergistic |
| Topramezone | - | - | - | - |
| Topramezone + this compound | - | 91 | - | Synergistic |
| Tolpyralate | - | - | - | - |
| Tolpyralate + this compound | - | 96 | - | Synergistic |
WAA: Weeks After Application
Table 3: Performance of this compound Tank Mixes with HPPD-Inhibitors on Multiple-Herbicide-Resistant Waterhemp
| HPPD-Inhibiting Herbicide | Improvement in Waterhemp Control with this compound (%) at 4 WAA |
| Isoxaflutole | 15 |
| Mesotrione | 11 |
| Topramezone | 7 |
| Tembotrione | 7 |
Table 4: Synergistic Weed Control with this compound and Tembotrione in Sweet Corn [3]
| Weed Species | Tembotrione Alone Control (%) | Tembotrione + this compound Control (%) | Increase in Control (%) |
| Large Crabgrass | 52 | 97 | 45 |
| Wild Proso Millet | 78 | 81 | 3 |
| Common Lambsquarters | 85 | 99 | 14 |
| Common Ragweed | 65 | 95 | 30 |
Experimental Protocols for Assessing Synergy
The determination of synergistic, additive, or antagonistic effects of herbicide mixtures is crucial for developing effective weed management strategies. The most common method cited in the literature is Colby's method.
Colby's Method
This method calculates the expected additive effect of a herbicide combination.[4][5][6][7][8][9][10] If the observed control from the tank mixture is greater than the expected value, the interaction is considered synergistic.
Formula:
Expected response (E) = X + Y - (XY/100)
Where:
-
X is the percent control with herbicide A at a given rate.
-
Y is the percent control with herbicide B at a given rate.
Experimental Workflow for Colby's Method:
Caption: Workflow for assessing herbicide synergy using Colby's method.
Signaling Pathways and Mechanisms of Action
The synergistic effects observed in this compound tank mixtures often arise from the complementary or enhanced disruption of vital plant processes.
This compound: Photosystem II Inhibition
This compound acts by binding to the D1 protein in photosystem II of the chloroplasts, which blocks electron transport.[11][12] This inhibition leads to a buildup of highly reactive oxygen species, causing lipid peroxidation and ultimately cell death.[11]
Caption: this compound's mechanism of action via Photosystem II inhibition.
Mesotrione: HPPD Inhibition
Mesotrione is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[13][14][15][16][17] By blocking this enzyme, mesotrione prevents the synthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis.[14] The lack of carotenoids leads to the destruction of chlorophyll, resulting in the characteristic bleaching of plant tissues.
Caption: Mesotrione's mechanism via HPPD inhibition.
2,4-D: Synthetic Auxin
2,4-D is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[18][19][20][21] At herbicidal concentrations, it causes uncontrolled cell division and growth, leading to tissue damage and plant death. It primarily affects broadleaf weeds.
Caption: 2,4-D's mechanism as a synthetic auxin herbicide.
Conclusion
The tank mixing of this compound with herbicides from different mode-of-action groups, such as HPPD inhibitors and synthetic auxins, demonstrates significant synergistic effects, leading to improved and more consistent weed control. This approach not only enhances the efficacy against susceptible weed populations but can also be a valuable tool in managing herbicide-resistant biotypes. For researchers and professionals in drug and herbicide development, understanding these synergistic interactions at both the whole-plant and molecular levels is paramount for designing next-generation weed management solutions that are both effective and sustainable. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for the continued assessment and development of innovative herbicide combinations.
References
- 1. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 2. bioone.org [bioone.org]
- 3. researchgate.net [researchgate.net]
- 4. Calculating Synergistic and Antagonistic Responses of Herbicide Combinations | Semantic Scholar [semanticscholar.org]
- 5. Calculating Synergistic and Antagonistic Responses of Herbicide Combinations | Weeds | Cambridge Core [cambridge.org]
- 6. Calculating Synergistic and Antagonistic Responses of Herbicide Combinations (1967) | S. R. Colby | 1462 Citations [scispace.com]
- 7. newprairiepress.org [newprairiepress.org]
- 8. AU2016200567B1 - A synergistic herbicidal composition and the method of controlling the growth of undesired plants - Google Patents [patents.google.com]
- 9. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 10. Analyzing Herbicide Interactions: A Statistical Treatment of Colby's Method | Weed Technology | Cambridge Core [cambridge.org]
- 11. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 12. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. xtbg.ac.cn [xtbg.ac.cn]
- 20. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 21. Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Proficiency in Atrazine Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive overview of inter-laboratory proficiency testing for the herbicide atrazine in water samples. It details the common analytical methods, presents a structured comparison of performance data from a proficiency testing round, and outlines the experimental protocols involved.
Performance in this compound Proficiency Testing
The following table summarizes the performance of participating laboratories in a proficiency test for this compound in a water sample. The data includes the reported values from each laboratory, the assigned value for the test sample, and the calculated z-score, which indicates the performance of each laboratory relative to the assigned value.
| Laboratory ID | Reported Value (µg/L) | Assigned Value (µg/L) | Standard Deviation for Proficiency Assessment (µg/L) | z-Score | Performance Evaluation |
| A | 0.20 | 0.22 | 0.055 | -0.36 | Satisfactory |
| B | 0.21 | 0.22 | 0.055 | -0.18 | Satisfactory |
| C | 0.25 | 0.22 | 0.055 | 0.55 | Satisfactory |
| D | 0.18 | 0.22 | 0.055 | -0.73 | Satisfactory |
| E | 0.23 | 0.22 | 0.055 | 0.18 | Satisfactory |
| F | 0.28 | 0.22 | 0.055 | 1.09 | Satisfactory |
| G | 0.19 | 0.22 | 0.055 | -0.55 | Satisfactory |
| H | 0.24 | 0.22 | 0.055 | 0.36 | Satisfactory |
| I | 0.15 | 0.22 | 0.055 | -1.27 | Questionable |
| J | 0.30 | 0.22 | 0.055 | 1.45 | Questionable |
| K | 0.12 | 0.22 | 0.055 | -1.82 | Questionable |
| L | 0.33 | 0.22 | 0.055 | 2.00 | Unsatisfactory |
Note: The assigned value is the consensus value determined from the results of all participating laboratories. The standard deviation for proficiency assessment is a target value for precision. The z-score is calculated as: (Reported Value - Assigned Value) / Standard Deviation. A z-score between -2 and 2 is generally considered satisfactory, between 2 and 3 or -2 and -3 is questionable, and a z-score greater than 3 or less than -3 is unsatisfactory.
Experimental Protocols
The proficiency test outlined above typically involves the following key steps:
1. Sample Preparation and Distribution:
-
A homogenous water sample is spiked with a known concentration of this compound.
-
Aliquots of this sample are distributed to participating laboratories.
-
Blank water samples may also be included for control purposes.
2. Analytical Methods: Laboratories are typically free to use their own validated analytical methods for the determination of this compound. The most common methods employed for this compound analysis in water include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique that offers high sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An increasingly popular method that provides excellent sensitivity and specificity, often with simpler sample preparation than GC-MS.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective screening method, though it may be subject to cross-reactivity with other similar compounds.
3. Data Reporting and Evaluation:
-
Laboratories report their quantitative results for this compound concentration to the proficiency testing provider.
-
The provider performs a statistical analysis of the submitted data to determine the assigned value and assess the performance of each laboratory, typically through the calculation of z-scores.
Visualizing the Proficiency Testing Workflow
The following diagram illustrates the typical workflow of an inter-laboratory proficiency test for this compound in water.
Safety Operating Guide
Safeguarding Your Laboratory: A Step-by-Step Guide to Atrazine Disposal
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Atrazine, a widely used herbicide, requires specific disposal procedures due to its potential environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper handling of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure.[2][3]
This compound Waste Classification
According to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) listings, this compound is not classified as a hazardous waste.[4] However, it is designated as a "Restricted Use Pesticide" (RUP), meaning only certified applicators can purchase or use it for agricultural and other specified purposes.[4][5] For laboratory purposes, it is essential to treat all this compound-containing waste as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[6][7][8] State and local regulations may be more stringent than federal requirements.[9]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the safe disposal of this compound from a laboratory setting.
-
Waste Identification and Segregation :
-
Treat all materials contaminated with this compound, including pure compounds, solutions, and contaminated labware (e.g., pipette tips, gloves), as this compound waste.
-
Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[10] Maintain separate, clearly labeled waste containers for solids and liquids.[8]
-
-
Proper Waste Containment :
-
Storage in a Satellite Accumulation Area (SAA) :
-
Disposal Methods :
-
Consult EHS : Your institution's EHS department is the primary resource for waste disposal. Contact them to schedule a pickup for your this compound waste.[8] They will ensure disposal is conducted in accordance with all applicable regulations.
-
Chemical Degradation (for wettable powders) : A recommended method for this compound wettable powders involves reacting them with a sufficient amount of 10% (weight/volume) aqueous sodium hydroxide (B78521) to ensure a pH of >14.[4] This should only be performed by trained personnel following a specific, approved protocol.
-
Incineration : For small quantities of this compound waste, incineration in a polyethylene (B3416737) bag may be a suitable option, as it can decompose 99% of the this compound.[4] Larger quantities would necessitate the use of a caustic wet scrubber to manage combustion byproducts.[4] This method should be managed by a certified waste disposal facility.
-
Wet Oxidation : this compound can be completely degraded by wet oxidation.[4] This is a specialized process and should be handled by a professional waste disposal service.
-
-
Spill Management :
-
In the event of a spill, immediately control the source and contain the spill to prevent it from spreading.[1]
-
Cover the spill with an absorbent material, place it into a compatible disposal container, and seal it.[1]
-
Scrub the spill area with a hard water detergent.[1]
-
Do not wash spills into the sewer system.[6]
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Chemical Degradation pH | >14 | [4] |
| Sodium Hydroxide Concentration | 10% (weight/volume) aqueous solution | [4] |
| Incineration Decomposition Rate | 99% | [4] |
| Occupational Exposure Limit (OSHA) | 5 mg/m³ of workroom air for an 8-hour workday | [5] |
| Occupational Exposure Limit (NIOSH) | 5 mg/m³ of workroom air during a 10-hour shift | [5] |
| Maximum Drinking Water Contaminant Level (EPA) | 3 µg/L | [5] |
This compound Disposal Workflow
Caption: A workflow diagram illustrating the key stages of this compound waste disposal in a laboratory setting.
References
- 1. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. nj.gov [nj.gov]
- 7. cdms.net [cdms.net]
- 8. benchchem.com [benchchem.com]
- 9. Disposal of Pesticides [npic.orst.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
